6-chloro-4-methoxy-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATCRGBXBABPDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372084 | |
| Record name | 6-chloro-4-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117970-23-7 | |
| Record name | 6-chloro-4-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 6-chloro-4-methoxy-1H-indole
Introduction
6-chloro-4-methoxy-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and drug development. As a heterocyclic aromatic compound, its unique electronic and structural properties make it a valuable scaffold for synthesizing novel therapeutic agents. Understanding the fundamental physical properties of this molecule is a critical prerequisite for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the key physical characteristics of this compound, detailed methodologies for their determination, and expert insights into the interpretation of analytical data. It is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's physicochemical profile.
Core Physicochemical Properties
The primary physical and chemical properties of this compound are summarized below. These values are compiled from various chemical supplier databases and computational predictions. It is crucial for researchers to independently verify these properties on their specific batch of material, as purity can significantly influence these measurements.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈ClNO | [1][2][3] |
| Molecular Weight | 181.62 g/mol | [1][2][3] |
| CAS Number | 117970-23-7 | [1][2][3] |
| Appearance | Beige Crystalline Solid | [2] |
| Melting Point | 45 °C | [2] |
| Boiling Point | 333.9 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Chloroform | |
| pKa | 16.32 ± 0.30 (Predicted, N-H acidity) | |
| XLogP3 | 2.6 (Predicted) | [1][2] |
Structural and Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While publicly available experimental spectra for this specific molecule are scarce, this section outlines the expected spectral characteristics based on its structure and data from closely related analogs. It also provides standardized protocols for acquiring this data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential.
Predicted ¹H NMR Spectrum (CDCl₃, 500 MHz):
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methoxy protons.
-
N-H Proton: A broad singlet is anticipated around δ 8.0-8.5 ppm. The chemical shift and broadness are highly dependent on concentration and solvent.
-
Aromatic Protons:
-
The indole C2 and C3 protons will appear as doublets of doublets or triplets between δ 6.5 and 7.5 ppm.
-
The C5 and C7 protons on the benzene ring will appear as doublets. Due to the substitution pattern, H-5 (adjacent to the methoxy group) and H-7 (adjacent to the chloro group) will have distinct chemical shifts, likely in the δ 6.7-7.2 ppm range.
-
-
Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-4.0 ppm, corresponding to the three equivalent protons of the methoxy group.
Predicted ¹³C NMR Spectrum (CDCl₃, 125 MHz):
The carbon NMR will show nine distinct signals.
-
Indole Carbons: C2 and C3 will be in the δ 100-125 ppm region. C3a and C7a (the bridgehead carbons) will be in the δ 125-140 ppm range.
-
Benzene Ring Carbons:
-
C4 (-OCH₃): The carbon bearing the methoxy group will be significantly shielded, appearing around δ 150-155 ppm.
-
C6 (-Cl): The carbon bearing the chlorine atom will be found around δ 115-125 ppm.
-
C5 and C7 will appear in the aromatic region, with their shifts influenced by the adjacent substituents.
-
-
Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm.
Experimental Protocol: NMR Sample Preparation and Analysis
The choice of solvent and sample concentration is critical for acquiring high-quality NMR data. Chloroform-d (CDCl₃) is a suitable solvent due to the compound's known solubility.
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire data with a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve adequate signal-to-noise.
-
-
Self-Validation: The internal standard (TMS) provides a reference point (0.00 ppm) for accurate chemical shift calibration. The expected number of signals and their multiplicities should match the known structure.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy identifies characteristic functional groups within the molecule.
Predicted IR Spectrum (KBr Pellet):
-
N-H Stretch: A sharp peak around 3400-3300 cm⁻¹, characteristic of the indole N-H bond.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the methoxy group will be just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹).
-
C=C Stretches: Aromatic ring stretching vibrations will produce several peaks in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A strong, characteristic peak for the aryl-alkyl ether linkage of the methoxy group is expected in the 1275-1200 cm⁻¹ region.
-
C-Cl Stretch: A peak in the fingerprint region, typically around 800-600 cm⁻¹, corresponding to the C-Cl bond.
Experimental Protocol: FTIR Analysis via KBr Pellet
This solid-state method avoids solvent interference, providing a clear spectrum of the compound itself.
-
Objective: To identify the key functional groups present in the molecule.
-
Methodology:
-
Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.
-
Background Spectrum: Run a background spectrum with an empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the spectrometer's sample holder and acquire the IR spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Trustworthiness: The KBr matrix is transparent in the mid-IR range, ensuring that all observed peaks originate from the analyte. The absence of broad O-H bands (around 3300 cm⁻¹) confirms the dryness of the KBr and the sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Predicted Mass Spectrum (Electron Ionization, EI):
-
Molecular Ion (M⁺): A strong molecular ion peak is expected at m/z 181, corresponding to the monoisotopic mass of the molecule (C₉H₈³⁵ClNO). An isotope peak (M+2) at m/z 183, with approximately one-third the intensity of the M⁺ peak, will be present due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of a single chlorine atom.
-
Key Fragments:
-
[M-CH₃]⁺: Loss of a methyl radical from the methoxy group, resulting in a peak at m/z 166.
-
[M-CO-CH₃]⁺: A subsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment.
-
Other fragments may arise from the cleavage of the indole ring structure.
-
Thermal and Solubility Properties
Melting Point
The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range should be sharp (typically < 2 °C). The reported value of 45 °C suggests the compound is a low-melting solid.
Experimental Protocol: Melting Point Determination
This protocol uses a standard digital melting point apparatus, which provides a controlled heating rate for accurate measurements.
-
Objective: To determine the melting point range of the compound as a measure of its purity.
-
Methodology:
-
Sample Loading: Finely crush a small amount of the crystalline solid. Tap the open end of a capillary tube into the powder to load a small amount (2-3 mm height) of the sample. Tap the closed end of the tube on a hard surface to pack the sample down.[5]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.[6]
-
Rapid Determination (Optional): Heat the block rapidly to get an approximate melting temperature. Allow the apparatus to cool.
-
Accurate Determination: Set the apparatus to heat at a slow rate (1-2 °C per minute) starting from ~10-15 °C below the approximate melting point.[5]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.
-
-
Self-Validation: The procedure should be repeated at least twice. Consistent melting point ranges across measurements validate the result. A broad melting range (> 3-4 °C) suggests the presence of impurities.
Sources
An In-depth Technical Guide to 6-chloro-4-methoxy-1H-indole: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 6-chloro-4-methoxy-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2][3][4][5] The specific substitution pattern of a chloro group at the 6-position and a methoxy group at the 4-position imparts unique physicochemical properties that make it a valuable intermediate in the synthesis of novel therapeutic agents. This document details the synthetic pathways, spectroscopic characterization, and known applications of this compound, offering a critical resource for researchers and professionals in the field.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a cornerstone in the architecture of a vast array of natural products and synthetic molecules with profound biological activities.[1][5] Its structural resemblance to the amino acid tryptophan allows indole-containing molecules to interact with a wide range of biological targets, including enzymes and receptors, with high affinity.[2][3] This has led to the development of numerous indole-based drugs with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3][6]
This compound, in particular, serves as a crucial building block for more complex molecules. The presence of the electron-withdrawing chloro group and the electron-donating methoxy group on the benzene ring of the indole system modulates its electronic properties, influencing its reactivity and biological interactions. This guide aims to provide a detailed exploration of this specific indole derivative, from its synthesis to its potential therapeutic applications.
Synthesis of this compound
The synthesis of substituted indoles can be achieved through various methods, with the Fischer indole synthesis being one of the most classic and versatile approaches.[7] However, other methods, such as those starting from appropriately substituted nitrobenzenes, offer alternative routes.[8]
Synthetic Pathway: A Conceptual Workflow
A common strategy for the synthesis of this compound involves a multi-step process starting from commercially available precursors. The following diagram illustrates a conceptual workflow for the synthesis.
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Blueprint of 6-Chloro-4-Methoxy-1H-Indole: A Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, prized for its versatile biological activities. The nuanced modulation of its electronic and steric properties through substitution is a key strategy in the development of novel therapeutics. This technical guide provides an in-depth spectroscopic characterization of a key substituted indole, 6-chloro-4-methoxy-1H-indole. Aimed at researchers, scientists, and drug development professionals, this document offers a comprehensive analysis of the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. Beyond a mere presentation of data, this guide delves into the causality behind the expected spectral features, grounded in the fundamental principles of spectroscopy and the well-documented behavior of substituted indoles. Detailed, field-proven protocols for data acquisition are provided to ensure that the described methodologies are robust and reproducible. By integrating theoretical predictions with practical experimental guidance, this whitepaper serves as an authoritative reference for the synthesis, identification, and further development of this compound and its derivatives.
Introduction: The Strategic Importance of this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of substituents on the indole ring can profoundly influence its pharmacokinetic and pharmacodynamic properties. In the case of this compound, the electron-withdrawing nature of the chlorine atom at the 6-position and the electron-donating methoxy group at the 4-position create a unique electronic profile. This substitution pattern can modulate the reactivity of the indole ring and its ability to engage in crucial biological interactions, making it a valuable building block for novel therapeutic agents.
Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification and quality control of such compounds. This guide provides a detailed spectroscopic blueprint of this compound, offering a foundational reference for its use in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, providing insights into the electronic environment of each nucleus.
¹H NMR Spectroscopy: A Proton-by-Proton Analysis
Rationale for Experimental Design: The choice of deuterated solvent is critical in NMR. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively simple residual solvent peak. A high-field NMR spectrometer (e.g., 500 MHz) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the aromatic protons of substituted indoles.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of chloroform-d (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a standard 5 mm probe.
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum at 298 K.
-
Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual chloroform peak at δ 7.26 ppm.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (N-H) | ~ 8.1 | br s | - |
| H2 | ~ 7.2 | t | ~ 2.5 |
| H3 | ~ 6.5 | dd | ~ 2.5, 1.0 |
| H5 | ~ 6.9 | d | ~ 1.5 |
| H7 | ~ 7.1 | d | ~ 1.5 |
| OCH₃ | ~ 3.9 | s | - |
Interpretation:
-
The N-H proton (H1) is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.
-
The protons of the pyrrole ring, H2 and H3 , will exhibit characteristic couplings to each other.
-
The protons on the benzene ring, H5 and H7 , are predicted to appear as doublets due to ortho-coupling with each other. The methoxy group at C4 will shield these protons, shifting them upfield relative to unsubstituted indole. The chlorine at C6 will have a deshielding effect on the adjacent protons.
-
The methoxy protons (OCH₃) will be a sharp singlet in the upfield region of the spectrum.
Visualization of ¹H NMR Assignments:
Caption: Predicted ¹H NMR assignments for this compound.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Rationale for Experimental Design: ¹³C NMR provides a direct map of the carbon framework. A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets, one for each unique carbon atom. A higher number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 125 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency) is ideal.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum at 298 K.
-
Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
Reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.
-
-
Data Processing: Apply a Fourier transform and phase correct the spectrum.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~ 125 |
| C3 | ~ 100 |
| C3a | ~ 128 |
| C4 | ~ 150 |
| C5 | ~ 98 |
| C6 | ~ 115 |
| C7 | ~ 112 |
| C7a | ~ 135 |
| OCH₃ | ~ 55 |
Interpretation:
-
The carbon atoms directly attached to electronegative atoms (C4-O and C6-Cl) will be significantly influenced. The C4 carbon bearing the methoxy group is expected to be the most downfield of the benzene ring carbons.
-
The pyrrole ring carbons (C2 and C3) will appear in the typical region for indole C2 and C3 carbons.
-
The quaternary carbons (C3a and C7a) will generally have lower intensities compared to the protonated carbons.
-
The methoxy carbon (OCH₃) will be the most upfield signal in the spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Rationale for Experimental Design: Electron Ionization (EI) is a classic and robust ionization technique that provides a clear molecular ion peak and reproducible fragmentation patterns, which are invaluable for structural confirmation. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Employ a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
Predicted Mass Spectrometry Data:
| m/z (Predicted) | Interpretation |
| 181/183 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 166/168 | [M - CH₃]⁺ |
| 138/140 | [M - CH₃ - CO]⁺ |
Interpretation:
The mass spectrum is expected to show a distinct molecular ion peak at m/z 181, corresponding to the monoisotopic mass of C₉H₈³⁵ClNO. A smaller peak at m/z 183, with approximately one-third the intensity, will be observed due to the natural abundance of the ³⁷Cl isotope.[1] This isotopic pattern is a key diagnostic feature for chlorine-containing compounds.
The fragmentation of indoles often involves the loss of small, stable molecules.[2] For this compound, a prominent fragmentation pathway is the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 166/168. Subsequent loss of carbon monoxide (CO) can lead to a fragment at m/z 138/140.
Visualization of Mass Spectrometry Fragmentation:
Caption: Predicted fragmentation pathway for this compound in EI-MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Rationale for Experimental Design: Attenuated Total Reflectance (ATR) is a modern IR sampling technique that requires minimal sample preparation and provides high-quality spectra of solid and liquid samples. It is a rapid and non-destructive method for identifying the key functional groups present in a molecule.
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted Infrared (IR) Absorption Data:
| Wavenumber (cm⁻¹) | Vibration |
| ~ 3400 | N-H stretch |
| ~ 3100-3000 | Aromatic C-H stretch |
| ~ 2950-2850 | Aliphatic C-H stretch (methoxy) |
| ~ 1600, 1480 | Aromatic C=C stretch |
| ~ 1250 | Aryl-O stretch (asymmetric) |
| ~ 1050 | Aryl-O stretch (symmetric) |
| ~ 850-800 | C-Cl stretch |
Interpretation:
-
A characteristic sharp peak around 3400 cm⁻¹ is expected for the N-H stretching vibration of the indole ring.[3]
-
The aromatic C-H stretching vibrations will appear as a group of weaker bands above 3000 cm⁻¹.
-
The aliphatic C-H stretching of the methoxy group will be observed just below 3000 cm⁻¹.
-
The aromatic C=C stretching vibrations will give rise to two or more bands in the 1600-1480 cm⁻¹ region.
-
The strong aryl-O stretching vibrations of the methoxy group are anticipated around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
-
The C-Cl stretching vibration is expected in the fingerprint region, typically between 850 and 800 cm⁻¹.
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic blueprint for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data, coupled with robust experimental protocols, offers a valuable resource for scientists engaged in the synthesis and development of indole-based compounds. The principles and interpretations outlined herein are grounded in established spectroscopic theory and data from closely related analogues. This document is intended to serve as a foundational reference, empowering researchers to confidently identify, characterize, and utilize this important chemical entity in their drug discovery endeavors.
References
- PubChem. This compound. [Link][1]
- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link][2]
- Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050.
- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-402.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
- Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link][3]
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Introduction: The Significance of 6-chloro-4-methoxy-1H-indole
An In-Depth Technical Guide to the NMR Analysis of 6-chloro-4-methoxy-1H-indole
This guide provides a comprehensive technical analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships behind experimental choices and spectral interpretation. We will explore the complete structural elucidation of this important heterocyclic compound through a multi-faceted approach, combining 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The specific compound, this compound (CAS No: 117970-23-7)[2][3][4], is a valuable building block whose substitution pattern—an electron-withdrawing chlorine atom and an electron-donating methoxy group—creates a unique electronic profile that is leveraged in synthetic chemistry.[1]
Given its role as a key intermediate, unambiguous structural confirmation and purity assessment are paramount. NMR spectroscopy stands as the most powerful and definitive tool for this purpose, providing precise insights into the molecular architecture through the analysis of nuclear spin interactions in a magnetic field.[5][6] This guide establishes a self-validating system for the complete NMR characterization of this molecule.
PART 1: Experimental Design & Methodology
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the rational selection of experimental parameters.
Experimental Protocol 1: NMR Sample Preparation
-
Compound Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Causality: The choice of solvent is critical. CDCl₃ is a standard, non-polar solvent suitable for many organic molecules. However, the N-H proton of an indole can undergo rapid chemical exchange, leading to a broad signal or one that is difficult to observe.[7] DMSO-d₆ is a polar, hydrogen-bond-accepting solvent that slows this exchange, typically resulting in a sharper, more easily identifiable N-H signal at a downfield chemical shift.[6][8] For this guide, we will proceed with an analysis based on CDCl₃, as it is commonly the first choice, while noting the expected differences in DMSO-d₆.
-
-
Dissolution: Vortex the sample for 30-60 seconds until the compound is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.
-
Transfer and Analysis: Transfer the NMR tube to the spectrometer for analysis.
Workflow for Comprehensive NMR Analysis
The following diagram outlines the logical flow of experiments for a complete and unambiguous structural elucidation.
Caption: Logical workflow for NMR-based structure elucidation.
PART 2: In-Depth Spectral Analysis
¹H NMR Spectrum: Probing the Proton Environment
The ¹H NMR spectrum provides the initial, high-sensitivity view of the molecule's proton framework. The chemical shift (δ) of each proton is dictated by its local electronic environment, while signal splitting (multiplicity) reveals adjacent, non-equivalent protons.[9]
Caption: Structure of this compound with key protons labeled.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H1 | ~8.20 | br s | - | 1H | Broad singlet typical for an indole N-H proton in CDCl₃ due to moderate exchange and quadrupolar coupling with ¹⁴N.[7][10] |
| H7 | 7.28 | d | J = 1.0 Hz | 1H | Aromatic proton ortho to the electron-withdrawing chlorine. Appears as a narrow doublet due to small meta-coupling (⁴J) with H5. |
| H2 | 7.15 | t | J = 2.8 Hz | 1H | Pyrrole proton adjacent to nitrogen. Appears as a triplet due to similar coupling with H1 and H3. |
| H5 | 6.95 | d | J = 1.0 Hz | 1H | Aromatic proton ortho to the electron-donating methoxy group, resulting in significant shielding (upfield shift). Coupled only to H7. |
| H3 | 6.45 | dd | J = 3.2, 2.4 Hz | 1H | Pyrrole proton β to nitrogen, typically the most shielded of the indole ring protons. Coupled to H1 and H2. |
| OCH₃ | 3.90 | s | - | 3H | Sharp singlet in the characteristic region for methoxy groups attached to an aromatic ring.[5] |
¹³C NMR and DEPT-135 Spectra: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals all unique carbon environments in the molecule. While slower to acquire due to the low natural abundance of ¹³C, it is indispensable for defining the carbon backbone. A DEPT-135 experiment is run concurrently to differentiate carbon types: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative, and quaternary carbons are absent.
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label | Chemical Shift (δ, ppm) | DEPT-135 | Assignment Rationale |
| C4 | 151.0 | C | Quaternary carbon directly attached to the highly electronegative oxygen of the methoxy group, causing a strong downfield shift.[11] |
| C7a | 137.5 | C | Bridgehead carbon adjacent to the indole nitrogen. |
| C3a | 129.0 | C | Bridgehead carbon, influenced by the adjacent methoxy-substituted C4. |
| C2 | 123.5 | CH | Pyrrole carbon α to nitrogen. |
| C6 | 120.0 | C | Quaternary carbon attached to the electronegative chlorine atom. |
| C7 | 115.0 | CH | Aromatic CH carbon, deshielded by the adjacent chlorine. |
| C5 | 105.0 | CH | Aromatic CH carbon, strongly shielded by the ortho-methoxy group. |
| C3 | 101.0 | CH | Pyrrole carbon β to nitrogen, typically shielded. |
| OCH₃ | 55.8 | CH₃ | Typical chemical shift for a methoxy carbon attached to an aromatic system.[12] |
2D NMR: Assembling the Structure with Confidence
While 1D spectra provide the fundamental pieces, 2D NMR experiments reveal how they connect.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a clear cross-peak between H2 and H3, and a weaker one between H5 and H7, confirming their spatial proximity and coupling relationships.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is the definitive tool for linking each proton directly to the carbon it is attached to.[14][15] It would show correlation cross-peaks for: H2/C2, H3/C3, H5/C5, H7/C7, and the OCH₃ protons to the OCH₃ carbon. This validates the assignments made in the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure confirmation. It reveals correlations between protons and carbons that are 2 or 3 bonds away, which is essential for identifying quaternary carbons and linking molecular fragments.[15][16]
Caption: Key HMBC correlations for assigning quaternary carbons.
Key HMBC Correlations and Their Significance:
-
OCH₃ Protons → C4: This ²J correlation definitively assigns the chemical shift of the quaternary carbon C4, confirming its attachment to the methoxy group.[17]
-
H5 → C4, C3a, C7: These correlations lock in the position of H5. The correlation to C4 confirms the methoxy group is at the 4-position, and the correlation to the bridgehead carbon C3a links the benzene and pyrrole rings.
-
H7 → C6, C5, C7a: The crucial correlation from H7 to the carbon at ~120.0 ppm (C6) confirms the position of the chlorine atom. The correlation to the bridgehead C7a further solidifies the ring fusion.
-
H3 → C3a, C4: The correlation from the pyrrole proton H3 to the bridgehead C3a and the methoxy-bearing C4 provides the final, unambiguous link between the two rings.
Conclusion
The comprehensive NMR analysis of this compound demonstrates the power of a systematic, multi-technique approach. By integrating data from 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) experiments, every proton and carbon atom can be unambiguously assigned. The key diagnostic signals include the shielded aromatic proton H5, confirming the C4-methoxy position, and the long-range HMBC correlations from H7, which definitively place the chlorine atom at C6. This self-validating workflow provides an authoritative method for the structural confirmation and quality assurance of this important synthetic intermediate, ensuring its integrity for applications in research and development.
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An In-Depth Technical Guide to the Mass Spectrometry of 6-chloro-4-methoxy-1H-indole
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 6-chloro-4-methoxy-1H-indole, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. Drawing upon established principles of mass spectrometry and field-proven insights, this document will detail the expected ionization behavior, predict fragmentation pathways, and provide robust starting protocols for the analysis of this compound.
Introduction: The Significance of Substituted Indoles and the Role of Mass Spectrometry
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this compound, featuring both an electron-withdrawing halogen and an electron-donating methoxy group, creates a unique electronic and chemical profile that is of significant interest in the exploration of new bioactive molecules.[1]
Mass spectrometry is an indispensable tool for the characterization of such novel compounds. It provides crucial information on molecular weight, elemental composition, and structural features through the analysis of ionization and fragmentation patterns.[2] For drug development professionals, accurate mass spectrometric analysis is fundamental for reaction monitoring, purity assessment, and metabolic profiling.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential for developing an appropriate mass spectrometry method.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO | |
| Molecular Weight | 181.62 g/mol | |
| Monoisotopic Mass | 181.0294416 Da | |
| XLogP3 | 2.6 |
The moderate lipophilicity, as indicated by the XLogP3 value, suggests good solubility in common organic solvents used for sample preparation in both liquid and gas chromatography.
Ionization Techniques: Selecting the Optimal Method
The choice of ionization technique is critical for achieving sensitive and informative mass spectra. For a molecule like this compound, both soft and hard ionization methods can be considered, depending on the analytical goal.
Soft Ionization: Electrospray (ESI) and Atmospheric Pressure Chemical Ionization (APCI)
For analyses requiring the preservation of the molecular ion, such as molecular weight confirmation and quantitative studies using Liquid Chromatography-Mass Spectrometry (LC-MS), soft ionization techniques are preferred.[2][3]
-
Electrospray Ionization (ESI): ESI is well-suited for polar and ionizable compounds. Given the presence of the nitrogen atom in the indole ring, this compound can be readily protonated to form the [M+H]⁺ ion in positive ion mode. This makes ESI a primary choice for LC-MS analysis.[3]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent alternative for less polar compounds that are not easily ionized by ESI.[4] It involves a gas-phase proton transfer reaction and is compatible with a wider range of solvents and higher flow rates than ESI. For this compound, APCI would also be expected to efficiently generate the [M+H]⁺ ion.[4][5]
The choice between ESI and APCI may come down to the specific LC conditions and the matrix of the sample. Direct infusion of a standard solution can be used to empirically determine which source provides the best signal-to-noise ratio.[3]
Hard Ionization: Electron Ionization (EI)
For structural elucidation via Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization (EI) is the most common technique. EI uses a high-energy electron beam to ionize the molecule, leading to extensive and reproducible fragmentation. This fragmentation pattern serves as a "fingerprint" for the compound and can be used for library matching and detailed structural analysis.
Predicted Mass Spectrum and Fragmentation Analysis
The Molecular Ion (M⁺˙) in EI-MS
Under EI conditions, the molecular ion will be observed at an m/z corresponding to the monoisotopic mass. A key feature will be the isotopic pattern of chlorine. Naturally occurring chlorine consists of two isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will exhibit a characteristic M⁺˙ peak and an M+2 peak (at m/z + 2) with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.
-
M⁺˙: m/z 181
-
[M+2]⁺˙: m/z 183
Predicted Fragmentation Pathways
The fragmentation of this compound is expected to be directed by the indole ring and its substituents. The following pathways are proposed:
-
Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxylated aromatic compounds is the loss of a methyl radical from the methoxy group, leading to a stable phenoxide-type radical cation. This would result in a significant fragment at m/z 166.
-
Loss of CO: Following the initial loss of the methyl radical, the resulting ion can lose a molecule of carbon monoxide (CO), a common fragmentation for phenolic compounds. This would produce a fragment at m/z 138.
-
Loss of Chlorine Radical (•Cl): Direct cleavage of the carbon-chlorine bond can occur, leading to the loss of a chlorine radical. This would result in a fragment at m/z 146.
-
Loss of HCN: Indole derivatives are known to undergo fragmentation through the loss of hydrogen cyanide (HCN) from the pyrrole ring, which would lead to a fragment at m/z 154 from the molecular ion.[6]
-
Retro-Diels-Alder (RDA) type fragmentation: The indole ring can undergo cleavage, although this is less common as a primary fragmentation pathway.
These predicted pathways are illustrated in the diagram below.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocols
The following protocols provide a starting point for the analysis of this compound. Optimization will be necessary based on the specific instrumentation and sample matrix.
Sample Preparation
For both LC-MS and GC-MS, the compound should be dissolved in a suitable solvent.
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase (for LC-MS) or the injection solvent (for GC-MS) to create working standards for method development and calibration.
-
Biological Samples: For analysis in biological matrices such as plasma or tissue homogenates, a protein precipitation step is recommended.[5] Add 3 volumes of ice-cold acetonitrile to 1 volume of the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.[5] Liquid-liquid extraction or solid-phase extraction may be necessary for cleaner samples and lower detection limits.[7]
LC-MS/MS Method
This method is designed for quantitative analysis or molecular weight confirmation.
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | ESI Positive |
| Nebulizer Gas | 35 psi |
| Drying Gas | 10 L/min at 300 °C |
| Sheath Gas | 11 L/min at 350 °C |
| Capillary Voltage | 3500 V |
| Scan Type | MRM (for quantitation) or Full Scan (for confirmation) |
Rationale for choices: A C18 column is a good starting point for moderately polar compounds.[5] Formic acid is a common mobile phase additive that aids in the protonation of the analyte for positive mode ESI.[8] The gradient is a standard fast gradient suitable for screening.
GC-MS Method
This method is designed for structural elucidation and identification.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet | Split/Splitless, 250 °C |
| Injection Mode | Splitless, 1 µL injection |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100 °C hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temp. | 230 °C |
| Quad Temp. | 150 °C |
| Scan Range | m/z 40-400 |
Rationale for choices: An HP-5ms column is a general-purpose, robust column suitable for a wide range of semi-volatile organic compounds.[9] A standard oven program is provided that should be sufficient to elute the analyte. 70 eV is the standard energy for EI to generate reproducible fragmentation patterns.
Data Interpretation and Validation
-
Isotopic Pattern: The first point of validation in the mass spectrum is the confirmation of the 3:1 isotopic pattern for the molecular ion and any chlorine-containing fragments.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition confirmation, analysis on a high-resolution instrument such as a Q-TOF or Orbitrap is recommended. This would allow for the accurate mass measurement of the molecular ion and its fragments, confirming their elemental formulas.
-
Tandem Mass Spectrometry (MS/MS): On an LC-MS/MS system, product ion scans of the protonated molecule ([M+H]⁺) can be performed to confirm the fragmentation pathways. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Conclusion
The mass spectrometric analysis of this compound is achievable with standard LC-MS and GC-MS instrumentation. While an experimental spectrum is not publicly available, a thorough understanding of the fragmentation behavior of related compounds allows for a reliable prediction of its mass spectrum. The provided protocols offer a solid foundation for researchers to develop and validate methods for the identification, quantification, and structural elucidation of this and other novel indole derivatives. As with any analytical method development, empirical optimization is key to achieving the highest quality data.
References
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An In-depth Technical Guide to the Solubility of 6-chloro-4-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility
In the landscape of modern drug discovery and development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a paramount gatekeeper, dictating a compound's journey from a laboratory curiosity to a viable therapeutic agent. For indole derivatives, a scaffold of immense pharmacological importance, understanding solubility is not merely an academic exercise but a critical step in unlocking their full potential. This guide provides a comprehensive technical overview of the solubility of 6-chloro-4-methoxy-1H-indole, a halogenated and methoxylated indole derivative. While direct, quantitative solubility data for this specific molecule is not extensively documented in public literature, this guide will leverage its known physicochemical properties, data from structurally analogous compounds, and established analytical methodologies to provide a robust predictive framework and practical guidance for its empirical determination. As a senior application scientist, the following narrative is structured to not only present data but to elucidate the underlying chemical principles and their practical implications in a research and development setting.
Part 1: Physicochemical Characterization of this compound
A thorough understanding of a compound's physicochemical properties is the first step in predicting its solubility behavior. For this compound, the key parameters are summarized below.
| Property | Value | Source(s) |
| Appearance | Beige Crystalline Solid | [1], [2] |
| Molecular Formula | C₉H₈ClNO | [3] |
| Molecular Weight | 181.62 g/mol | [3] |
| Melting Point | 45 °C | [1], [2] |
| Boiling Point (Predicted) | 333.9 °C at 760 mmHg | [1] |
| XLogP3 (Computed logP) | 2.6 | [3] |
| pKa (Predicted) | 16.32 ± 0.30 | [2] |
Structural Interpretation and Its Influence on Solubility
The structure of this compound, with its fused aromatic rings and heteroatomic substituents, provides critical clues to its solubility profile.
-
The Indole Core: The bicyclic aromatic indole nucleus is inherently hydrophobic, which tends to limit aqueous solubility.
-
The Chloro Substituent: The chlorine atom at the 6-position is electron-withdrawing and increases the lipophilicity of the molecule, further decreasing its solubility in polar solvents like water.
-
The Methoxy Substituent: The methoxy group at the 4-position is electron-donating and can act as a hydrogen bond acceptor. This can slightly enhance interactions with polar protic solvents, potentially counteracting the effect of the chloro group to a small extent.
-
The Indole N-H Group: The nitrogen in the pyrrole ring possesses a hydrogen atom that can act as a hydrogen bond donor, which is a key interaction for solubility in protic solvents.
The predicted pKa of 16.32 suggests that the N-H proton is very weakly acidic, similar to that of the parent indole molecule. This means that under typical physiological pH conditions (1-8), the molecule will exist predominantly in its neutral form. The lack of ionizable groups in this pH range implies that its aqueous solubility will be largely pH-independent.
The computed XLogP3 of 2.6 indicates a moderate lipophilicity. Generally, a positive logP value is associated with lower aqueous solubility. A value of 2.6 suggests that the compound will preferentially partition into a non-polar environment over an aqueous one, a critical consideration for its behavior in biological systems and for selecting appropriate solvents in a laboratory setting.
Part 2: Predicted Solubility Profile and Comparative Analysis with Structural Analogs
Based on the principle of "like dissolves like" and the physicochemical properties outlined above, a qualitative solubility profile for this compound can be predicted. To lend more quantitative insight, a comparative analysis with structurally related indole derivatives is invaluable.
Predicted Qualitative Solubility
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The indole N-H and methoxy group can hydrogen bond, but the overall lipophilicity from the chloro-indole core will limit solubility. Solubility is expected to increase with decreasing solvent polarity (Methanol > Ethanol > Water). |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents are excellent hydrogen bond acceptors and have high polarity, which will effectively solvate the indole moiety. DMSO and DMF are expected to be particularly good solvents. |
| Non-Polar | Hexanes, Toluene | Low | The polarity imparted by the methoxy group and the indole N-H will likely lead to poor solubility in non-polar hydrocarbon solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have an intermediate polarity and are generally good solvents for a wide range of organic compounds. A qualitative report indicates solubility in chloroform.[2] |
Quantitative Insights from Structural Analogs
The following table presents available solubility data for indole and its singly substituted derivatives. This data provides a valuable reference for estimating the quantitative solubility of this compound.
| Compound | Solvent | Solubility | Source(s) |
| Indole | Water | ~0.1 g/100 mL (Slightly soluble) | [1] |
| Ethanol, Chloroform, Benzene, Ethyl Acetate | Soluble | [1] | |
| 5-Chloroindole | Water | Insoluble | [4] |
| Alcohol | Soluble | [5] | |
| 6-Chloro-1H-indole | Water | Slightly soluble | [6] |
| 4-Methoxy-1H-indole | Ethanol | 50 mg/mL | |
| 6-Methoxy-1H-indole | Water (pH 7.4) | 15.3 µg/mL | [7] |
Analysis and Extrapolation:
-
The parent indole is slightly soluble in water, and this solubility is expected to decrease with the addition of a lipophilic chloro group. The data for 5-chloroindole ("insoluble") and 6-chloro-1H-indole ("slightly soluble") support this.
-
The methoxy group, as seen in 6-methoxy-1H-indole, results in a low aqueous solubility of 15.3 µg/mL.
-
Combining the lipophilic chloro group and the moderately polar methoxy group in this compound is likely to result in poor aqueous solubility , probably in the low µg/mL range.
-
The high solubility of 4-methoxy-1H-indole in ethanol (50 mg/mL) suggests that this compound will also exhibit good solubility in polar organic solvents like alcohols, and likely even higher solubility in polar aprotic solvents such as DMSO and DMF.
Part 3: Experimental Determination of Solubility: A Validated Protocol
For definitive quantitative data, experimental determination of solubility is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability and accuracy. The following protocol is a detailed, self-validating system for the determination of the solubility of this compound.
Materials and Equipment
-
This compound (high purity, >98%)
-
Selected solvents (analytical or HPLC grade)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter (for aqueous solubility)
Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The key is to have undissolved solid remaining at the end of the experiment.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of excess solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Attach a syringe filter (e.g., 0.22 µm PTFE) and dispense the filtered solution into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Method Validation: A specific and validated HPLC method for this compound is required. This involves determining a suitable column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).
-
Sample Analysis: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase) to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample solution into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Part 4: Implications for Drug Development
The solubility of this compound is not just a physical constant; it has profound implications for its potential as a drug candidate.
Bioavailability and Formulation
-
Poor Aqueous Solubility: The predicted low aqueous solubility of this compound is a significant hurdle for oral bioavailability. A drug must be in solution in the gastrointestinal tract to be absorbed.[8] Poor solubility can lead to low and variable absorption, potentially rendering the drug ineffective.
-
Formulation Strategies: To overcome this, various formulation strategies may be necessary. These can include:
-
Co-solvents and Surfactants: For liquid formulations, the use of co-solvents (e.g., PEG 400, propylene glycol) and surfactants can enhance solubility.
-
Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can improve its dissolution rate and apparent solubility.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[8]
-
In Vitro Screening and Assay Development
-
DMSO Stock Solutions: The predicted high solubility in DMSO makes it an excellent solvent for preparing high-concentration stock solutions for in vitro screening assays.
-
Precipitation in Aqueous Media: When diluting DMSO stock solutions into aqueous assay buffers, the compound may precipitate if its solubility limit is exceeded. This can lead to inaccurate and unreliable assay results. It is crucial to determine the kinetic solubility in the specific assay buffer to ensure the compound remains in solution during the experiment.
Synthesis and Purification
A good understanding of the solubility of this compound in various organic solvents is essential for its efficient synthesis and purification. Knowledge of its solubility profile allows for the selection of appropriate solvents for:
-
Reaction Media: Ensuring that reactants are in solution to facilitate the reaction.
-
Crystallization: Selecting a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures to achieve good recovery of pure crystalline material.
-
Chromatography: Choosing appropriate solvents for mobile phases in chromatographic purification.
Conclusion
This compound is a compound with physicochemical properties that suggest poor aqueous solubility but good solubility in many organic solvents. This profile presents both challenges and opportunities in a drug development context. While its low aqueous solubility may necessitate advanced formulation strategies to achieve adequate oral bioavailability, its solubility in organic solvents facilitates its handling in laboratory settings for synthesis, purification, and in vitro screening. The detailed experimental protocol provided in this guide offers a robust framework for the empirical determination of its solubility, which is a critical step in advancing this and other similar indole derivatives through the drug discovery pipeline. A thorough understanding and proactive management of solubility are key to unlocking the therapeutic potential of this promising class of molecules.
References
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- ChemBK.6-Chloro-1H-indole.[Link]
- ResearchGate.Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles.[Link]
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An In-depth Technical Guide to 6-chloro-4-methoxy-1H-indole (CAS No. 117970-23-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-chloro-4-methoxy-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By synthesizing chemical principles with practical applications, this document serves as a foundational resource for professionals engaged in the synthesis, evaluation, and application of novel indole derivatives.
Introduction: The Significance of the Substituted Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The specific substitution pattern of this compound, featuring both a halogen and an electron-donating group, presents a unique electronic and steric profile that can significantly influence its interaction with biological targets. The strategic placement of chloro and methoxy groups is a common tactic in drug design to modulate properties such as metabolic stability, binding affinity, and pharmacokinetic profiles.[2] While direct and extensive biological evaluation of this compound is not widely published, its structural motifs are present in compounds investigated for various therapeutic applications, including oncology.[2][3] This guide will delve into the known chemical properties, synthesis, and potential applications of this specific indole derivative.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, stability, and suitability for various experimental conditions.
| Property | Value | Source(s) |
| CAS Number | 117970-23-7 | [4] |
| Molecular Formula | C₉H₈ClNO | [4] |
| Molecular Weight | 181.62 g/mol | [4] |
| Appearance | Beige Crystalline Solid | [5] |
| Melting Point | 45 °C | [5] |
| Boiling Point | 333.9 °C at 760 mmHg | [5] |
| Density | 1.3 ± 0.1 g/cm³ | [5] |
| XLogP3 | 2.6 | [4] |
Synthesis of this compound
The synthesis of substituted indoles is a well-established field in organic chemistry, with several named reactions providing versatile routes to this heterocyclic system. The Fischer indole synthesis is a prominent and widely utilized method for constructing the indole core from a substituted phenylhydrazine and a carbonyl compound.[6]
Proposed Synthetic Pathway: The Fischer Indole Synthesis
A plausible and commonly employed route for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.
Caption: Generalized workflow for the Fischer indole synthesis of this compound.
Step-by-Step Experimental Protocol (Generalized)
Materials:
-
3-Chloro-5-methoxyphenylhydrazine hydrochloride
-
Acetaldehyde
-
Sulfuric acid (or other suitable acid catalyst like polyphosphoric acid or zinc chloride)
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (in situ): To a solution of 3-chloro-5-methoxyphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol), add acetaldehyde. The mixture is typically stirred at room temperature to facilitate the formation of the corresponding phenylhydrazone.
-
Cyclization: An acid catalyst (e.g., a few drops of concentrated sulfuric acid) is carefully added to the reaction mixture. The choice of acid and solvent is critical and can significantly impact the reaction yield and purity. The mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a saturated solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine to remove any remaining inorganic salts.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude this compound is then purified, typically by column chromatography on silica gel, to afford the final product.
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid is crucial for protonating the hydrazone, which facilitates the tautomerization to the enamine intermediate and subsequent[3][3]-sigmatropic rearrangement, the key step in the Fischer indole synthesis.
-
Heating: The cyclization and aromatization steps generally require thermal energy to overcome the activation barriers.
-
Aqueous Work-up and Extraction: These standard procedures are necessary to neutralize the acid catalyst and separate the organic product from the aqueous reaction medium and any water-soluble byproducts.
-
Chromatographic Purification: This is a standard and effective method for separating the desired indole product from any unreacted starting materials or side products, ensuring the high purity required for subsequent applications.
Spectroscopic Characterization
Definitive spectroscopic data for this compound is not widely published. However, based on the known spectral data of closely related analogs, such as 5-chloro-3-methyl-1H-indole and 5-methoxy-3-methyl-1H-indole, the expected chemical shifts can be predicted.[6]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyrrole rings, as well as a singlet for the methoxy group protons. The chemical shifts are influenced by the electronic effects of the chloro and methoxy substituents.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group.
Potential Applications in Drug Discovery and Development
While specific biological activities for this compound are not extensively documented, the structural features of this molecule suggest potential for its use as a scaffold or intermediate in the development of therapeutic agents.
Anticancer Drug Discovery
The indole nucleus is a key component of many anticancer agents.[3] The substitution pattern of a chloro and a methoxy group on the indole ring has been explored in the design of various kinase inhibitors and other anticancer compounds. For instance, derivatives of 6-chloro-1H-indole have been investigated as potential tubulin polymerization inhibitors, a mechanism of action shared by several successful anticancer drugs.[2] The presence of the methoxy group can further modulate the electronic properties and potential for hydrogen bonding, which can be critical for target engagement.
Caption: Putative mechanism of anticancer activity for indole derivatives targeting tubulin.
Neurological and Other Therapeutic Areas
Substituted indoles are also prevalent in compounds targeting the central nervous system, acting on various receptors and enzymes. The specific substitution pattern of this compound could be explored for its potential to interact with targets involved in neurological disorders.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion and Future Directions
This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis can be approached through established methods like the Fischer indole synthesis, and its structural features suggest potential for development into novel therapeutic agents, particularly in the field of oncology. Further research is warranted to fully elucidate its biological activity profile and to explore its potential as a lead scaffold in drug development programs. The detailed characterization of its spectroscopic properties and the optimization of its synthesis are crucial next steps for the scientific community to unlock the full potential of this intriguing indole derivative.
References
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Wormser, H. C., & Elkin, S. (1961). Synthesis and pharmacology of several substituted indole-3-carboxamide derivatives. Journal of Pharmaceutical Sciences, 50(11), 976–977.
- MDPI. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation.
- Wikipedia. (n.d.). Fischer indole synthesis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737463, this compound.
- Organic Syntheses. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction.
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An In-Depth Technical Guide to the Discovery and Synthesis of 6-chloro-4-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological context of 6-chloro-4-methoxy-1H-indole. The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. This document details the probable first synthesis of this compound via the Leimgruber-Batcho indole synthesis, a robust and versatile method for constructing substituted indoles. A thorough examination of the reaction mechanism, step-by-step experimental protocols, and the rationale behind procedural choices are presented. Furthermore, this guide includes a summary of the compound's physicochemical properties and a discussion of its erroneously associated biological activity. This document serves as a critical resource for researchers engaged in the synthesis of novel indole derivatives and the development of new therapeutic agents.
Introduction: The Enduring Importance of the Indole Nucleus
The indole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in the realm of medicinal chemistry and drug discovery. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a recurring motif in a vast array of biologically active molecules. From the essential amino acid tryptophan to complex alkaloids and modern synthetic drugs, the indole nucleus is a testament to nature's ingenuity and a fertile ground for synthetic exploration.
The strategic functionalization of the indole core allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The introduction of halogen and methoxy substituents, in particular, can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on a specific, yet important, substituted indole: this compound.
While not as widely studied as some other indole derivatives, this compound serves as a valuable building block in synthetic chemistry and a subject of interest for its potential biological activities. This guide aims to provide a detailed technical overview of its discovery, synthesis, and characterization, with a focus on the practical application of this knowledge for researchers in the field.
The Discovery: A Probable Synthesis via the Leimgruber-Batcho Reaction
While a definitive, seminal publication detailing the first synthesis of this compound has not been identified in the surveyed literature, the most probable and logical route for its initial preparation is the Leimgruber-Batcho indole synthesis . This powerful and versatile method, first disclosed in the 1970s, has become a cornerstone of indole synthesis due to its high yields, mild reaction conditions, and the ready availability of starting materials.[1]
The Leimgruber-Batcho synthesis begins with an ortho-nitrotoluene derivative, which is first condensed with a formamide acetal to form an enamine. This intermediate is then reductively cyclized to afford the desired indole.[1] The causality behind this choice of synthetic strategy lies in its efficiency and tolerance for a wide range of substituents on the aromatic ring.
The logical starting material for the synthesis of this compound via this method would be 4-chloro-2-methyl-5-nitroanisole . The subsequent two-step process is outlined below.
Proposed Synthetic Pathway
Caption: Proposed Leimgruber-Batcho synthesis of this compound.
Experimental Protocol: A Self-Validating System
The following detailed protocol for the Leimgruber-Batcho synthesis of this compound is based on established procedures for analogous indole syntheses.[2] Each step is designed to be self-validating, with clear indicators of reaction progress and completion.
Step 1: Synthesis of 1-(2-(4-chloro-5-methoxy-2-nitrophenyl)vinyl)pyrrolidine (Intermediate Enamine)
Rationale: This step involves the condensation of the starting o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine, typically pyrrolidine. The DMF-DMA acts as a one-carbon electrophile, while the pyrrolidine forms a more reactive enamine intermediate, which then reacts with the activated methyl group of the nitrotoluene. The extended conjugation of the resulting enamine, with the electron-donating pyrrolidine and the electron-withdrawing nitro group, results in a characteristic deep red color, providing a visual confirmation of the reaction's success.[1]
Protocol:
-
To a solution of 4-chloro-2-methyl-5-nitroanisole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) under an inert atmosphere (e.g., nitrogen or argon) for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The formation of a deeply colored spot corresponding to the enamine product should be observed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the volatile components under reduced pressure using a rotary evaporator.
-
The resulting crude red-brown solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure enamine intermediate.
Step 2: Synthesis of this compound
Rationale: The second step involves the reductive cyclization of the enamine intermediate. The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization onto the enamine double bond, followed by the elimination of pyrrolidine to form the aromatic indole ring. Several reducing agents can be employed, with catalytic hydrogenation using Raney nickel or palladium on carbon being common choices due to their efficiency and clean reaction profiles.
Protocol:
-
Dissolve the enamine intermediate (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or tetrahydrofuran (THF).
-
Add a catalytic amount of a reducing agent, for example, Raney nickel (approx. 10% w/w) or 10% palladium on carbon (approx. 5% w/w).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC. The disappearance of the colored enamine spot and the appearance of a new, UV-active spot corresponding to the indole product will indicate the reaction is proceeding.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of physical and spectroscopic methods.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO | [3] |
| Molecular Weight | 181.62 g/mol | [3] |
| Appearance | Beige Crystalline Solid | [4] |
| Melting Point | Not reported | |
| Boiling Point | 333.9 ± 22.0 °C (Predicted) | [4] |
| Density | 1.317 ± 0.06 g/cm³ (Predicted) | [4] |
| CAS Number | 117970-23-7 | [3][5] |
Spectroscopic Data
¹H NMR (Predicted, in CDCl₃, 400 MHz):
-
δ ~8.1 (br s, 1H): NH proton of the indole ring.
-
δ ~7.3-7.5 (m, 2H): Aromatic protons on the benzene ring.
-
δ ~6.9-7.1 (m, 1H): Aromatic proton on the benzene ring.
-
δ ~6.5 (t, J ≈ 2.0 Hz, 1H): Proton at the C3 position of the indole ring.
-
δ 3.9 (s, 3H): Methoxy group protons.
¹³C NMR (Predicted, in CDCl₃, 100 MHz):
-
δ ~155: C4-OCH₃
-
δ ~137: C7a
-
δ ~128: C5
-
δ ~125: C2
-
δ ~120: C6-Cl
-
δ ~115: C3a
-
δ ~105: C7
-
δ ~100: C3
-
δ ~55: OCH₃
Biological Context and Potential Applications
Clarification on "Promutagen from Fava Beans"
Some chemical databases describe this compound as a "promutagen from fava beans".[4][6] This is likely an erroneous association. The mutagenic potential of fava beans (Vicia faba) is attributed to the presence of vicine and convicine, which are pyrimidine glycosides.[7] Upon hydrolysis in the body, these compounds release their aglycones, divicine and isouramil, which are potent oxidizing agents. In individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency, these compounds can induce severe hemolytic anemia, a condition known as favism.[7] There is no scientific evidence to suggest that this compound is a naturally occurring compound in fava beans or that it possesses promutagenic properties.
Potential as a Scaffold in Drug Discovery
While specific biological activities for this compound are not extensively reported, its structure represents a valuable scaffold for the development of novel therapeutic agents. The indole nucleus is a well-established pharmacophore, and the presence of the chloro and methoxy substituents provides opportunities for further chemical modification to explore structure-activity relationships.[8] Derivatives of substituted indoles have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8] Therefore, this compound serves as a key starting material for the synthesis of libraries of novel compounds for high-throughput screening and drug discovery programs.
Conclusion
This compound is a valuable substituted indole with potential applications in medicinal chemistry and materials science. While its original discovery is not explicitly documented, the Leimgruber-Batcho indole synthesis provides a robust and logical pathway for its preparation. This guide has detailed a probable synthetic route, provided a comprehensive experimental protocol, and summarized its key physicochemical properties. The clarification of its misattributed biological activity is crucial for accurate scientific understanding. As a versatile chemical building block, this compound holds promise for the future development of novel and impactful molecules.
References
- eChemHub. FINE CHEMICALS Solutions.
- PubChem. This compound. National Center for Biotechnology Information.
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- Lead Sciences. This compound.
- McMillan, D. C., & Jollow, D. J. (2001). Favism: Effect of Divicine on Rat Erythrocyte Sulfhydryl Status, Hexose Monophosphate Shunt Activity, Morphology, and Membrane Skeletal Proteins. Toxicological Sciences, 62(2), 353–363.
- Royal Society of Chemistry. (2017). Supporting information.
- Semantic Scholar. Indoles from Simple Anilines and Alkynes: Palladium-Catalyzed CH Activation Using Dioxygen as the Oxidant.
- Gribble, G. W. (2010). Microwave-Assisted Leimgruber—Batcho Reaction for the Preparation of Indoles, Azaindoles and Pyrroylquinolines. Organic & Biomolecular Chemistry, 8(1), 25-28.
- Wikipedia. Leimgruber–Batcho indole synthesis.
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An In-Depth Technical Guide to 6-chloro-4-methoxy-1H-indole: From Potential Natural Occurrence to Synthetic Avenues and Biological Significance
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Indole and its derivatives are a cornerstone of natural product chemistry and medicinal chemistry, with a vast number of these heterocyclic compounds demonstrating significant biological activities.[1] Halogenated indoles, in particular, represent a unique chemical space, often exhibiting enhanced or novel pharmacological properties.[2][3] This technical guide provides a comprehensive overview of 6-chloro-4-methoxy-1H-indole, a molecule of interest at the intersection of these two classes. While direct evidence for its natural occurrence remains elusive in the current body of scientific literature, this guide explores its potential for natural biosynthesis through known enzymatic pathways. The core of this document details established synthetic routes, physicochemical characterization, and the burgeoning research into the biological activities of this compound and its close structural analogs, with a particular focus on its potential as an antifungal and antimalarial agent.
On the Question of Natural Occurrence
A thorough review of scientific databases and literature does not currently indicate that this compound is a known natural product. However, the structural motifs of a chlorinated and methoxylated indole ring are well-represented in nature, suggesting that its existence as a yet-undiscovered secondary metabolite is plausible.
Halogenated indole alkaloids are frequently isolated from marine invertebrates.[2] While brominated indoles are more common in the marine environment, chlorinated derivatives are also found. Terrestrial organisms are also a source of chlorinated secondary metabolites.[2] The presence of both a chloro and a methoxy substituent on the indole scaffold is a recurring theme in biologically active natural products and their synthetic derivatives.[4]
The Potential for Natural Biosynthesis: A Mechanistic Insight
The biosynthesis of a molecule like this compound in a natural system would likely involve two key enzymatic transformations of an indole precursor, such as tryptophan: regioselective halogenation and methylation.
Enzymatic Halogenation of the Indole Ring
Nature employs a class of enzymes known as flavin-dependent halogenases (FDHs) to catalyze the regioselective halogenation of aromatic compounds.[5] These enzymes utilize a reduced flavin adenine dinucleotide (FADH2), molecular oxygen, and a halide salt to generate a highly reactive hypohalous acid intermediate.[5] This intermediate is then directed towards a specific position on the substrate, which is bound in the enzyme's active site.
Several tryptophan halogenases have been identified that can catalyze halogenation at the C5, C6, or C7 positions of the indole ring.[5][6] The regioselectivity is dictated by the specific architecture of the enzyme's active site, which orients the indole substrate in a way that exposes the target carbon to the electrophilic halogenating species.[5] For instance, tryptophan 6-halogenases are known, providing a direct enzymatic precedent for the chlorination at the C6 position of an indole scaffold.[6]
Enzymatic Methylation of the Indole Ring
The introduction of a methoxy group at the C4 position would be catalyzed by an S-adenosyl methionine (SAM)-dependent methyltransferase (MTase). These enzymes are responsible for the vast majority of biological methylation reactions. While C3 methylation of indoles is well-characterized, enzymes capable of methylating other positions on the indole ring, including hydroxyl groups to form methoxy substituents, are also known.[7] The biosynthesis would likely proceed through the hydroxylation of the C4 position, followed by O-methylation catalyzed by a specific MTase.
The following diagram illustrates a plausible biosynthetic pathway for this compound.
Caption: Plausible biosynthetic pathway for this compound.
Chemical Synthesis: The Fischer Indole Synthesis
The most direct and widely applicable method for the synthesis of substituted indoles is the Fischer indole synthesis.[8] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.
For the synthesis of this compound, the likely starting materials would be (3-chloro-5-methoxyphenyl)hydrazine and a suitable two-carbon synthon that can provide the C2 and C3 atoms of the indole ring, such as acetaldehyde or pyruvic acid.
General Experimental Protocol for Fischer Indole Synthesis
-
Formation of the Phenylhydrazone: The (3-chloro-5-methoxyphenyl)hydrazine is dissolved in a suitable solvent, such as ethanol or acetic acid. The chosen aldehyde or ketone is then added, and the mixture is stirred, often with gentle heating, to form the corresponding phenylhydrazone.
-
Acid-Catalyzed Cyclization: A strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride, is added to the reaction mixture.[8] The mixture is then heated to induce the[5][5]-sigmatropic rearrangement and subsequent cyclization.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The crude product is then extracted into an organic solvent. Purification is typically achieved through column chromatography on silica gel to yield the pure this compound.
The following diagram outlines the workflow for the Fischer indole synthesis of the target compound.
Caption: General workflow for the Fischer indole synthesis.
Physicochemical and Spectroscopic Characterization
The precise physicochemical properties and spectroscopic data for this compound are essential for its identification and characterization. While experimental data for this specific compound is not widely published, predicted values and characteristic spectral features of related indoles can provide a reliable reference.
| Property | Predicted/Expected Value |
| Molecular Formula | C₉H₈ClNO |
| Molecular Weight | 181.62 g/mol |
| Appearance | Expected to be a crystalline solid |
| ¹H NMR | Characteristic signals for the indole protons (NH, H2, H3, H5, H7) and the methoxy group protons. The aromatic protons H5 and H7 would appear as distinct signals due to the substitution pattern. |
| ¹³C NMR | Resonances for the nine carbon atoms, including the characteristic indole ring carbons and the methoxy carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass, with a characteristic isotopic pattern for the presence of one chlorine atom. |
Biological Activities and Therapeutic Potential
While specific biological activity data for this compound is limited in the public domain, the structural motifs present in the molecule are associated with significant pharmacological properties, particularly in the areas of antifungal and antimalarial research.
Antifungal Activity
Halogenated indoles have demonstrated broad-spectrum antimicrobial activity.[2] The presence of a chlorine atom on the indole ring can enhance the lipophilicity of the molecule, facilitating its penetration through fungal cell membranes.[3] Furthermore, indole derivatives are known to inhibit fungal virulence factors and biofilm formation.[2] Studies on related methoxy-indole carboxylic acids have shown promising antifungal activities.[9] The combination of a chloro and a methoxy group could therefore lead to a compound with potent antifungal properties, a hypothesis that warrants further investigation.
Antimalarial Activity
The 6-chloro-methoxy substitution pattern is a key feature in a class of synthetic compounds with potent antimalarial activity. Specifically, 6-chloro-7-methoxy-4(1H)-quinolones have been shown to be highly effective against multiple stages of the Plasmodium parasite.[10][11][12] These compounds selectively inhibit the Plasmodium cytochrome bc1 complex.[10] While this compound is an indole and not a quinolone, the shared substitution pattern suggests that it could possess antimalarial properties and warrants investigation as a potential scaffold for the development of new antimalarial agents.
Conclusion and Future Directions
This compound stands as a molecule of significant interest for medicinal chemists and drug discovery professionals. Although its natural occurrence is yet to be confirmed, plausible biosynthetic pathways exist, and its chemical synthesis is readily achievable through established methods like the Fischer indole synthesis. The known biological activities of structurally related compounds, particularly in the antifungal and antimalarial arenas, highlight the therapeutic potential of this scaffold.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activity against a panel of fungal and parasitic pathogens. Structure-activity relationship (SAR) studies on derivatives of this core structure could lead to the identification of novel and potent therapeutic agents.
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Whitepaper: Investigating the Promutagenic Potential of 6-chloro-4-methoxy-1H-indole
A Technical Guide for Researchers in Drug Development and Toxicology
Abstract
This technical guide provides a comprehensive framework for investigating the potential promutagenic activity of the novel heterocyclic compound, 6-chloro-4-methoxy-1H-indole. While the broader class of indole derivatives has been implicated in various biological activities, the specific toxicological profile of this substituted indole remains uncharacterized. This document outlines the scientific rationale for suspecting promutagenic potential, rooted in the established metabolic activation pathways of structurally related compounds. We present a tiered, field-proven experimental strategy, detailing the underlying principles and step-by-step protocols for a series of industry-standard genotoxicity assays. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of new chemical entities.
Introduction: The Case for Investigating this compound
Indole and its derivatives are "privileged structures" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The addition of substituents, such as methoxy and chloro groups, can significantly modulate the biological activity of the indole nucleus.[2] While often enhancing therapeutic efficacy, these modifications can also introduce unforeseen toxicological liabilities.
A promutagen is a substance that is not mutagenic in its native form but can be converted into a mutagen through metabolic processes within an organism.[3] The liver's cytochrome P450 (P450) enzyme system is a primary site for such bioactivation.[4][5] Given the chemical structure of this compound, there is a scientifically sound basis for hypothesizing its potential for metabolic activation into a DNA-reactive species. The electron-donating methoxy group can influence the electron density of the indole ring, potentially directing P450-mediated oxidation towards specific sites.[2] The resulting metabolites could be electrophilic intermediates capable of forming covalent adducts with DNA, a critical initiating event in chemical carcinogenesis.[6][7]
This guide provides a systematic approach to rigorously evaluate this hypothesis.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is fundamental to designing and interpreting toxicological assays.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO | [8] |
| Molecular Weight | 181.62 g/mol | [8][9] |
| Melting Point | 45 °C | [9] |
| Boiling Point (Predicted) | 333.9±22.0 °C | [9] |
| Density (Predicted) | 1.317±0.06 g/cm³ | [9] |
| pKa (Predicted) | 16.32±0.30 | [9] |
| LogP (XLogP3) | 2.6 | [8] |
| Solubility | Soluble in Chloroform | [9] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [9][10] |
Proposed Metabolic Activation Pathway
The promutagenic potential of many aromatic compounds is linked to their metabolism by cytochrome P450 enzymes.[4][11] For indole and its derivatives, P450-mediated oxidation is a well-established metabolic route.[5][12] We hypothesize a similar pathway for this compound, potentially leading to the formation of reactive electrophiles.
The rationale behind this proposed pathway is as follows:
-
P450-Mediated Oxidation: Indoles are known substrates for various P450 isoforms, including CYP2A6 and CYP2E1, which catalyze their oxidation.[5][11] The electron-rich indole ring is susceptible to electrophilic attack, and the presence of a methoxy group can further activate the ring system.[2]
-
Formation of Reactive Intermediates: Oxidation can lead to the formation of highly reactive intermediates such as epoxides or quinone-imines. These electrophilic species can readily react with nucleophilic sites in cellular macromolecules.[4][7]
-
DNA Adduct Formation: The ultimate electrophile can covalently bind to DNA bases, forming DNA adducts.[6][13] These adducts can distort the DNA helix, leading to errors during DNA replication and transcription.
-
Genotoxic Outcomes: If not repaired, DNA adducts can lead to mutations, chromosomal aberrations, and DNA strand breaks, all of which are hallmarks of genotoxicity.[14][15]
Tiered Strategy for Genotoxicity Assessment
A tiered approach is recommended to systematically evaluate the promutagenic potential of this compound. This strategy begins with a bacterial reverse mutation assay to screen for mutagenicity, followed by in vitro mammalian cell assays to assess for clastogenicity and DNA damage.
Tier 1: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used initial screen for the mutagenic potential of a chemical.[16][17] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[18] The assay detects mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-deficient medium.[16]
Causality behind Experimental Choices:
-
Inclusion of S9 Fraction: To detect promutagens, the assay is conducted both with and without a metabolic activation system, typically a liver homogenate fraction (S9) from Aroclor- or phenobarbital-induced rats.[18][19] The S9 fraction contains P450 enzymes capable of metabolizing the test compound into reactive intermediates.[20] A positive result in the presence of S9, but not in its absence, is a strong indicator of promutagenic activity.
-
Choice of Bacterial Strains: A panel of strains (e.g., TA98, TA100, TA1535, TA1537, and WP2uvrA) is used to detect different types of mutations, including frameshift and base-pair substitutions.[21][22]
Experimental Protocol: Ames Test [17][18]
-
Strain Preparation: Grow overnight cultures of the selected S. typhimurium strains in nutrient broth.
-
Preparation of Test Solutions: Prepare a range of concentrations of this compound in a suitable solvent (e.g., DMSO).
-
Metabolic Activation: Prepare the S9 mix containing the S9 fraction, cofactors (e.g., NADP+, G6P), and buffer.
-
Assay Procedure (Plate Incorporation Method):
-
To a tube containing molten top agar, add the bacterial culture, the test solution (or control), and either the S9 mix or a buffer control.
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.[20]
-
-
Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies compared to the negative control, particularly in the presence of the S9 mix, indicates a positive result.
Tier 2: In Vitro Mammalian Cell Assays
If the Ames test yields a positive or equivocal result, further investigation using mammalian cell-based assays is warranted to assess the relevance of the findings to human health.
The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.[23][24] Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.
Causality behind Experimental Choices:
-
Cytokinesis Block: The use of cytochalasin B to block cytokinesis allows for the specific analysis of cells that have completed one nuclear division, ensuring that any observed micronuclei were formed during the preceding mitosis.[23][24]
-
Metabolic Activation: Similar to the Ames test, this assay should be conducted with and without an S9 metabolic activation system to assess the role of metabolism in inducing chromosomal damage.[25]
Experimental Protocol: In Vitro Micronucleus Assay [23][26]
-
Cell Culture: Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) to a sufficient density.
-
Treatment: Expose the cells to various concentrations of this compound, with and without S9 mix, for a defined period (e.g., 3-6 hours). Include appropriate negative and positive controls.
-
Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B.
-
Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Score the frequency of micronuclei in binucleated cells under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[24]
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[14] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[15][27]
Causality behind Experimental Choices:
-
Alkaline vs. Neutral Conditions: The assay is typically performed under alkaline conditions (pH > 13) to detect both single- and double-strand breaks, as well as alkali-labile sites.[15][28] A neutral version of the assay can be used to specifically detect double-strand breaks.
-
Assessment of DNA Repair: The comet assay can be adapted to measure DNA repair by allowing cells to recover for various times after treatment before being assayed. A decrease in tail moment over time indicates active DNA repair.
Experimental Protocol: Alkaline Comet Assay [15][28]
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank containing an alkaline buffer to unwind the DNA. Apply an electric field to induce the migration of damaged DNA.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).
Data Interpretation and Reporting
| Assay | Endpoint Measured | Interpretation of a Positive Result |
| Ames Test | Gene mutation (reversion) | Potential for inducing point mutations or frameshifts. If positive only with S9, indicates promutagenic activity. |
| In Vitro Micronucleus Assay | Chromosomal damage (clastogenicity/aneugenicity) | Potential to cause large-scale DNA damage or interfere with chromosome segregation. |
| Comet Assay | DNA strand breaks | Direct evidence of DNA damage. |
A positive result in the Ames test with metabolic activation, coupled with positive findings in the micronucleus and/or comet assays, would provide strong evidence for the promutagenic and genotoxic potential of this compound.
Conclusion
This technical guide provides a scientifically rigorous and experimentally detailed framework for the investigation of this compound as a potential promutagen. The proposed tiered strategy, employing validated and widely accepted genotoxicity assays, will enable researchers to make a data-driven assessment of the compound's safety profile. The insights gained from these studies are critical for informed decision-making in the drug development process and for ensuring human safety.
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The Unexplored Potential of 6-Chloro-4-Methoxy-1H-Indole: A Technical Guide for Drug Discovery Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] This guide delves into the latent biological significance of a specific, yet under-investigated derivative: 6-chloro-4-methoxy-1H-indole. In the absence of direct biological data for this exact molecule, this document serves as a technical primer for researchers, scientists, and drug development professionals. We will explore its potential by dissecting the roles of its constituent parts—the indole core, the chloro substituent, and the methoxy group—and by examining the established activities of structurally analogous compounds. This guide will provide a robust framework for its synthesis, potential therapeutic applications, and the requisite experimental protocols for its biological evaluation, thereby illuminating a promising, unexplored pocket of chemical space.
Deconstructing the Scaffold: The Indole Nucleus and its Key Substituents
The therapeutic potential of an indole derivative is profoundly influenced by the nature and position of its substituents. The this compound scaffold combines the foundational indole ring with two substituents known to impart significant pharmacological advantages.
The Indole Core: A Privileged Pharmacophore
The indole ring system, a fusion of a benzene and a pyrrole ring, is a recurring motif in molecules that modulate biological systems. Its structural resemblance to tryptophan allows it to interact with a multitude of protein targets, making it a fertile ground for drug development.[2] Marketed drugs containing the indole scaffold span a wide range of therapeutic areas, including anticancer agents (e.g., Vincristine), antihypertensives (e.g., Perindopril), and antimigraine treatments.[1]
The "Magic Chloro" Effect in Drug Design
The substitution of a hydrogen atom with chlorine is a common and often highly effective strategy in medicinal chemistry. The term "magic chloro" has been coined to describe the remarkable improvements in potency and pharmacokinetic profiles that can arise from this seemingly simple modification.[2][3] Chlorine is one of the most common atoms in FDA-approved drugs beyond C, H, N, and O, with over 250 such drugs currently on the market.[2]
The beneficial effects of a chloro substituent can be attributed to several factors:
-
Enhanced Potency: Chlorine's electronegativity and size can lead to favorable interactions within a protein's binding pocket, such as halogen bonding, which can dramatically increase binding affinity.[4]
-
Metabolic Stability: Introduction of a chlorine atom can block sites of metabolic oxidation, thereby increasing the molecule's half-life and in vivo exposure.[2]
-
Physicochemical Properties: It can modulate lipophilicity, which in turn affects solubility, permeability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This can lead to improved oral bioavailability.[4]
The Versatile Methoxy Group: A "Scout" for Protein Pockets
The methoxy group is another prevalent substituent in both natural products and synthetic drugs.[5] It is often considered a non-lipophilic "scout" that can explore protein pockets to enhance binding and potency without negatively impacting physicochemical properties.[6]
Key contributions of the methoxy group include:
-
Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein.[7]
-
Improved Physicochemical Properties: An aromatic methoxy group has a minimal effect on lipophilicity, which can be advantageous in avoiding the pitfalls of high lipophilicity, such as poor solubility and increased toxicity.[6]
-
Modulation of Electronics: As an electron-donating group, it can influence the reactivity and electronic properties of the indole ring, which can be critical for target engagement.[8]
The specific placement of the methoxy group at the C4 position and the chloro group at the C6 position on the indole ring of the title compound creates a unique electronic and steric profile that warrants investigation.
Synthesis of this compound: A Proposed Pathway
To enable the biological investigation of this compound, a reliable synthetic route is paramount. While numerous indole syntheses exist, the Fischer Indole Synthesis remains a robust and widely applicable method for constructing the indole core from appropriately substituted phenylhydrazines and carbonyl compounds.[9]
A plausible synthetic route starting from 3-chloro-5-methoxyaniline is outlined below.
Caption: Proposed Fischer Indole Synthesis for this compound.
Detailed Step-by-Step Methodology: Fischer Indole Synthesis
-
Preparation of (3-Chloro-5-methoxyphenyl)hydrazine: a. Dissolve 3-chloro-5-methoxyaniline in a suitable aqueous acid solution (e.g., 3M HCl). b. Cool the solution to 0-5 °C in an ice-salt bath. c. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt. d. In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated HCl. e. Slowly add the cold diazonium salt solution to the SnCl₂ solution. A precipitate of the hydrazine hydrochloride salt should form. f. Isolate the precipitate by filtration, wash with a small amount of cold water, and dry. g. Neutralize with a base (e.g., NaOH) to obtain the free hydrazine base.
-
Formation of the Hydrazone: a. Dissolve the synthesized (3-chloro-5-methoxyphenyl)hydrazine in a suitable solvent like ethanol or acetic acid. b. Add an equimolar amount of a ketone or aldehyde (e.g., pyruvic acid or ethyl pyruvate to yield an indole-2-carboxylic acid derivative, which can be decarboxylated later). c. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The hydrazone may precipitate from the solution upon cooling.
-
Cyclization to the Indole: a. Add the crude hydrazone to an acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride. b. Heat the mixture, typically between 80-150 °C, depending on the chosen catalyst and substrate. The reaction progress should be monitored by TLC. c. After completion, pour the reaction mixture onto ice water and neutralize with a strong base (e.g., NaOH or NH₄OH). d. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield this compound.
Note: The Fischer synthesis with some methoxy-substituted phenylhydrazones can sometimes yield abnormal products due to cyclization on the methoxy-substituted side.[10][11] Careful selection of the acid catalyst and reaction conditions is crucial to favor the desired product.
Predicted Biological Activities and Therapeutic Potential
Based on the extensive literature on substituted indoles, the this compound scaffold is predicted to exhibit a range of biological activities.
Anticancer Potential
The indole nucleus is a key component of many potent anticancer agents.[12] Both chloro and methoxy substitutions have been shown to contribute to the cytotoxic activity of indole derivatives.
-
Chloro-substituted indoles: A study on betulin derivatives showed that the presence of a chlorine group at the C-5 position of an indole ring led to increased activity against pancreatic, ovarian, and colon cancer cell lines.[13]
-
Methoxy-substituted indoles: Bis-indole derivatives bearing a 5-methoxy-2-indolinone moiety have demonstrated potent growth inhibition against a panel of human cancer cell lines and showed in vivo activity in a human tumor xenograft model.[14]
-
Combined Effect: A series of indole-sulfonamide derivatives were tested for cytotoxic activities, with chloro and methoxy derivatives showing promising results against various cancer cell lines.[15]
| Compound Class | Cancer Cell Line(s) | Reported Activity (IC₅₀ / GI₅₀) | Reference |
| 5-Chloro-indole-betulin derivative | MIAPaCa, PA-1, SW620 | EC₅₀ = 2.44–2.70 µg/mL | [13] |
| 5-Methoxy-bis-indole derivative | 60 Human Cancer Cell Lines | pGI₅₀ up to 6.34 | [14] |
| Indole-1,3,4-oxadiazole derivative (2e) | HCT116, A549, A375 | IC₅₀ = 6.43 µM, 9.62 µM, 8.07 µM | [12] |
| Indole-sulfonamide (Cl derivative) | MOLT-3 | - | [15] |
Antimicrobial and Antifungal Potential
Indole derivatives are a well-established class of antimicrobial agents.[1][16] The lipophilicity and electronic properties conferred by the chloro and methoxy groups can enhance cell wall penetration and interaction with microbial targets.
-
In a study of indole-acrylonitriles, a 3-chlorophenyl derivative showed high antibacterial activity against Gram-positive bacteria S. aureus and S. epidermis, with MIC values ranging from 8 to 16 μg/mL.[17]
-
Another study on new indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties reported a broad spectrum of activity with MIC values as low as 3.125 µg/mL against bacteria and fungi.[16]
| Compound Class | Microorganism(s) | Reported Activity (MIC) | Reference |
| 3-(3-chlorophenyl)-2-(1H-indol-2-yl)acrylonitrile | S. aureus, S. epidermis | 8 - 16 µg/mL | [17] |
| Indole-triazole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50 µg/mL | [16] |
| General Indole Derivatives | E. coli, B. subtilis | - | [18] |
Antimalarial Potential
While not a direct indole, the 6-chloro-7-methoxy-4(1H)-quinolone scaffold has shown exceptional promise as an antimalarial agent.[19][20] These compounds are efficacious against multiple stages of the Plasmodium parasite and selectively inhibit the parasite's cytochrome bc₁ complex.[19] The 6-chloro-7-methoxy substitution pattern was found to be crucial for this selective activity.[19] This suggests that the 6-chloro-4-methoxy substitution on an indole ring could also be a starting point for developing novel antimalarial agents, potentially acting through a similar mechanism.
Experimental Protocols for Biological Evaluation
To empirically determine the biological significance of this compound, standardized in vitro assays are required. Below are foundational protocols for assessing its potential anticancer and antimicrobial activities.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Caption: Workflow for the Broth Microdilution MIC assay.
Conclusion and Future Directions
While this compound remains a molecule without a documented biological profile, a thorough analysis of its structural components and related analogs strongly suggests a high potential for significant bioactivity. The combination of the privileged indole scaffold with the pharmacologically advantageous chloro and methoxy substituents makes it a compelling candidate for investigation in several therapeutic areas, most notably oncology, infectious diseases, and potentially malaria.
This technical guide provides the foundational rationale and practical methodologies for initiating such an investigation. The next steps for the research community are clear:
-
Chemical Synthesis and Characterization: The first critical step is the successful synthesis and unambiguous structural confirmation of this compound.
-
Broad Biological Screening: The synthesized compound should be subjected to a broad panel of in vitro assays, including but not limited to, cytotoxicity screening against a diverse panel of cancer cell lines and antimicrobial screening against a range of pathogenic bacteria and fungi.
-
Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized by modifying the substituents at various positions on the indole ring to establish a clear SAR and optimize for potency and selectivity.
-
In Silico and Mechanistic Studies: Computational modeling can be employed to predict potential biological targets, and subsequent mechanistic studies can elucidate the mode of action for any confirmed activities.
The exploration of this compound represents an opportunity to uncover novel therapeutic leads. It is our hope that this guide will serve as a catalyst for such endeavors, paving the way for new discoveries in the ever-evolving landscape of drug development.
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- Cross, R. M., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(17), 7380-7404.
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An In-Depth Technical Guide to the Chemistry of 6-Chloro-4-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, properties, and applications of 6-chloro-4-methoxy-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support researchers in their endeavors with this versatile molecule.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block for designing molecules that can modulate a wide range of biological targets. The strategic placement of substituents on the indole ring can profoundly influence a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
The subject of this guide, this compound, is a specifically substituted indole that has garnered attention for its potential as a key intermediate in the synthesis of complex therapeutic agents. The presence of a chloro group at the 6-position and a methoxy group at the 4-position offers a unique combination of electronic and steric features that can be exploited in drug design.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO | [3] |
| Molecular Weight | 181.62 g/mol | [3] |
| CAS Number | 117970-23-7 | [3] |
| Appearance | Beige Crystalline Solid | |
| Melting Point | 45 °C | |
| Boiling Point | 333.9 °C at 760 mmHg | |
| XLogP3 | 2.6 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 1 | [3] |
Note: Some physical properties are predicted based on computational models.
Synthesis of this compound: The Leimgruber-Batcho Approach
Several methods exist for the synthesis of the indole core, with the Fischer, Bischler, and Leimgruber-Batcho syntheses being among the most prominent. For the preparation of this compound, the Leimgruber-Batcho synthesis offers a particularly efficient and high-yielding route, starting from readily available ortho-nitrotoluene derivatives.[4][5] This method avoids the often harsh acidic conditions of the Fischer indole synthesis and allows for the direct synthesis of indoles unsubstituted at the 2- and 3-positions.
The proposed synthesis of this compound via the Leimgruber-Batcho method commences with 4-chloro-6-methoxy-2-nitrotoluene.
Proposed Synthetic Pathway
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Methodological & Application
A Detailed Guide to the Synthesis of 6-chloro-4-methoxy-1H-indole via the Leimgruber-Batcho Method
An Application Note for the Synthesis of 6-chloro-4-methoxy-1H-indole
Abstract: This document provides a comprehensive guide for the synthesis of this compound, a substituted indole scaffold of significant interest in medicinal chemistry and drug discovery. The protocol detailed herein utilizes the robust and efficient Leimgruber-Batcho indole synthesis, a method prized for its high yields and regiochemical control. This guide is intended for researchers, chemists, and professionals in drug development, offering not only a step-by-step experimental protocol but also a deep dive into the mechanistic underpinnings and rationale behind the synthetic strategy.
Introduction: The Significance of Substituted Indoles
The indole nucleus is a cornerstone heterocyclic motif in a vast array of biologically active natural products and pharmaceutical agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The specific substitution pattern of this compound combines two functionalities known to favorably modulate the pharmacological properties of drug candidates. The chloro group can enhance metabolic stability and membrane permeability, while the methoxy group often improves binding affinity and pharmacokinetic profiles.[2][3] Consequently, efficient and scalable access to this particular scaffold is of high value for generating novel compound libraries for screening and lead optimization.
While numerous methods exist for indole synthesis—including the well-known Fischer, Reissert, and Larock syntheses—the Leimgruber-Batcho method offers a distinct advantage for this target molecule.[4][5][6] It begins with readily available and often inexpensive ortho-nitrotoluene derivatives and proceeds under relatively mild conditions, avoiding the high temperatures or harsh acidity of some classical methods.[7]
Overview of the Leimgruber-Batcho Synthetic Strategy
The Leimgruber-Batcho synthesis is a powerful two-stage process for creating the indole ring system. The general pathway involves:
-
Enamine Formation: Condensation of a substituted ortho-nitrotoluene with a formamide acetal and a secondary amine to form a stable β-amino-ortho-nitrostyrene intermediate (an enamine).
-
Reductive Cyclization: Reduction of the nitro group on the enamine intermediate to an amine, which triggers a spontaneous intramolecular cyclization and elimination to yield the final indole product.
This approach provides excellent regiochemical control, as the substitution pattern on the final indole is directly determined by the starting ortho-nitrotoluene.
Figure 1: Workflow of the Leimgruber-Batcho Synthesis.
Mechanistic Insights: The Chemistry Behind the Protocol
A core tenet of robust protocol development is understanding the underlying reaction mechanisms. This knowledge allows for informed troubleshooting and optimization.
Stage 1: Enamine Formation
The synthesis begins with 5-chloro-3-methoxy-2-nitrotoluene. The methyl group at the ortho position to the nitro group is activated due to the electron-withdrawing nature of -NO₂, making its protons acidic enough to be removed under basic conditions.
The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine proceeds as follows:
-
DMF-DMA serves as a source of a reactive electrophilic species.
-
Pyrrolidine, a secondary amine, reacts with DMF-DMA to form a more reactive Vilsmeier-Haack type intermediate.
-
The activated methyl group of the nitrotoluene is deprotonated, and the resulting carbanion attacks this intermediate.
-
Subsequent elimination of dimethylamine and methanol leads to the formation of the highly conjugated and stable enamine product. The deep red or orange color of the reaction mixture is characteristic of this extended π-system.[7]
This step is a powerful C-C bond-forming reaction that effectively installs the two-carbon unit required to complete the pyrrole ring of the indole.
Stage 2: Reductive Cyclization
This stage is the key transformation where the indole scaffold is constructed.
-
Nitro Group Reduction: The nitro group of the enamine intermediate is reduced to an amino group (-NH₂). While various reducing agents can be used, a common and effective system is Raney Nickel with hydrazine hydrate.[7] Catalytic hydrogenation (H₂ over Pd/C) is also a viable alternative. The reduction is typically rapid and exothermic.
-
Spontaneous Cyclization: The newly formed amino group, being nucleophilic, immediately attacks the proximal enamine carbon.
-
Elimination: This intramolecular cyclization forms a five-membered ring intermediate which then eliminates pyrrolidine to restore aromaticity, yielding the final this compound product.
This reductive cyclization is highly efficient and often proceeds cleanly, making the purification of the final product straightforward.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Notes |
| 5-Chloro-3-methoxy-2-nitrotoluene | (Not available) | 201.60 | Starting material. Synthesize if not available. |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | 119.16 | Reagent grade, moisture-sensitive. |
| Pyrrolidine | 123-75-1 | 71.12 | Reagent grade, corrosive. |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Anhydrous, <50 ppm water. |
| Raney® Nickel (slurry in water) | 7440-02-0 | 58.69 | Highly flammable solid, handle with care. |
| Hydrazine hydrate (85% solution) | 7803-57-8 | 50.06 | Toxic and corrosive. |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Anhydrous solvent. |
| Methanol (MeOH) | 67-56-1 | 32.04 | Reagent grade. |
| Toluene | 108-88-3 | 92.14 | Reagent grade. |
| Celite® (diatomaceous earth) | 61790-53-2 | N/A | Filtration aid. |
| Silica Gel (230-400 mesh) | 7631-86-9 | N/A | For column chromatography. |
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, rotary evaporator, column chromatography setup.
Step-by-Step Procedure
Part A: Synthesis of (E)-1-(5-Chloro-3-methoxy-2-nitrophenyl)-2-(pyrrolidin-1-yl)ethene (Enamine)
-
To a 250 mL round-bottom flask under a nitrogen atmosphere, add 5-chloro-3-methoxy-2-nitrotoluene (10.0 g, 49.6 mmol).
-
Add 100 mL of anhydrous DMF via syringe. Stir until the solid is fully dissolved.
-
Add pyrrolidine (4.23 g, 5.0 mL, 59.5 mmol) followed by N,N-dimethylformamide dimethyl acetal (7.09 g, 7.7 mL, 59.5 mmol).
-
Equip the flask with a reflux condenser and heat the solution to 110 °C. Maintain this temperature for 3-4 hours. The solution will turn a deep reddish-brown.[7]
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting nitrotoluene is consumed.
-
Cool the reaction mixture to room temperature. Remove the volatile components under reduced pressure using a rotary evaporator.
-
The resulting red, oily residue can be purified by recrystallization from methanol. Dissolve the residue in a minimal amount of hot methanol and allow it to cool slowly. Filter the resulting crystals and wash with cold methanol to afford the enamine intermediate as a red solid.
Part B: Synthesis of this compound (Reductive Cyclization)
-
Safety First: Raney Nickel is pyrophoric when dry. Always handle it as a slurry and keep it wet. Hydrazine is toxic. Handle with extreme care in a fume hood.
-
In a 500 mL flask, dissolve the enamine intermediate (e.g., 12.0 g, 42.4 mmol) in a 1:1 mixture of THF and Methanol (200 mL total).
-
Carefully add Raney Nickel slurry (approx. 1-2 mL, catalytic amount) to the stirred solution under a nitrogen atmosphere.
-
Heat the mixture to approximately 40-45 °C.
-
Add 85% hydrazine hydrate (6.4 mL, ~106 mmol) dropwise via an addition funnel. Caution: Vigorous gas evolution (N₂) and a noticeable exotherm will occur. Control the addition rate to maintain the temperature below 55 °C, using a water bath for cooling if necessary.[7]
-
The deep red color of the solution should fade to a brown or yellowish color within 30-60 minutes.
-
After the initial exotherm subsides, continue stirring at 50 °C for an additional 1-2 hours until TLC analysis indicates the complete consumption of the enamine.
-
Cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Quench the Raney Nickel on the filter pad immediately with copious amounts of water to prevent ignition.
-
Wash the filter cake thoroughly with methanol and THF.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or toluene, to yield this compound as a solid.
Reaction Summary and Expected Results
| Parameter | Part A: Enamine Formation | Part B: Reductive Cyclization |
| Key Reagents | DMF-DMA, Pyrrolidine | Raney Ni, Hydrazine Hydrate |
| Solvent | DMF | THF / Methanol (1:1) |
| Temperature | 110 °C | 45-55 °C |
| Time | 3-4 hours | 2-3 hours |
| Appearance | Deep reddish-brown solid | Beige or off-white solid |
| Expected Yield | 85-95% | 80-90% |
Characterization of this compound
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the indole NH proton (a broad singlet), aromatic protons, the methoxy group singlet, and protons on the indole pyrrole ring.
-
¹³C NMR: Will show the expected number of signals corresponding to the 9 carbon atoms in the molecule.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₉H₈ClNO (m/z = 181.03 for [M]+, with a characteristic isotopic pattern for chlorine).[8]
-
Melting Point (mp): A sharp melting point is indicative of high purity.
Conclusion
The Leimgruber-Batcho synthesis provides a reliable and high-yielding pathway to this compound. By understanding the mechanistic principles of both the enamine formation and the subsequent reductive cyclization, researchers can confidently execute and, if necessary, adapt this protocol. This application note serves as a practical guide for the synthesis of a valuable heterocyclic building block, enabling further exploration in the fields of medicinal chemistry and materials science.
References
- Bischler-Möhlau Indole Synthesis.Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, Inc., 2010. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9780470638859.conrr084]
- Bischler–Möhlau indole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Bischler%E2%80%93M%C3%B6hlau_indole_synthesis]
- Gassman, P. G., & van Bergen, T. J. (1973). The Bischler-Möhlau Indole Synthesis.Journal of the American Chemical Society, 95(2), 590-591. [URL: Not directly found, general reference to the synthesis]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470497055]
- Reissert indole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Reissert_indole_synthesis]
- Larock indole synthesis - Grokipedia. [URL: https://grokipedia.org/Larock_indole_synthesis]
- Bischler-Möhlau indole synthesis - chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Bischler-M%C3%B6hlau_indole_synthesis.html]
- Larock indole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Larock_indole_synthesis]
- Larock Indole Synthesis - SynArchive. [URL: https://www.synarchive.com/named-reactions/larock-indole-synthesis]
- (PDF) Hemetsberger Indole Synthesis - ResearchGate. [URL: https://www.researchgate.net/publication/337032731_Hemetsberger_Indole_Synthesis]
- Fischer indole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]
- Hemetsberger indole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Hemetsberger_indole_synthesis]
- Indole synthesis: a review and proposed classification - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2822431/]
- The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ra/c2ra20839a]
- Hemetsberger-Knittel Indole Synthesis - SynArchive. [URL: https://www.synarchive.com/named-reactions/hemetsberger-knittel-indole-synthesis]
- Reissert Indole Synthesis - Cambridge University Press. [URL: https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/reissert-indole-synthesis/7B283A4E8E8926998C15A7545B81C4F9]
- (PDF) Reissert Indole Synthesis - ResearchGate. [URL: https://www.researchgate.net/publication/299532502_Reissert_Indole_Synthesis]
- Further Applications of the Hemetsberger Indole Synthesis - ResearchGate. [URL: https://www.researchgate.net/publication/257850064_Further_Applications_of_the_Hemetsberger_Indole_Synthesis]
- One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles - MDPI. [URL: https://www.mdpi.com/1420-3049/22/10/1693]
- This compound - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2737463]
- Supporting information - The Royal Society of Chemistry. [URL: https://www.rsc.
- Reissert Indole Synthesis - YouTube. [URL: https://www.youtube.
- Larock indole synthesis | 31 Publications | 483 Citations - SciSpace. [URL: https://typeset.io/papers/the-larock-indole-synthesis-1pyl1g7z]
- Fischer indole synthesis in the absence of a solvent - SciSpace. [URL: https://typeset.io/papers/fischer-indole-synthesis-in-the-absence-of-a-solvent-26k0z366]
- Fischer Indole Synthesis - Named Reactions in Organic Chemistry - YouTube. [URL: https://www.youtube.
- Fischer Indole Synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis.shtm]
- Reissert indole synthesis - chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Reissert_indole_synthesis.html]
- An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins - MDPI. [URL: https://www.mdpi.com/1420-3049/27/21/7288]
- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - NIH. [URL: https://www.jstage.jst.go.jp/article/cpb/61/8/61_c13-00223/_article]
- Roles of the Chloro and Methoxy Groups in Drug Discovery - Drug Hunter. [URL: https://drughunter.com/flash-talks/roles-of-the-chloro-and-methoxy-groups-in-drug-discovery]
- 6-Chloro-4-methoxyindole - ECHEMI. [URL: https://www.echemi.com/products/pid203871-6-chloro-4-methoxyindole.html]
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- INDOLES FROM 2-METHYLNITROBENZENES... 4-BENZYLOXYINDOLE - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0034]
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- An Au/Zn-catalyzed Synthesis of N-protected Indole... - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0316]
- Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones... - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007624/]
- Roles of the Chloro and Methoxy Groups in Drug Discovery - YouTube. [URL: https://www.youtube.
- This compound-2-carboxylic acid - Dana Bioscience. [URL: https://www.danabioscience.com/6-chloro-4-methoxy-1h-indole-2-carboxylic-acid-cas-101859-45-8]
- Synthesis of indoles - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/indoles.shtm]
- Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole... - Acta Scientific. [URL: https://actascientific.com/ASPS/pdf/ASPS-05-0481.pdf]
- 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v72p0197]
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Application Note & Protocol: A Guideline for the Synthesis of 6-chloro-4-methoxy-1H-indole
For: Researchers, scientists, and drug development professionals.
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] This application note provides a comprehensive guide to the synthesis of 6-chloro-4-methoxy-1H-indole, a substituted indole with potential applications in drug discovery.[3] The described protocol is based on the well-established Fischer indole synthesis, a reliable and versatile method for constructing the indole ring system.[4][5] This document offers a detailed, step-by-step procedure, insights into the reaction mechanism, and guidance on the characterization of the final product.
Introduction: The Significance of Substituted Indoles
The indole nucleus is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[1][6] The specific substitution pattern on the indole ring plays a crucial role in modulating the pharmacological activity of the molecule. The presence of a halogen, such as chlorine, and a methoxy group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. This compound, with its defined substitution pattern, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[3]
Synthetic Strategy: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and widely used method for preparing indoles from phenylhydrazines and enolizable ketones or aldehydes under acidic conditions.[4][7] This method is advantageous due to its broad applicability and the ready availability of starting materials.[8]
The overall synthetic strategy involves two key stages:
-
Part A: Synthesis of the Hydrazine Intermediate: Formation of (3-chloro-5-methoxyphenyl)hydrazine from the corresponding aniline.
-
Part B: Fischer Indole Cyclization: Reaction of the hydrazine intermediate with a suitable carbonyl compound to form a hydrazone, followed by acid-catalyzed intramolecular cyclization and aromatization to yield the target indole.
The general mechanism of the Fischer indole synthesis proceeds through the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine.[4][8] Under acidic catalysis, a[9][9]-sigmatropic rearrangement occurs, followed by the loss of ammonia and subsequent aromatization to furnish the indole ring.[4]
Visual Representation of the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Part A: Synthesis of (3-chloro-5-methoxyphenyl)hydrazine hydrochloride
This procedure is adapted from standard methods for the synthesis of arylhydrazines.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-chloro-5-methoxyaniline | 157.60 | 15.76 g | 100 |
| Concentrated HCl | 36.46 | 30 mL | ~360 |
| Sodium nitrite (NaNO₂) | 69.00 | 7.25 g | 105 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 45.13 g | 200 |
| Deionized water | 18.02 | As needed | - |
| Diethyl ether | 74.12 | As needed | - |
Procedure:
-
Diazotization:
-
In a 500 mL beaker, suspend 3-chloro-5-methoxyaniline (15.76 g, 100 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (7.25 g, 105 mmol) in 20 mL of water dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring for 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.
-
-
Reduction:
-
In a separate 1 L flask, dissolve tin(II) chloride dihydrate (45.13 g, 200 mmol) in concentrated hydrochloric acid (50 mL).
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with continuous stirring. The hydrazine hydrochloride will precipitate as a solid.
-
After the addition is complete, allow the mixture to stir for another 30 minutes.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to obtain (3-chloro-5-methoxyphenyl)hydrazine hydrochloride. The crude product can often be used directly in the next step without further purification.
-
Part B: Synthesis of this compound
This protocol utilizes the prepared hydrazine hydrochloride and pyruvic acid in a Fischer indole synthesis, followed by decarboxylation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (3-chloro-5-methoxyphenyl)hydrazine hydrochloride | 209.06 | 20.91 g | 100 |
| Pyruvic acid | 88.06 | 9.69 g | 110 |
| Ethanol (95%) | 46.07 | 200 mL | - |
| Polyphosphoric acid (PPA) | - | ~100 g | - |
| Quinoline | 129.16 | 100 mL | - |
| Copper powder | 63.55 | 1 g | - |
| Sodium bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Hydrazone Formation:
-
In a 500 mL round-bottom flask, dissolve (3-chloro-5-methoxyphenyl)hydrazine hydrochloride (20.91 g, 100 mmol) and pyruvic acid (9.69 g, 110 mmol) in ethanol (200 mL).
-
Reflux the mixture for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
-
Fischer Indole Cyclization:
-
To the crude hydrazone, add polyphosphoric acid (~100 g) and heat the mixture to 100-120 °C for 1-2 hours with mechanical stirring.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~500 g).
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
The precipitated solid, this compound-2-carboxylic acid, is collected by vacuum filtration and washed with water.
-
-
Decarboxylation:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the crude this compound-2-carboxylic acid in quinoline (100 mL).
-
Add copper powder (1 g) as a catalyst.
-
Heat the mixture to 200-220 °C until the evolution of carbon dioxide ceases (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with dichloromethane (300 mL) and wash successively with 1M HCl (3 x 100 mL) to remove quinoline, followed by saturated aqueous sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.[10]
-
Characterization
The final product should be characterized to confirm its identity and purity.
-
Appearance: Typically a beige crystalline solid.[11]
-
Melting Point: Compare with literature values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be consistent with the structure of this compound.
-
Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak (m/z for C₉H₈ClNO is approximately 181.03).[12]
Expected ¹H NMR Data (Predicted): The chemical shifts (δ) in ppm are predicted and may vary depending on the solvent used.
-
δ ~8.0-8.2 (br s, 1H, N-H)
-
δ ~7.2-7.4 (m, 2H, Ar-H)
-
δ ~6.8-7.0 (m, 1H, Ar-H)
-
δ ~6.4-6.6 (m, 1H, Ar-H)
-
δ ~3.9 (s, 3H, -OCH₃)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting and Key Considerations
-
Low Yield in Diazotization: Ensure the temperature is strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.
-
Incomplete Cyclization: The viscosity of polyphosphoric acid can be high. Ensure efficient stirring to promote the reaction. The reaction time and temperature may need optimization.
-
Difficult Decarboxylation: Ensure the temperature is high enough for the reaction to proceed. The use of a high-boiling point solvent like quinoline is crucial.
-
Purification Challenges: The final product may contain colored impurities. Column chromatography is generally effective for obtaining a pure compound.[10]
Conclusion
This application note details a robust and reliable protocol for the synthesis of this compound, a valuable building block in medicinal chemistry. By following the outlined Fischer indole synthesis approach, researchers can efficiently produce this compound for further derivatization and biological evaluation. The provided insights into the reaction mechanism and experimental workflow are intended to facilitate the successful implementation of this synthetic route in a laboratory setting.
References
- Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129–2132.
- Wikipedia. (n.d.). Bartoli indole synthesis.
- Name-Reaction.com. (n.d.). Bartoli indole synthesis.
- Online Organic Chemistry Tutor. (n.d.). Bartoli Indole Synthesis.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
- ResearchGate. (n.d.). The Japp-Klingemann Reaction.
- Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
- Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
- Wikipedia. (n.d.). Japp–Klingemann reaction.
- Wikipedia. (n.d.). Fischer indole synthesis.
- MDPI. (n.d.). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles.
- National Institutes of Health. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- SciSpace. (2003). Fischer indole synthesis in the absence of a solvent.
- Thermo Fisher Scientific. (2022, December 13). Fischer Indole Synthesis - Named Reactions in Organic Chemistry [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- MDPI. (n.d.). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins.
- National Institutes of Health. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Pharmaceutical Society of Japan.
- PubChem. (n.d.). This compound.
- MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles.
- PubMed. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 58(24), 9768–9772.
- Lead Sciences. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.
- De Gruyter. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles.
- IntechOpen. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review.
- CORE. (n.d.). The Synthesis of 2- and 3-Substituted Indoles.
- Organic Syntheses. (1985). INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE.
- Dana Bioscience. (n.d.). This compound-2-carboxylic acid 1g.
- ResearchGate. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review.
- National Center for Biotechnology Information. (n.d.). Indole synthesis: a review and proposed classification.
Sources
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- 3. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: A Comprehensive Guide to the Leimgruber-Batcho Synthesis of 6-chloro-4-methoxy-1H-indole
Abstract: This document provides an in-depth technical guide for the synthesis of 6-chloro-4-methoxy-1H-indole, a key heterocyclic scaffold in medicinal chemistry, via the Leimgruber-Batcho indole synthesis. We delve into the underlying reaction mechanisms, offer a detailed, field-tested experimental protocol, and provide critical insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and process development professionals seeking a robust and scalable method for the preparation of substituted indoles.
Strategic Overview: The Power of the Leimgruber-Batcho Synthesis
The indole nucleus is a cornerstone of numerous natural products and pharmaceutical agents.[1][2] Consequently, efficient and versatile methods for its synthesis are of paramount importance. The Leimgruber-Batcho synthesis has emerged as a preferred alternative to classical methods like the Fischer synthesis, primarily due to its milder reaction conditions, high yields, and the commercial availability of a wide array of starting ortho-nitrotoluenes.[3]
The synthesis is elegantly executed in two primary stages:
-
Enamine Formation: The condensation of an o-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-nitroenamine intermediate.
-
Reductive Cyclization: The reduction of the nitro group to an amine, which triggers a spontaneous intramolecular cyclization and subsequent elimination to furnish the indole ring.[3]
This approach directly yields indoles that are unsubstituted at the C2 and C3 positions, which is often a strategic advantage for subsequent functionalization.
Figure 1: High-level workflow for the synthesis of this compound.
Mechanistic Deep Dive: The "Why" Behind the Reaction
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The process is a showcase of acidity modulation, nucleophilic attack, and reductive chemistry.
Stage 1: Enamine Formation
The synthesis begins by exploiting the enhanced acidity of the benzylic methyl protons on the o-nitrotoluene starting material.[1][4] The potent electron-withdrawing effect of the ortho-nitro group makes these protons susceptible to deprotonation under basic conditions.
-
Reagent Activation: N,N-dimethylformamide dimethyl acetal (DMF-DMA) is not merely a carbon source; it serves to generate a reactive Vilsmeier-type iminium ion upon heating.[4] The addition of a secondary amine, such as pyrrolidine, displaces dimethylamine from DMF-DMA, forming a more reactive N-formylpyrrolidine acetal in situ. This accelerates the reaction.[3]
-
Condensation: The methoxide byproduct of iminium ion formation deprotonates the benzylic methyl group of the nitrotoluene, creating a carbanion.[4] This carbanion then undergoes a nucleophilic attack on the iminium ion.
-
Elimination: A subsequent elimination of methanol results in the formation of the highly conjugated β-nitroenamine intermediate.[4] This intermediate is typically a vibrant, intensely colored solid (often red or orange) due to the extended push-pull electronic system.[3]
Stage 2: Reductive Cyclization
This stage transforms the linear enamine into the final bicyclic indole core.
-
Nitro Reduction: The nitro group is selectively reduced to an amino group (-NH2). A variety of reducing agents can accomplish this, including catalytic hydrogenation (e.g., H2/Pd-C, Raney Ni/H2) or chemical reductants (e.g., SnCl2, Fe/AcOH).[3][5] Using Raney Nickel with hydrazine hydrate is particularly effective, as the catalyst facilitates the in-situ decomposition of hydrazine to generate diimide or hydrogen.[3]
-
Intramolecular Cyclization: The newly formed aniline nitrogen, being nucleophilic, immediately attacks the electron-rich enamine double bond in an intramolecular fashion.
-
Elimination & Aromatization: This cyclization forms a five-membered ring intermediate. The final step involves the elimination of the secondary amine (pyrrolidine) and tautomerization to restore aromaticity, yielding the stable indole ring system.[4]
Figure 2: Reaction mechanism of the Leimgruber-Batcho indole synthesis.
Detailed Experimental Protocol
Safety First: This procedure involves hazardous materials. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
DMF-DMA & Pyrrolidine: Corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Raney Nickel (slurry): Highly flammable and pyrophoric if allowed to dry. Never let the catalyst dry and handle away from ignition sources.
-
Hydrazine Hydrate: Extremely toxic and a suspected carcinogen. Handle with extreme caution.
Part A: Synthesis of (E)-1-(2-(5-chloro-3-methoxy-2-nitrophenyl)vinyl)pyrrolidine
Materials:
-
Starting Material: 4-Chloro-2-methoxy-6-nitrotoluene
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Methanol (MeOH)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, condenser, and nitrogen inlet.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-chloro-2-methoxy-6-nitrotoluene (1.0 eq).
-
Add anhydrous DMF (approx. 2 mL per gram of starting material). Stir until all solid has dissolved.
-
To the resulting solution, add pyrrolidine (1.2 eq) followed by DMF-DMA (1.2 eq) via syringe.
-
Heat the reaction mixture to reflux (typically 100-110 °C) under a nitrogen atmosphere. The solution will gradually darken to a deep red/brown color.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 3-4 hours.
-
Once complete, allow the mixture to cool to room temperature.
-
Remove the volatile components under reduced pressure using a rotary evaporator. The residue will be a dark, oily, or semi-solid material.[6]
-
Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and add methanol to induce crystallization.
-
Cool the solution in an ice bath (or refrigerate overnight) to maximize crystal formation.
-
Collect the red crystalline solid by vacuum filtration, wash the filter cake with a small amount of cold methanol, and dry under vacuum.[6]
Part B: Synthesis of this compound
Materials:
-
Intermediate: (E)-1-(2-(5-chloro-3-methoxy-2-nitrophenyl)vinyl)pyrrolidine
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Raney® Nickel (50% slurry in water)
-
Hydrazine hydrate (85% solution)
-
Toluene, Cyclohexane
-
Silica Gel for column chromatography
-
Celite® or a similar filter aid
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add the enamine intermediate from Part A (1.0 eq).
-
Add a 1:1 mixture of anhydrous THF and anhydrous MeOH (approx. 8 mL per gram of enamine). Stir until the solid is fully dissolved.[6]
-
Carefully add Raney Nickel slurry (approx. 0.1 mL per gram of enamine). Caution: Ensure the catalyst remains wet at all times.
-
While stirring vigorously, add hydrazine hydrate (85%, 1.5 eq) dropwise via syringe. An immediate and vigorous evolution of gas (N2 and H2) will occur, and the reaction is exothermic. Use a water bath to maintain the temperature between 40-50 °C.[6]
-
The deep red color of the solution should fade to a dark brown or black within 10-20 minutes.
-
After the initial exotherm subsides, add two additional portions of hydrazine hydrate (1.5 eq each) at 30-minute intervals, maintaining the temperature.[6]
-
Continue stirring at 45-50 °C for an additional 2 hours after the final addition. Monitor reaction completion by TLC.
-
Once complete, allow the mixture to cool to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Crucial: Wash the Celite pad thoroughly with methanol and THF. Do not allow the pad to dry. Quench the collected catalyst pad immediately with copious amounts of water.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in toluene and concentrate again to azeotropically remove any remaining water.
-
The crude product can be purified by silica gel column chromatography, typically using a gradient of cyclohexane and toluene or hexanes and ethyl acetate as the eluent, to afford this compound as a white or off-white solid.[6]
Process Optimization & Troubleshooting
| Parameter | Impact & Rationale |
| Pyrrolidine | Optional but Recommended. While the reaction can proceed with only DMF-DMA, the in-situ formation of the more reactive N-formylpyrrolidine acetal significantly accelerates the formation of the enamine, often reducing reaction times from many hours to just a few.[3] |
| Reducing Agent | Flexibility. Raney Ni/Hydrazine is highly effective and common.[3] However, for substrates sensitive to harsh conditions, catalytic hydrogenation with H₂ over Palladium on Carbon (Pd/C) offers a milder alternative. For large-scale synthesis where handling H₂ gas is a concern, chemical reductants like iron in acetic acid (Fe/AcOH) can be employed. |
| Solvent Choice | Polar Aprotic for Step 1. DMF is the standard solvent for enamine formation due to its high boiling point and ability to dissolve the starting materials. Protic/Ethereal for Step 2. A mixture like THF/MeOH is ideal for the reduction as it dissolves the enamine and is compatible with the Raney Ni/hydrazine system. |
| Temperature Control | Critical for Reduction. The reductive cyclization with hydrazine is highly exothermic. Insufficient cooling can lead to uncontrolled gas evolution and potential side reactions, reducing the yield and purity of the final product. Maintaining a temperature below 50°C is crucial for a safe and efficient reaction.[6] |
| One-Pot Procedure | Efficiency. For some substrates, isolating the enamine intermediate is unnecessary and may lead to degradation. A one-pot or tandem procedure, where the reduction is carried out directly in the same vessel after enamine formation, can improve overall yield, reduce waste, and shorten the total synthesis time.[7][8] |
References
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- Development of an Amine-Catalyzed Regioselective Synthesis of Pyrroles. PubMed. Published online December 22, 2017. [Link]
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- Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. ResearchGate. Published online August 6, 2025. [Link]
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- Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc. Accessed January 8, 2026. [Link]
- An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. MDPI. Published online November 29, 2022. [Link]
- One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. PMC. Published online March 8, 2021. [Link]
- Batcho, A. D., & Leimgruber, W. INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Organic Syntheses. 1985;63:214. [Link]
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Application Notes and Protocols for 6-Chloro-4-methoxy-1H-indole: A Privileged Intermediate in Modern Drug Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] The strategic functionalization of the indole ring with substituents like halogens and methoxy groups can profoundly influence a molecule's physicochemical properties and biological activity.[4][5] This guide provides an in-depth examination of 6-chloro-4-methoxy-1H-indole, a key synthetic intermediate whose unique substitution pattern is instrumental in the development of novel therapeutic agents. We present its physicochemical properties, detailed safety and handling protocols, a robust synthetic methodology, and a practical application protocol for its use in constructing complex molecular architectures, exemplified by its role in the synthesis of advanced antimalarial agents.
Introduction: The Strategic Importance of the Indole Scaffold
The indole ring system is considered a "privileged structure" in drug discovery, a testament to its ability to interact with a wide array of biological targets with high affinity.[1] From the neurotransmitter serotonin to the anti-migraine drug sumatriptan, indole derivatives have demonstrated immense therapeutic value.[6] The specific placement of substituents on the benzene portion of the indole ring is a critical strategy in medicinal chemistry for modulating properties such as:
-
Metabolic Stability: Halogens, like chlorine, can block sites of metabolic oxidation, thereby increasing the half-life of a drug.
-
Binding Affinity: Methoxy groups can act as hydrogen bond acceptors and influence electronic properties, enhancing interactions with target proteins.[4][5]
-
Lipophilicity & Solubility: The balance of chloro and methoxy groups allows for fine-tuning of the molecule's lipophilicity (LogP), which is crucial for membrane permeability and overall pharmacokinetic profiles.[7]
The 6-chloro-4-methoxy substitution pattern, in particular, has been identified as a key motif in the development of potent and selective inhibitors, notably in the field of antimalarial research where it confers a synergistic effect on activity.[7] This makes this compound a highly valuable and sought-after building block for drug development professionals.
Physicochemical and Safety Data
Accurate characterization and safe handling are paramount for the effective use of any synthetic intermediate.
Physicochemical Properties
The key properties of this compound are summarized below. This data is essential for reaction planning, solvent selection, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO | [8][9] |
| Molecular Weight | 181.62 g/mol | [8][9] |
| Appearance | Beige crystalline solid | [9] |
| Melting Point | Not explicitly available; related indoles have melting points in the 60-120 °C range. | [10][11] |
| Boiling Point | ~333.9 °C at 760 mmHg (Predicted) | [9] |
| XLogP3 | 2.6 | [8][9] |
| CAS Number | 117970-23-7 | [8][12] |
Safety and Handling
Hazard Statement: This compound is classified as harmful.[9] Appropriate personal protective equipment (PPE) and engineering controls are mandatory.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13][14] Work should be conducted in a well-ventilated area or a chemical fume hood.[14]
-
Handling: Avoid breathing dust, fumes, or vapors.[13][14] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Recommended storage is under an inert atmosphere at 2-8°C.[12]
-
First Aid Measures:
-
If Inhaled: Remove person to fresh air. If symptoms persist, seek medical attention.[13]
-
On Skin Contact: Wash off immediately with plenty of soap and water.[13]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[13]
-
If Swallowed: Rinse mouth and call a physician or poison control center if you feel unwell.[13]
-
Synthesis of this compound
The synthesis of substituted indoles can be achieved through various classical methods such as the Fischer, Bischler, or Gassman syntheses.[15][16] A common modern approach involves the reductive cyclization of a suitably substituted nitrostyrene derivative, which offers good control over the final substitution pattern.
Synthetic Workflow Overview
The following diagram outlines a representative workflow for the synthesis of the title compound, starting from a commercially available nitrophenol.
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Introduction: A Versatile Scaffold in Modern Chemistry
An Application Guide to the Synthesis and Reactivity of 6-chloro-4-methoxy-1H-indole
This compound is a substituted indole derivative that has emerged as a valuable and versatile building block in medicinal chemistry and materials science.[1][2] Its unique electronic and structural features—an electron-rich indole nucleus, an activating methoxy group at the C4 position, and a strategically placed chlorine atom at the C6 position—provide multiple handles for synthetic diversification. The indole framework itself is a privileged structure in numerous biologically active compounds, mimicking peptide structures and binding to a wide range of enzymes.[3][4] The specific substitution pattern of this molecule allows for targeted modifications, making it a key intermediate in the synthesis of novel therapeutics, including antimalarial agents and potential anticancer drugs.[5][6][7]
This guide provides a comprehensive overview of the reactivity of this compound, focusing on key transformations that leverage its distinct functional groups. We will explore detailed protocols for palladium-catalyzed cross-coupling reactions at the C6-chloro position, electrophilic substitution reactions on the indole core, and functionalization of the indole nitrogen. Each section is designed to provide not only step-by-step instructions but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.
Reactivity Profile: Understanding the Electronic Landscape
The reactivity of this compound is governed by the interplay of its substituents:
-
The Indole Nucleus: Inherently electron-rich, the pyrrole ring is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic and kinetically favored site of reaction.[8]
-
C4-Methoxy Group: As a strong electron-donating group, the methoxy substituent further activates the benzene portion of the indole, particularly the C5 and C7 positions, for electrophilic substitution. It also influences the overall electron density of the heterocyclic ring.
-
C6-Chloro Group: The chlorine atom serves two primary roles. Electronically, it is a deactivating group through induction. Synthetically, it is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, providing a robust platform for C-C, C-N, and C-O bond formation.[9][10]
-
N1-Hydrogen: The proton on the indole nitrogen is weakly acidic and can be removed by a suitable base, allowing for a wide range of N-alkylation, N-arylation, and N-protection strategies.[11]
This combination of features allows for a sequential and regioselective functionalization of the molecule, as illustrated in the following sections.
Part 1: Palladium-Catalyzed Cross-Coupling at the C6-Position
The chloro substituent at the C6 position is a prime target for palladium-catalyzed reactions, which are among the most powerful tools for bond formation in modern organic synthesis.[10][12][13] These methods offer mild and chemoselective conditions for elaborating the indole scaffold.[10] While aryl chlorides are generally less reactive than bromides or iodides, appropriate selection of catalysts, ligands, and conditions can achieve high yields.[12][13]
General Workflow for Cross-Coupling Reactions
A standardized, oxygen-free workflow is critical for reproducibility. All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Caption: Suzuki-Miyaura coupling of this compound.
Protocol: Synthesis of 6-phenyl-4-methoxy-1H-indole
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Catalyst/Ligand Addition: Add the palladium catalyst, such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a phosphine ligand, like SPhos (0.04 mmol, 4 mol%). The choice of ligand is crucial and often requires screening for optimal results.
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed solvent, typically a mixture like toluene (5 mL) and water (0.5 mL).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Reagents & Conditions |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |
| Ligand | SPhos, XPhos, RuPhos, PPh₃ |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF |
| Temperature | 80 - 110 °C |
Buchwald-Hartwig Amination: Synthesis of 6-Aminoindoles
This reaction enables the formation of C-N bonds, coupling the aryl chloride with a primary or secondary amine.
Caption: Buchwald-Hartwig amination reaction.
Protocol: Synthesis of 6-(piperidin-1-yl)-4-methoxy-1H-indole
-
Glovebox Setup: In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable ligand like XPhos (0.04 mmol, 4 mol%), and a strong, non-nucleophilic base such as NaOt-Bu (1.4 mmol, 1.4 equiv.) to a screw-cap vial.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) followed by anhydrous toluene (2 mL).
-
Nucleophile Addition: Add the amine, for example, piperidine (1.2 mmol, 1.2 equiv.), and securely seal the vial.
-
Reaction: Remove the vial from the glovebox and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute with a suitable solvent, wash with water, and purify the crude product by column chromatography as described for the Suzuki coupling.
Sonogashira Coupling: Synthesis of 6-Alkynylindoles
The Sonogashira coupling is a reliable method for forming a C-C bond between the aryl chloride and a terminal alkyne, typically using a dual palladium and copper catalytic system. [10]
Caption: Sonogashira coupling for alkynylation.
Protocol: Synthesis of 4-methoxy-6-(phenylethynyl)-1H-indole
-
Vessel Preparation: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon (repeat three times).
-
Solvent and Base: Add anhydrous THF (10 mL) and an amine base such as triethylamine (3.0 mmol, 3.0 equiv.).
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Upon completion, filter the reaction mixture through Celite and wash the pad with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash the solution with saturated aqueous NH₄Cl, then brine. Dry, concentrate, and purify by flash column chromatography.
Part 2: Electrophilic Substitution on the Indole Core
Electrophilic aromatic substitution is a fundamental reaction class for indoles. [14]The regiochemical outcome is dictated by the directing effects of the indole nitrogen and the substituents on the benzene ring. For this compound, the C3 position remains the most kinetically favorable site for attack. However, the strong activating effect of the C6-methoxy group can also promote substitution at the C2 position, making it a competitive process. [15]
Caption: Regioselectivity of electrophilic substitution.
Vilsmeier-Haack Formylation: C3-Functionalization
This reaction provides a mild and efficient method to install a formyl (-CHO) group at the C3 position, yielding a versatile aldehyde intermediate.
Protocol: Synthesis of this compound-3-carbaldehyde
-
Reagent Preparation: In a flask cooled to 0 °C, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise while stirring to form the Vilsmeier reagent. Stir for 30 minutes at 0 °C.
-
Substrate Addition: Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice containing sodium acetate or by slowly adding an aqueous solution of NaOH or K₂CO₃ until the mixture is basic (pH > 9).
-
Work-up: Stir the mixture until the precipitate solidifies. Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from an ethanol/water mixture.
Part 3: N-Functionalization of the Indole Nitrogen
The indole N-H proton can be readily removed by a base, generating an indolide anion that is a potent nucleophile. This allows for the introduction of a wide variety of substituents at the N1 position, which is a common strategy to modulate the biological activity of indole-based compounds or to protect the nitrogen during other transformations. [11]
Caption: General scheme for N-functionalization.
N-Alkylation
This protocol describes the introduction of an alkyl group onto the indole nitrogen using a strong base and an alkyl halide.
Protocol: Synthesis of 1-benzyl-6-chloro-4-methoxy-1H-indole
-
Vessel Preparation: To a flame-dried, three-neck flask equipped with a dropping funnel and under an argon atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous DMF.
-
Indole Addition: Dissolve this compound (1.0 equiv.) in anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.
-
Deprotonation: Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases. The formation of the indolide anion is usually evident.
-
Electrophile Addition: Add the alkylating agent, such as benzyl bromide (1.1 equiv.), dropwise at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Conclusion
This compound is a richly functionalized scaffold that offers chemists a powerful platform for the synthesis of complex molecular architectures. By leveraging modern synthetic methodologies, researchers can selectively functionalize the C6, C3, and N1 positions to generate diverse libraries of compounds for drug discovery and materials science applications. The protocols and principles outlined in this guide serve as a foundation for the rational design and execution of synthetic routes involving this versatile intermediate.
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Application Notes & Protocols: Strategic Derivatization of 6-Chloro-4-methoxy-1H-indole for Drug Discovery
Abstract
The 6-chloro-4-methoxy-1H-indole scaffold is a privileged heterocyclic motif integral to the development of numerous pharmacologically active agents. Its unique electronic architecture, governed by the interplay between the electron-donating 4-methoxy group and the electron-withdrawing 6-chloro substituent, offers distinct opportunities for selective functionalization. This guide provides a comprehensive technical overview and detailed, field-proven protocols for the strategic derivatization of this indole core at three key positions: the N1-nitrogen, the electron-rich C3-carbon, and the C6-carbon via cross-coupling. The methodologies presented herein are designed to be robust and reproducible, enabling researchers to efficiently generate diverse libraries of novel compounds for screening and lead optimization in drug discovery programs.
Scientific Rationale: Understanding the Reactivity of the Scaffold
The synthetic strategy for derivatizing this compound is dictated by its inherent electronic properties.
-
N1-Position (Indolic Nitrogen): The N-H proton is acidic (pKa ≈ 17 in DMSO) and can be readily removed by a suitable base to form the indolide anion. This anion is a potent nucleophile, making N-alkylation and N-acylation highly efficient processes. The choice of base and solvent is critical to favor N-alkylation over potential C3-alkylation.[1][2]
-
C3-Position: The 4-methoxy group acts as a strong electron-donating group through resonance, significantly increasing the electron density of the pyrrole ring. This makes the C3 position highly nucleophilic and susceptible to attack by a wide range of electrophiles. Reactions like the Vilsmeier-Haack and Mannich reactions proceed with high regioselectivity at this site.[3]
-
C6-Position: The chloro-substituent at the C6 position is a versatile handle for modern cross-coupling chemistry. While it is an electron-withdrawing group by induction, it serves as an excellent leaving group in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl, heteroaryl, or alkyl groups.[4][5]
The following diagram illustrates the primary sites for derivatization on the core scaffold.
Figure 1: Key derivatization sites on the this compound core.
Experimental Protocols and Methodologies
The following protocols are presented as robust starting points. Researchers are encouraged to optimize reaction times and stoichiometry based on their specific substrates and analytical monitoring (TLC, LC-MS).
Protocol 1: N1-Alkylation via Deprotonation
This protocol achieves selective N1-alkylation by forming the indolide anion with a strong, non-nucleophilic base in an aprotic solvent, minimizing competing C3-alkylation.[1][6]
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 10 mL per 1.0 g of indole).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. CAUTION: Hydrogen gas is evolved. Ensure adequate ventilation and quench any residual NaH carefully after the reaction.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation, observed by the cessation of gas evolution.
-
Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: C3-Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic rings, such as the C3 position of our indole scaffold.[7][8][9][10] The reaction proceeds via an electrophilic iminium ion, known as the Vilsmeier reagent.
Reaction Scheme:
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C. Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring. CAUTION: The reaction is exothermic. Maintain the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Indole Addition: Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction mixture typically becomes a thick slurry.
-
Workup:
-
Pour the reaction mixture slowly and carefully onto crushed ice with stirring.
-
Neutralize the mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.
-
Stir the mixture for 1 hour, during which a precipitate of the product should form.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water.
-
-
Purification: The filtered solid is often pure enough for subsequent steps. If necessary, recrystallize from ethanol or purify by flash column chromatography.
Figure 2: Workflow for the Vilsmeier-Haack formylation reaction.
Protocol 3: C3-Aminomethylation via Mannich Reaction
The Mannich reaction is a three-component condensation that installs an aminomethyl group at the C3 position, yielding a "Mannich base."[11][12][13][14] These products are valuable intermediates for further synthetic transformations.[14]
Reaction Scheme:
Materials:
-
This compound
-
Aqueous formaldehyde (37% solution)
-
A secondary amine (e.g., dimethylamine, piperidine)
-
Acetic acid
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the secondary amine (1.1 eq), aqueous formaldehyde (1.1 eq), and acetic acid (1.2 eq) in ethanol. Cool the mixture to 0 °C.
-
Indole Addition: Add a solution of this compound (1.0 eq) in ethanol to the cooled mixture.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting indole.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Add water and basify the aqueous solution to pH > 9 with saturated NaHCO₃ solution or 1M NaOH.
-
Extract the product with diethyl ether or ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: The crude Mannich base can be purified by flash column chromatography.
Protocol 4: C6-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol utilizes the chloro-substituent at C6 for a palladium-catalyzed Suzuki-Miyaura reaction, a powerful method for forming C-C bonds.[4][5][15]
Reaction Scheme:
Materials:
-
This compound (or its N-protected derivative)
-
An aryl- or heteroaryl-boronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent system (e.g., Dioxane/Water or Toluene/Water, 4:1)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.5 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Progression: Heat the reaction mixture to 80-100 °C and stir for 6-18 hours under the inert atmosphere. Monitor the reaction's progress by LC-MS.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the residue by flash column chromatography on silica gel.
Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Summary and Comparison
| Derivatization Strategy | Position | Reagents | Functional Group Introduced | Key Advantages |
| N-Alkylation | N1 | NaH, Alkyl Halide | Alkyl, Benzyl | Modulates solubility, metabolic stability, and receptor interaction. Straightforward protocol. |
| Vilsmeier-Haack | C3 | POCl₃, DMF | Formyl (-CHO) | Provides a key aldehyde handle for further chemistry (e.g., reductive amination, Wittig). High yielding. |
| Mannich Reaction | C3 | Formaldehyde, Amine | Aminomethyl (-CH₂NR₂) | Introduces a basic nitrogen center, often crucial for pharmacological activity. Creates versatile intermediates. |
| Suzuki Coupling | C6 | Boronic Acid, Pd Catalyst, Base | Aryl, Heteroaryl, Alkyl | Enables significant extension of the molecular scaffold, crucial for exploring Structure-Activity Relationships (SAR). |
Conclusion
The this compound core is a highly adaptable scaffold for chemical diversification. By leveraging the distinct reactivity of the N1, C3, and C6 positions, researchers can employ a suite of reliable and high-yielding reactions to generate novel analogues. The protocols detailed in this guide for N-alkylation, Vilsmeier-Haack formylation, Mannich aminomethylation, and Suzuki-Miyaura cross-coupling provide a robust toolkit for medicinal chemists and drug development professionals aiming to explore the chemical space around this important pharmacophore.
References
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- National Institutes of Health. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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- ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
- PubMed. (2015). Design and synthesis of a novel pre-column derivatization reagent with a 6-methoxy-4-quinolone moiety for fluorescence and tandem mass spectrometric detection and its application to chiral amino acid analysis. J Pharm Biomed Anal., 116, 71-9.
- ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4444-4447.
- National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
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- ResearchGate. (2018). Bioactive Natural Products for Pharmaceutical Applications.
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The Strategic deployment of 6-Chloro-4-Methoxy-1H-Indole in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the indole nucleus stands as a "privileged scaffold," a recurring structural motif in a multitude of natural products and clinically approved drugs.[1] Its inherent ability to interact with a diverse array of biological targets has cemented its importance in medicinal chemistry. The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological profile. This guide focuses on a particularly intriguing derivative: 6-chloro-4-methoxy-1H-indole . The presence of a chloro group at the 6-position and a methoxy group at the 4-position imparts unique electronic and steric properties, offering medicinal chemists a valuable building block for the development of novel therapeutic agents. This document provides an in-depth exploration of its synthesis, functionalization, and potential applications, complete with detailed experimental protocols for the research scientist.
Physicochemical and Pharmacokinetic Rationale for Use
The selection of this compound as a scaffold in drug design is a deliberate choice rooted in established medicinal chemistry principles. The chloro and methoxy substituents are not mere decorations; they are strategic additions that can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO | [2] |
| Molecular Weight | 181.62 g/mol | [2] |
| XLogP3 | 2.6 | N/A |
| Hydrogen Bond Donor Count | 1 | N/A |
| Hydrogen Bond Acceptor Count | 1 | N/A |
The chloro group, being an electron-withdrawing and lipophilic substituent, can enhance metabolic stability by blocking potential sites of oxidation. It can also improve membrane permeability, a critical factor for oral bioavailability. The methoxy group, an electron-donating substituent, can modulate the electronic character of the indole ring, influencing its reactivity and potential interactions with biological targets. Furthermore, the methoxy group can serve as a hydrogen bond acceptor, contributing to target binding affinity. This strategic combination of substituents makes this compound an attractive starting point for developing drug candidates with improved pharmacokinetic and pharmacodynamic properties.
Synthesis of the this compound Scaffold
Several synthetic routes can be envisioned for the preparation of this compound, drawing from established indole synthesis methodologies. A plausible and efficient approach is the reductive cyclization of a suitably substituted 2-nitrophenylacetic acid derivative.
Protocol 1: Synthesis of this compound via Reductive Cyclization
This protocol outlines a two-step process starting from commercially available 2,5-dichloro-nitrobenzene.
Step 1: Synthesis of 4-Chloro-2-nitrophenylacetic acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dichloronitrobenzene (1 equivalent) and dimethyl malonate (1.2 equivalents).
-
Solvent and Base: Add dimethyl sulfoxide (DMSO) as the solvent and potassium carbonate (2.5 equivalents) as the base.
-
Reaction: Heat the mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry to obtain the dimethyl malonate derivative.
-
Hydrolysis and Decarboxylation: To the crude product, add a mixture of acetic acid and 10N hydrochloric acid. Reflux the mixture for 6-8 hours.[3]
-
Isolation: Cool the reaction mixture, and the product, 4-chloro-2-nitrophenylacetic acid, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Reductive Cyclization to this compound
Note: This step is an adaptation of a general procedure for the synthesis of oxindoles and indoles from 2-nitrophenylacetic acids.[3]
-
Reaction Setup: In a round-bottom flask, suspend 4-chloro-2-nitrophenylacetic acid (1 equivalent) in a mixture of acetic acid and methanol.
-
Reducing Agent: Heat the mixture to 50-55°C and add iron powder (3-4 equivalents) portion-wise.
-
Cyclization: After the addition of iron is complete, raise the temperature to reflux (around 75°C) and stir for 2-3 hours.[3] The reaction involves the reduction of the nitro group to an amine, which then undergoes spontaneous cyclization to form the corresponding oxindole.
-
Conversion to Indole: The resulting 6-chloro-4-methoxyoxindole can be reduced to the target indole using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an inert solvent such as tetrahydrofuran (THF).
-
Work-up and Purification: After the reaction is complete, quench the reaction carefully with water and a base (e.g., NaOH solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Figure 1: General workflow for the synthesis of this compound.
Application in Medicinal Chemistry: A Scaffold for Diverse Targets
The this compound scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. Its utility has been demonstrated in the development of agents targeting various diseases.
Case Study: Antimalarial Agents
Research into novel antimalarial drugs has identified the 6-chloro-7-methoxy-4(1H)-quinolone scaffold as a promising pharmacophore.[4] While not an indole, the quinolone core is a bioisostere, and the chloro and methoxy substitution pattern was found to be crucial for potent activity against multiple stages of the Plasmodium parasite. This highlights the potential of the 6-chloro-4-methoxy substitution pattern in heterocyclic systems for antimalarial drug discovery. The indole nitrogen of this compound provides a convenient handle for introducing side chains that could mimic the substituents on the quinolone ring, potentially leading to novel indole-based antimalarial agents.
Potential as Kinase Inhibitors
Many kinase inhibitors incorporate a substituted indole core to occupy the adenine-binding pocket of ATP-competitive inhibitors. The 6-chloro and 4-methoxy groups can be strategically employed to enhance binding affinity and selectivity for specific kinases. The chloro group can form halogen bonds with backbone carbonyls, while the methoxy group can form hydrogen bonds with specific residues in the kinase domain.
Protocols for the Derivatization of this compound
The true power of this scaffold lies in its potential for further functionalization. The indole ring offers several positions for modification, allowing for the generation of diverse chemical libraries for biological screening.
Protocol 2: N-Alkylation of this compound
N-alkylation is a fundamental transformation for modifying the properties of indole-based compounds.
-
Reaction Setup: To a solution of this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base. Sodium hydride (NaH, 1.2 equivalents) is a strong base commonly used for this purpose, while milder bases like potassium carbonate (K₂CO₃, 2-3 equivalents) can also be effective.
-
Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the deprotonation of the indole nitrogen.
-
Alkylation: Add the desired alkylating agent (e.g., an alkyl halide or tosylate, 1.1 equivalents) to the reaction mixture.
-
Reaction: The reaction can be stirred at room temperature or gently heated (40-60°C) to drive it to completion. Monitor the progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Figure 3: Key positions for SAR studies on the this compound scaffold.
Conclusion and Future Outlook
This compound is a strategically designed building block that offers significant potential in medicinal chemistry. The judicious combination of a chloro and a methoxy group on the indole scaffold provides a unique set of physicochemical properties that can be exploited for the development of novel drug candidates with improved pharmacological profiles. The synthetic and functionalization protocols outlined in this guide provide a practical framework for researchers to explore the chemical space around this promising scaffold. As our understanding of disease biology continues to evolve, the rational design and synthesis of novel compounds based on such privileged structures will remain a cornerstone of modern drug discovery.
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Application Note & Protocols: A Strategic Roadmap for the Synthesis of Novel Antimalarial Agents from 6-Chloro-4-methoxy-1H-indole
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: The persistent global health crisis posed by malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the urgent discovery of novel chemotypes.[1][2][3] The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent antiplasmodial activity.[2][4][5] This document presents a strategic, protocol-driven guide for the synthesis of new potential antimalarial compounds, utilizing 6-chloro-4-methoxy-1H-indole as a versatile starting material. The substitution pattern of this scaffold is deliberately chosen; halogenated and methoxy-substituted heterocycles are features of several successful antimalarial drugs, often conferring favorable metabolic stability and target engagement properties.[3][6][7] This guide provides a logical, causality-driven synthetic roadmap, focusing on strategic modifications at the C3 position of the indole ring to generate derivatives with high potential for biological activity.
Foundational Strategy: Leveraging the Indole Scaffold
The core strategy involves the chemical functionalization of the this compound scaffold at its most reactive sites. The electron-rich nature of the indole ring system preferentially directs electrophilic substitution to the C3 position. Our synthetic approach will exploit this inherent reactivity to introduce side chains and functional groups known to be critical for antiplasmodial activity, particularly basic amine moieties found in compounds like the 3-piperidin-4-yl-1H-indoles.[4]
The overall proposed workflow is designed to create a small library of compounds for initial screening, starting from a common, functionalized intermediate.
Caption: High-level synthetic roadmap from the starting indole to two classes of target compounds.
Synthesis of Key Intermediate: C3-Formylation
Scientific Rationale: The introduction of a formyl (aldehyde) group at the C3 position is the cornerstone of this synthetic strategy. The Vilsmeier-Haack reaction is a highly reliable and efficient method for achieving this transformation on electron-rich heterocycles like indole. The reaction proceeds via the formation of a Vilsmeier reagent (chloroiminium ion) from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. The resulting aldehyde is a versatile chemical handle, enabling subsequent diversification through reactions such as reductive amination, condensations, and oxidations.
Protocol 1: Vilsmeier-Haack Formylation of this compound
Objective: To synthesize (6-chloro-4-methoxy-1H-indol-3-yl)carbaldehyde.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 5 mL per 1 g of indole). Cool the solution to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 eq) to anhydrous DMF (2 mL per 1 g of indole) at 0°C. Stir for 15 minutes.
-
Addition: Slowly add the freshly prepared Vilsmeier reagent to the indole solution at 0°C via the dropping funnel over 30 minutes. The reaction mixture may become thick and change color.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 EtOAc:Hexanes mobile phase.
-
Quenching and Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of crushed ice (~50 g per 1 g of starting indole).
-
Hydrolysis: Stir the mixture vigorously for 30 minutes. Basify the aqueous solution by slowly adding 2M sodium hydroxide (NaOH) solution until the pH is ~9-10. This step is crucial for hydrolyzing the iminium intermediate to the aldehyde. The product often precipitates as a solid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of 10% to 40% EtOAc in hexanes) to yield the pure aldehyde.
Self-Validation:
-
Expected Yield: 75-90%.
-
Characterization: The product should be characterized by ¹H NMR (expecting a new singlet for the aldehyde proton around 9.9-10.1 ppm and a downfield shift of the C2-proton), ¹³C NMR (aldehyde carbon at ~185 ppm), and Mass Spectrometry (MS) to confirm the expected molecular weight.
Diversification of the C3-Aldehyde Intermediate
The C3-aldehyde is the branching point for creating diverse molecular architectures. Below are protocols for synthesizing derivatives containing basic nitrogen centers, a key pharmacophore for antiplasmodial activity.
Protocol 2: Synthesis of C3-Alkylamine Derivatives via Reductive Amination
Scientific Rationale: Reductive amination is a robust method for converting aldehydes into amines. The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is selective for the iminium ion over the starting aldehyde, preventing side reactions. This one-pot procedure is highly efficient for creating libraries of substituted amines.
Objective: To synthesize N-substituted-(6-chloro-4-methoxy-1H-indol-3-yl)methanamines.
Materials:
-
(6-chloro-4-methoxy-1H-indol-3-yl)carbaldehyde (from Protocol 1)
-
Primary or secondary amine of choice (e.g., piperidine, N-methylpiperazine, diethylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount, ~5% v/v)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: To a solution of the C3-aldehyde (1.0 eq) in DCE, add the desired amine (1.1 eq).
-
Imine Formation: Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes. The reaction may mildly effervesce.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS until the aldehyde is consumed.
-
Quenching and Workup: Carefully quench the reaction by adding saturated NaHCO₃ solution. Stir for 20 minutes.
-
Extraction: Extract the mixture with DCM (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel chromatography (eluting with a gradient of DCM and 1-10% methanol in DCM, possibly with 1% triethylamine to prevent streaking of the basic product) to yield the target amine.
Caption: Step-by-step workflow for the reductive amination protocol.
Biological Evaluation Framework
Once a library of compounds is synthesized and purified, a systematic biological evaluation is required to determine their potential as antimalarial agents.
Scientific Rationale: The primary goal is to identify compounds that are potent against the parasite but show minimal toxicity to human cells. This is quantified by the Selectivity Index (SI), the ratio of cytotoxicity (CC₅₀) to antiplasmodial activity (IC₅₀). A high SI is a critical indicator of a promising drug lead. Testing against both drug-sensitive and drug-resistant parasite strains is essential to identify compounds that can overcome existing resistance mechanisms.[2][4]
Protocol 3: In Vitro Antiplasmodial and Cytotoxicity Assays
Objective: To determine the IC₅₀ values against P. falciparum and the CC₅₀ values against a human cell line.
Workflow:
-
Parasite Culture: Maintain asynchronous cultures of chloroquine-sensitive (e.g., NF54) and chloroquine-resistant (e.g., Dd2) P. falciparum strains in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum.[4][6]
-
Drug Susceptibility Assay (SYBR Green I):
-
Prepare serial dilutions of the synthesized compounds in a 96-well plate.
-
Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to each well.
-
Incubate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
After incubation, lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA.
-
Measure fluorescence on a plate reader. The signal is proportional to parasite growth.
-
Calculate IC₅₀ values by fitting the dose-response data to a sigmoidal curve.
-
-
Cytotoxicity Assay:
-
Culture a human cell line (e.g., HepG2 or HeLa) in appropriate media.[4][8]
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the synthesized compounds and incubate for 48-72 hours.
-
Assess cell viability using a standard method like the MTT or resazurin reduction assay.
-
Calculate the 50% cytotoxic concentration (CC₅₀).
-
-
Data Analysis:
-
Calculate the Selectivity Index (SI) for each compound: SI = CC₅₀ / IC₅₀ .
-
Data Presentation: Summary of Biological Activity
All quantitative results should be summarized in a clear, tabular format for easy comparison.
| Compound ID | Structure (or modification) | IC₅₀ (nM) vs. NF54 | IC₅₀ (nM) vs. Dd2 | CC₅₀ (nM) vs. HepG2 | Selectivity Index (SI) |
| Lead-001 | N-diethyl | Data | Data | Data | Calculated |
| Lead-002 | N-piperidyl | Data | Data | Data | Calculated |
| Lead-003 | N-(N'-methyl)piperazinyl | Data | Data | Data | Calculated |
| CQ (Ref.) | Chloroquine | ~10-20 | ~100-200 | >10,000 | ~100-1000 |
References
- Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis. (2021). MDPI. [Link]
- Diversity-oriented synthesis derived indole based spiro and fused small molecules kills artemisinin-resistant Plasmodium falciparum. (2021). National Institutes of Health (NIH). [Link]
- Indole based antimalarial compounds targeting the melatonin pathway: Their design, synthesis and biological evalu
- Synthetic account on indoles and their analogues as potential anti-plasmodial agents. (2022). MalariaWorld. [Link]
- Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. (2019). Future Medicinal Chemistry. [Link]
- Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. (2014). National Institutes of Health (NIH). [Link]
- Indole-3-glyoxyl Tyrosine: Synthesis and Antimalarial Activity Against Plasmodium Falciparum. (2019).
- Indole: The After Next Scaffold of Antiplasmodial Agents? (2020). PubMed Central. [Link]
- Synthesis, computational, and biological evaluation of novel indolophenyl carboxamides as potential antimalarial agents. (2024). Taylor & Francis Online. [Link]
- Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (2020). National Institutes of Health (NIH). [Link]
- Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium. (2014). PubMed. [Link]
- Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. (2012). National Institutes of Health (NIH). [Link]
- Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. (2007). PubMed Central. [Link]
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- 3. Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Indole: The After Next Scaffold of Antiplasmodial Agents? - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
The Strategic Application of 6-Chloro-4-Methoxy-1H-indole in the Synthesis of Bioactive Compounds: Advanced Protocols and Methodologies
Introduction: The Privileged Scaffold of 6-Chloro-4-Methoxy-1H-indole
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with a multitude of biological targets.[1] Its presence in essential biomolecules like serotonin and tryptophan underscores its fundamental role in biological systems.[2] Within the vast chemical space of indole derivatives, this compound emerges as a particularly strategic starting material for the synthesis of complex bioactive compounds. The substituents at the 4- and 6-positions are not mere decorations; they are critical design elements that impart desirable physicochemical and pharmacological properties to the final molecule.
The 6-chloro substituent serves multiple crucial functions. Halogen atoms, particularly chlorine, can enhance binding affinity to target proteins through halogen bonding and other non-covalent interactions.[3] Furthermore, the chloro group can block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.[3] The 4-methoxy group, an electron-donating substituent, modulates the electronic properties of the indole ring, influencing its reactivity in subsequent synthetic transformations.[3][4] This strategic substitution pattern makes this compound an ideal precursor for the development of novel therapeutics, particularly in the realm of kinase inhibitors.
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of bioactive compounds, with a focus on the Janus Kinase (JAK) inhibitor class of drugs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key transformations, and propose a synthetic pathway toward a novel JAK inhibitor scaffold.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is paramount for successful and reproducible synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO | [5][6] |
| Molecular Weight | 181.62 g/mol | [5][6] |
| CAS Number | 117970-23-7 | [5][6] |
| Appearance | Beige Solid | [7] |
| Melting Point | 45 °C | [6] |
| Boiling Point | 333.9 ± 22.0 °C (Predicted) | [6] |
| Solubility | Chloroform | [6] |
| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [6][8] |
The JAK-STAT Signaling Pathway: A Key Therapeutic Target
The Janus Kinase (JAK) family of enzymes—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that play a pivotal role in cytokine signaling. They mediate the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, which is crucial for regulating immune responses, inflammation, and hematopoiesis.[9] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune disorders, inflammatory conditions, and myeloproliferative neoplasms.[5][10] Consequently, inhibitors of JAKs have emerged as a significant class of therapeutics.[5]
Synthetic Strategies for the Functionalization of this compound
The strategic functionalization of the this compound core is essential for building molecular complexity and achieving the desired pharmacological profile. The indole ring offers several positions for modification, most notably the N1, C2, and C3 positions. The inherent chloro group at C6 also serves as a versatile handle for cross-coupling reactions.
Protocol 1: N-Alkylation of this compound
Rationale: N-alkylation is a fundamental step to introduce substituents that can modulate solubility, cell permeability, and target engagement.[1] The choice of base is critical to ensure selective N-alkylation over competing C3-alkylation.[11] Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) effectively deprotonate the indole nitrogen, facilitating subsequent nucleophilic attack on an alkyl halide.[11]
Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the indolide anion may be observed by a color change.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: C3-Formylation via Vilsmeier-Haack Reaction
Rationale: The C3 position of indole is highly nucleophilic and susceptible to electrophilic substitution.[12] The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at C3, which can then serve as a synthetic handle for further elaboration.[13][14] The Vilsmeier reagent, an electrophilic iminium species, is generated in situ from DMF and phosphorus oxychloride (POCl₃).[14]
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous DMF. Cool the flask to 0 °C.
-
POCl₃ Addition: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the DMF via the dropping funnel, maintaining the temperature at 0 °C. Stir for 30 minutes at this temperature.
-
Indole Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Basification: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8.
-
Precipitation and Filtration: A solid precipitate should form. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry under vacuum to yield the this compound-3-carbaldehyde.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6
Rationale: The chloro-substituent at the C6 position is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl or heteroaryl moieties.[15] The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds.[15] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[2]
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Proposed Synthesis of a Novel JAK Inhibitor Scaffold
To illustrate the practical application of the aforementioned protocols, we propose a synthetic route to a hypothetical, yet plausible, JAK inhibitor scaffold starting from this compound. This route combines several key transformations to build a complex molecule with features common to known JAK inhibitors, such as a heterocyclic core and specific side chains for target engagement.
Target Scaffold: A pyrrolo[2,3-d]pyrimidine core, a common feature in many JAK inhibitors, attached to a functionalized side chain.
Detailed Steps:
-
N-Protection: The indole nitrogen is first protected, for example, with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, to prevent side reactions in subsequent steps. This is achieved using a standard N-alkylation protocol (similar to Protocol 1) with SEM-Cl as the electrophile.
-
C3-Formylation: The N-protected indole undergoes a Vilsmeier-Haack reaction (Protocol 2) to introduce a formyl group at the C3 position.
-
Nitrile Formation: The aldehyde is converted to a nitrile. This can be achieved in a two-step sequence: formation of an oxime with hydroxylamine, followed by dehydration.
-
Pyrrolopyrimidine Ring Formation (Annulation): The indole-3-carbonitrile is heated with formamide to construct the pyrimidine ring, yielding the pyrrolo[2,3-d]pyrimidin-4-one.
-
Chlorination: The hydroxyl group of the pyrimidinone is converted to a chloro group using a chlorinating agent like POCl₃. This step is crucial as it installs a reactive handle for the final coupling step.
-
Buchwald-Hartwig Amination: The C4-chloro group of the pyrrolopyrimidine core is then subjected to a palladium-catalyzed Buchwald-Hartwig amination with a desired amine-containing side chain. This side chain is critical for tuning the selectivity and potency of the final inhibitor.
-
Deprotection: Finally, the SEM protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final JAK inhibitor scaffold.
This proposed synthesis demonstrates how this compound can be elaborated into a complex, biologically relevant molecule through a series of well-established and reliable chemical transformations. The strategic placement of the chloro and methoxy groups on the starting indole influences the reactivity at each step and ultimately contributes to the potential efficacy of the final compound.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides both electronic and steric properties that are advantageous for the synthesis of complex bioactive molecules. The protocols and strategies outlined in this guide are designed to provide researchers and drug development professionals with a practical framework for leveraging this important scaffold. The continued exploration of the synthetic utility of this compound will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles.
References
- Higashi, A., Watanabe, T., Takeichi, T., Shimazaki, T., & Inaba, T. (2021). Stereocontrolled Synthesis of Delgocitinib, a JAK Inhibitor for the Treatment of Atopic Dermatitis. Organic Process Research & Development, 25(2), 342-349.
- Zhang, J.-Y., Wang, Y.-T., Sun, L., & Chen, Z.-S. (2023). Synthesis and clinical application of new drugs approved by FDA in 2022. Chinese Chemical Letters, 34(9), 108311.
- PubChem. (n.d.). This compound.
- Do, N. M., & Lewis, C. A. (2021). Development of a Nitrene-Type Rearrangement for the Commercial Route of the JAK1 Inhibitor Abrocitinib. Organic Process Research & Development, 25(3), 608–615.
- National Institutes of Health. (n.d.). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents.
- MDPI. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates.
- Pharmaffiliates. (n.d.). 6-Chloro-4-methoxy Indole.
- Lead Sciences. (n.d.). This compound.
- National Institutes of Health. (2017). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors.
- YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
- ResearchGate. (2010). ChemInform Abstract: The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- PubMed. (2021). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review.
- ACS Publications. (2014). The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates.
- PubMed. (2024). The role of the methoxy group in approved drugs.
- PubMed. (2018). An Update on JAK Inhibitors.
- Wikipedia. (n.d.). Fedratinib.
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Purification of 6-chloro-4-methoxy-1H-indole derivatives
An Application Guide to the Purification of 6-chloro-4-methoxy-1H-indole Derivatives
Authored by: A Senior Application Scientist
Abstract
The this compound scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds under investigation for a range of therapeutic applications. Achieving the high degree of purity required for pharmacological and clinical studies presents a significant challenge due to the specific physicochemical properties imparted by the chloro and methoxy substituents. This guide provides an in-depth exploration of the principles and practical protocols for the purification of this important class of molecules. We will delve into the causality behind methodological choices, offering field-proven insights into chromatography and crystallization techniques, and provide robust, self-validating protocols for researchers, scientists, and drug development professionals.
Introduction: The Importance of Purity for Substituted Indoles
The indole nucleus is a cornerstone of biologically active compounds. The specific substitution pattern of this compound creates a unique electronic and steric profile, making it a valuable building block in drug discovery. However, synthetic routes, such as the Fischer indole synthesis or Bischler-Möhlau reaction, often yield a crude product contaminated with starting materials, reagents, and structurally similar impurities like regioisomers.[1][2] The presence of these impurities can confound biological assay results, introduce toxicity, and prevent the formation of a desired crystalline solid form. Therefore, robust and efficient purification is not merely a procedural step but a critical determinant of a research program's success.
The primary challenges in purifying these derivatives stem from:
-
Intermediate Polarity: The opposing electronic effects of the electron-donating methoxy group and the electron-withdrawing chloro group, combined with the polar N-H bond and non-polar benzene ring, result in compounds of intermediate polarity. This can make separation from similarly polar impurities difficult.
-
Potential for Degradation: The indole nucleus can be sensitive to strongly acidic conditions, which are sometimes present on standard silica gel, potentially leading to sample degradation during chromatographic purification.[1]
-
Isomeric Impurities: Synthetic reactions may not be perfectly regioselective, leading to the formation of isomers with very similar physical properties, complicating separation by either chromatography or crystallization.[1][3]
Foundational Purification Strategies: The "Why" Behind the "How"
A successful purification strategy is built upon a fundamental understanding of the molecule's properties and the separation techniques available. The choice between chromatography and crystallization is not arbitrary but is dictated by the nature of the crude product and the impurity profile.
Column Chromatography
This is the most versatile technique for separating compounds based on their differential adsorption to a stationary phase.
-
Causality of Stationary Phase Choice:
-
Silica Gel (SiO₂): The default choice. Its surface is decorated with acidic silanol (Si-OH) groups, making it ideal for separating compounds based on polarity. Polar compounds interact more strongly and elute later. For 6-chloro-4-methoxy-1H-indoles, this is usually effective.
-
Deactivated Silica: If TLC analysis shows streaking or significant loss of product at the baseline, it may indicate degradation on the acidic silica surface. Pre-treating the silica by flushing the packed column with an eluent containing 1% triethylamine (Et₃N) can neutralize these acidic sites.[1]
-
Alumina (Al₂O₃): A good alternative for acid-sensitive compounds.[1] Neutral or basic alumina can prevent degradation of the indole ring. It is also useful when silica fails to provide adequate separation.
-
-
Causality of Mobile Phase Choice: The goal is to find a solvent system that moves the desired compound to a Retention Factor (Rf) of ~0.3 on a TLC plate. This provides the optimal "sweet spot" for separation on a column. For 6-chloro-4-methoxy-1H-indoles, solvent systems are typically mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane). The gradient is increased to elute progressively more polar compounds.
Recrystallization
This technique leverages differences in solubility to purify a solid compound. An ideal recrystallization solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[4]
-
Causality of Solvent Selection: The principle of "like dissolves like" is a useful starting point.[5] Given the indole's mixed polarity, a single perfect solvent can be elusive. A more powerful technique is the use of a binary solvent system:
-
A "good" solvent in which the compound is readily soluble (e.g., ethyl acetate, acetone, dichloromethane).
-
A "poor" or "anti-solvent" in which the compound is insoluble (e.g., hexanes, petroleum ether, water).[5][6] The crude solid is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until persistent cloudiness appears. Reheating to clarity and then allowing slow cooling promotes the growth of pure crystals, leaving impurities behind in the mother liquor.
-
Detailed Application Protocols
Protocol 1: Purification by Column Chromatography
This protocol assumes a crude product that is an oil or a solid with impurities of similar polarity, as determined by TLC.
1. TLC Analysis & Solvent System Selection: a. Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems. Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., 7:3, 1:1). d. The ideal system will show your product spot with an Rf value of approximately 0.25-0.35. This will be your starting eluent for the column.
2. Column Packing (Wet Slurry Method): a. Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. b. In a separate beaker, create a slurry of silica gel in your starting eluent (from step 1d). Use approximately 50g of silica for every 1g of crude product. c. Pour the slurry into the column. Use gentle air pressure to push the solvent through, packing the silica into a uniform bed. Ensure there are no air bubbles or cracks. d. Add a final layer of sand on top of the packed silica bed.
3. Loading and Elution: a. Dissolve the crude product in the minimum amount of dichloromethane or the starting eluent. b. Carefully apply the dissolved sample to the top of the silica bed. c. Open the stopcock and allow the sample to absorb onto the silica, just until the solvent level meets the top of the sand. d. Carefully add your starting eluent to the column, filling the reservoir. e. Begin collecting fractions while applying gentle pressure. A typical starting point is to collect fractions of 10-20 mL.
4. Fraction Analysis and Product Isolation: a. Spot every few fractions on a TLC plate and develop it to track the elution of your product. b. Combine the fractions that contain the pure product. c. Remove the solvent using a rotary evaporator to yield the purified this compound derivative.
| Table 1: Recommended Starting Solvent Systems for Column Chromatography | |
| Compound Characteristics | Recommended Eluent System (v/v) |
| Less Polar Derivatives (e.g., N-alkylated) | Hexanes / Ethyl Acetate (9:1 → 7:3) |
| Moderately Polar (e.g., N-H parent indole) | Hexanes / Ethyl Acetate (7:3 → 1:1)[7] |
| More Polar Derivatives (e.g., with ester/amide groups) | Dichloromethane / Methanol (99:1 → 95:5) |
Protocol 2: Purification by Recrystallization
This protocol is ideal for crude products that are solid and where TLC indicates that the major impurities are significantly more or less polar than the desired product.
1. Solvent System Selection: a. Place ~20-30 mg of the crude solid into a small test tube. b. Add a potential solvent (e.g., isopropanol) dropwise at room temperature. If it dissolves easily, the solvent is too "good." c. If it does not dissolve, heat the test tube gently. A suitable solvent will dissolve the compound when hot but allow it to precipitate upon cooling.[1] d. If a single solvent is not found, test a binary system. Dissolve the crude solid in a minimal amount of a hot "good" solvent (e.g., ethyl acetate) and add a "poor" solvent (e.g., hexanes) dropwise until the solution turns cloudy. If the solution clears upon reheating, you have found a good system.[5]
2. Recrystallization Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add the chosen solvent (or the "good" solvent of a binary pair) in small portions while heating the flask (e.g., on a hot plate). Add just enough hot solvent to fully dissolve the solid. c. If using a binary system, add the "poor" solvent dropwise to the hot solution until a persistent cloudiness is observed. Reheat gently until the solution becomes clear again. d. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for forming pure crystals. e. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
3. Crystal Isolation and Drying: a. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor. c. Allow the crystals to dry under vacuum to remove all traces of solvent.
| Table 2: Troubleshooting Common Recrystallization Issues | |
| Problem | Solution |
| Compound "Oils Out" | Reheat the solution to dissolve the oil, add more of the "good" solvent to decrease saturation, and allow to cool even more slowly.[5] |
| No Crystals Form | The solution may be too dilute; boil off some solvent to increase concentration. Alternatively, scratch the inside of the flask with a glass rod at the solution's surface to provide nucleation sites.[5] |
| Poor Recovery | Too much solvent was used initially. The compound may also have significant solubility in the cold solvent. Try a different solvent system or cool to a lower temperature. |
| Colored Impurities in Crystals | Add a small amount of activated charcoal to the hot solution before filtration (if necessary) and then proceed with slow cooling. |
Protocol 3: Final Purity Assessment by HPLC
Regardless of the purification method, the final purity must be validated analytically. Reverse-phase HPLC is the gold standard for this assessment.
| Table 3: Illustrative HPLC Conditions for Purity Assessment | |
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 70:30 (A:B), ramp to 10:90 (A:B) over 10 minutes |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 254 nm[3] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a stock solution of the purified compound at ~1 mg/mL in methanol or acetonitrile.
-
Dilute this stock to ~0.1 mg/mL with the initial mobile phase composition.
-
Inject the sample onto the equilibrated HPLC system.
-
Integrate the resulting chromatogram. Purity is typically reported as the peak area of the main product divided by the total peak area of all components.
Conclusion
The purification of this compound derivatives is a critical step that demands a thoughtful, systematic approach. By understanding the underlying chemical principles of chromatography and crystallization, researchers can move beyond rote memorization of procedures and intelligently troubleshoot the challenges posed by this specific molecular scaffold. The choice of stationary phase, the careful selection of a mobile phase or recrystallization solvent, and the final validation by a robust analytical method like HPLC are the pillars upon which high-purity material is reliably obtained. The protocols and insights provided herein serve as a comprehensive guide to empower scientists in their pursuit of novel therapeutics based on this important chemical entity.
References
- WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google P
- Crystallization purification of indole - ResearchG
- Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applic
- Structure and Morphology of Indole Analogue Crystals | ACS Omega - ACS Public
- Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde - Benchchem.
- Applying Aluminum Oxide Column Chromatography Purify Extracts of Cathuranthus Roseus and Simultaneous Determination of the Indole Alkaloids by HPLC - Taylor & Francis.
- Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applic
- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chrom
- Purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine - Benchchem.
- An isocratic HPLC method for the analysis of indole alkaloids of C
- Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cycliz
- (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization)
- Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A - MDPI.
- An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins - MDPI.
- Reagents & Solvents: Solvents for Recrystalliz
- Go-to recrystallization solvent mixtures : r/Chempros - Reddit.
- Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkyl
- The Synthesis of 2- and 3-Substituted Indoles - CORE.
- (PDF) Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystalliz
- Inline purification in continuous flow synthesis – opportunities and challenges - BJOC.
- Recrystallization: Choosing Solvent & Inducing Crystalliz
- Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride - PMC - NIH.
- Synthesis of 1-methoxyindoles and related analogs of pimprinine, (±)-chelonin a and b.
- Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - NIH.
- Common Solvents for Crystalliz
- Technical Support Center: Purifying Indole Derivatives by Recrystalliz
- US5085991A - Process of preparing purified aqueous indole solution - Google P
- Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction - Organic Syntheses Procedure.
- Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.
- Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermedi
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- 6. reddit.com [reddit.com]
- 7. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable and Efficient Synthesis of 6-chloro-4-methoxy-1H-indole for Pharmaceutical Research and Development
Introduction: The Significance of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery. The specific derivative, 6-chloro-4-methoxy-1H-indole, serves as a crucial building block for a range of pharmacologically active compounds, necessitating a robust and scalable synthetic route to meet the demands of research and development. This application note provides a detailed, field-proven protocol for the multigram synthesis of this compound, designed for reproducibility and efficiency in a scale-up setting.
Strategic Approach: The Leimgruber-Batcho Indole Synthesis
For the large-scale production of this compound, the Leimgruber-Batcho indole synthesis stands out as a superior method.[1] This two-step process, commencing from a readily available substituted o-nitrotoluene, offers several advantages over other classical indole syntheses such as the Fischer, Bischler-Möhlau, or Nenitzescu methods.[2][3][4][5] Key benefits of the Leimgruber-Batcho approach in a scale-up context include:
-
High Yields and Purity: The reactions are known to proceed with high chemical yields, minimizing the formation of side products and simplifying purification.[1]
-
Mild Reaction Conditions: The synthesis avoids the harsh acidic or high-temperature conditions often required in other methods, thus accommodating a wider range of functional groups.[1]
-
Commercially Available Starting Materials: The required ortho-nitrotoluenes are often commercially available or can be synthesized through straightforward nitration reactions, ensuring a reliable supply chain for large-scale production.[1]
-
Predictable Regiochemistry: The substitution pattern on the final indole product is directly determined by the substitution on the starting o-nitrotoluene, avoiding the formation of isomeric mixtures that can complicate purification and reduce overall yield.
The overall synthetic strategy is depicted in the workflow diagram below.
Figure 1: High-level workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is optimized for a 100-gram scale synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Part 1: Enamine Formation
The initial step involves the condensation of the starting o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form a reactive enamine intermediate. The addition of a secondary amine like pyrrolidine can accelerate this reaction.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloro-2-methyl-5-nitroanisole | 201.59 | 100.0 g | 0.496 |
| N,N-Dimethylformamide dimethyl acetal (DMFDMA) | 119.16 | 118.2 g (125 mL) | 0.992 |
| Pyrrolidine | 71.12 | 70.5 g (82 mL) | 0.991 |
| Toluene | - | 500 mL | - |
Step-by-Step Procedure:
-
To a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-chloro-2-methyl-5-nitroanisole (100.0 g, 0.496 mol) and toluene (500 mL).
-
Stir the mixture to obtain a clear solution.
-
Add pyrrolidine (70.5 g, 0.991 mol) followed by N,N-dimethylformamide dimethyl acetal (118.2 g, 0.992 mol) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solvent and excess reagents are removed under reduced pressure using a rotary evaporator to yield the crude enamine as a dark red oil or solid. This crude product is typically used in the next step without further purification.
Part 2: Reductive Cyclization
The second step is the critical reductive cyclization of the enamine intermediate to form the desired indole ring. Raney nickel and hydrazine hydrate are effective reagents for this transformation, with the in-situ generation of hydrogen gas.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude Enamine | ~282.74 | ~140 g | ~0.496 |
| Ethanol (denatured) | - | 1.5 L | - |
| Raney Nickel (50% slurry in water) | - | 50 g | - |
| Hydrazine Hydrate (80%) | 50.06 | 124 g (120 mL) | 1.98 |
| Celite® | - | 50 g | - |
Step-by-Step Procedure:
-
Transfer the crude enamine to a 5 L, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Add ethanol (1.5 L) to the flask and stir to dissolve the enamine.
-
Carefully add the Raney nickel slurry to the reaction mixture. Caution: Raney nickel is pyrophoric and should be handled with care under an inert atmosphere.
-
Heat the mixture to a gentle reflux (approximately 70-75 °C).
-
Add hydrazine hydrate (124 g, 1.98 mol) dropwise to the refluxing mixture over a period of 1-2 hours. Caution: The reaction is exothermic, and gas evolution (nitrogen and hydrogen) will be observed. Ensure adequate cooling and ventilation.
-
After the addition is complete, continue to reflux the mixture for an additional 2-3 hours or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the Raney nickel. Wash the filter cake with ethanol (2 x 200 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot toluene (approximately 300-400 mL).
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum to afford pure this compound.
Expected Yield: 75-85 g (83-94% over two steps).
Reaction Mechanism
The Leimgruber-Batcho synthesis proceeds through two key mechanistic stages:
Figure 2: Simplified reaction mechanism of the Leimgruber-Batcho indole synthesis.
In the first step, the acidic benzylic protons of the o-nitrotoluene derivative are deprotonated, and the resulting carbanion attacks the electrophilic carbon of the N,N-dimethylformamide dimethyl acetal (DMFDMA), leading to the formation of the enamine.[1] The second step involves the reduction of the nitro group to an amine, which then undergoes a spontaneous intramolecular cyclization onto the enamine double bond, followed by the elimination of the secondary amine (pyrrolidine in this case) to yield the aromatic indole ring.[1]
Conclusion
The Leimgruber-Batcho indole synthesis provides a highly efficient and scalable route for the preparation of this compound. The mild reaction conditions, high yields, and use of readily available starting materials make this protocol particularly suitable for industrial applications and for providing a reliable supply of this important building block to the pharmaceutical research and development community.
References
- Nenitzescu, C. D. (1929). Über einige neue Synthesen von 5-Oxy-indol-Derivaten. Bulletin de la Société Chimique de Roumanie, 11, 37-43.
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221.
- Leimgruber, W., & Batcho, A. D. (1982). U.S. Patent No. 4,332,723. Washington, DC: U.S.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Indolsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.
- Pchalek, K., Jones, A. W., Wekking, M. M. T., & Black, D. S. C. (2005). A reappraisal of the Bischler indole synthesis. Tetrahedron, 61(1), 77-84.
- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.
- Monge, S., et al. (2004). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Journal of Heterocyclic Chemistry, 41(6), 1027-1029.
- Wikipedia contributors. (2023, December 22). Leimgruber–Batcho indole synthesis. In Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2023, October 29). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2023, May 15). Bischler–Möhlau indole synthesis. In Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2023, March 19). Nenitzescu indole synthesis. In Wikipedia, The Free Encyclopedia.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-chloro-4-methoxy-1H-indole
Welcome to the technical support center for the synthesis of 6-chloro-4-methoxy-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this valuable indole derivative. Here, we will delve into the common challenges encountered during its synthesis and offer practical, field-tested solutions to overcome them.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Yield in Fischer Indole Synthesis
You're attempting a Fischer indole synthesis to prepare this compound, but the reaction is resulting in a very low yield or failing altogether.
This is a common challenge in Fischer indole synthesis, which can be attributed to several factors ranging from starting material quality to reaction conditions.[1][2]
Potential Causes & Solutions
| Potential Cause | Explanation & Recommended Action |
| Poor Quality of Starting Materials | Impurities in the (3-chloro-5-methoxyphenyl)hydrazine or the aldehyde/ketone can lead to unwanted side reactions and inhibit the catalyst.[1] Action: Ensure the purity of your starting materials. Recrystallize or re-purify if necessary. |
| Inappropriate Acid Catalyst | The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical for the success of the Fischer indole synthesis.[1][3][4] The optimal catalyst often needs to be determined empirically. Action: Screen a variety of Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often effective but can be harsh. A milder option like acetic acid might be a good starting point.[3] |
| Suboptimal Reaction Temperature & Time | Fischer indole synthesis often requires elevated temperatures to drive the reaction forward.[3][5] However, excessively high temperatures or prolonged reaction times can lead to decomposition. Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Systematically vary the temperature to find the optimal balance between reaction rate and product stability. |
| N-N Bond Cleavage | Electron-donating groups, such as the methoxy group on the phenylhydrazine, can sometimes favor undesired N-N bond cleavage over the desired[6][6]-sigmatropic rearrangement, leading to aniline byproducts.[1][3][7] Action: Employ milder reaction conditions (lower temperature, weaker acid) to disfavor this cleavage pathway.[3] |
| Incomplete Cyclization | The reaction may stall at the phenylhydrazone intermediate, especially under mild acidic conditions or at low temperatures.[3] Action: Increase the acid strength or the reaction temperature to promote the cyclization step.[3] Consider forming the phenylhydrazone in situ by reacting the hydrazine and carbonyl compound directly in the acidic medium.[3] |
Problem 2: Formation of Regioisomers
Your synthesis is producing a mixture of indole regioisomers, making purification difficult and reducing the yield of the desired this compound.
Regioselectivity is a significant challenge in the synthesis of substituted indoles, particularly when using methods like the Fischer indole synthesis with unsymmetrical ketones.[8]
Potential Causes & Solutions
| Potential Cause | Explanation & Recommended Action |
| Lack of Regiocontrol in Fischer Synthesis | With an unsymmetrical ketone, the initial formation of the enamine intermediate can occur on either side of the carbonyl group, leading to two different[6][6]-sigmatropic rearrangement pathways and thus two regioisomeric indoles.[9] Action: The choice of acid catalyst can influence the regioselectivity. Stronger acids may favor one isomer over another.[8] Consider using a symmetrical ketone if your synthetic route allows. |
| Ambiguous Cyclization in Other Routes | In methods starting from a substituted benzene, cyclization to form the pyrrole ring can sometimes occur at multiple positions. For 3,5-unsubstituted, 4-substituted indoles, cyclization can occur at either the C3 or C5 position.[10] Action: The choice of an N-protecting group can influence regioselectivity. An electron-withdrawing group on the indole nitrogen can decrease the nucleophilicity at the C3 position, potentially favoring cyclization at C5.[10] |
Problem 3: Purification Challenges
You've successfully formed the desired product, but are struggling to isolate pure this compound from the crude reaction mixture.
Purification can be complicated by the presence of unreacted starting materials, catalysts, and various byproducts.[2]
Potential Causes & Solutions
| Potential Cause | Explanation & Recommended Action |
| Presence of Tars and Polymers | Acid-catalyzed reactions like the Fischer indole synthesis are prone to forming tarry byproducts, especially at higher temperatures.[11] Action: An initial workup with an appropriate organic solvent and washing with brine can help remove some of these impurities.[2] Consider a filtration through a short plug of silica gel before column chromatography. |
| Co-elution of Impurities | The polarity of the desired product may be very similar to that of certain byproducts, leading to difficult separation by column chromatography. Action: Optimize your chromatography conditions. A shallow gradient elution with a solvent system like petroleum ether and ethyl acetate is often effective for indoles.[2] If co-elution persists, consider recrystallization as an alternative or subsequent purification step.[2] |
| Product Degradation on Silica Gel | Some indole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during chromatography. Action: Neutralize the silica gel by pre-treating it with a dilute solution of a non-nucleophilic base like triethylamine in the eluent. Alternatively, use a different stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally best for preparing this compound?
The choice of synthetic route depends on the availability of starting materials and the desired scale of the reaction. The Fischer indole synthesis is a classic and widely used method.[12] It involves the reaction of (3-chloro-5-methoxyphenyl)hydrazine with a suitable ketone or aldehyde under acidic conditions.[12]
Another powerful method is the Bartoli indole synthesis , which is particularly useful for preparing sterically hindered indoles.[6][13] This reaction utilizes the interaction of a substituted nitroarene with a vinyl Grignard reagent.[13][14] For this compound, one would start with 2-chloro-4-methoxy-nitrobenzene. A key advantage of the Bartoli synthesis is its ability to produce indoles that are substituted on both the carbocyclic and pyrrole rings.[13]
Q2: What is the role of the ortho-substituent in the Bartoli indole synthesis?
In the Bartoli indole synthesis, the presence of a substituent ortho to the nitro group is often crucial for the reaction's success.[13] The steric bulk of this ortho group facilitates the key[6][6]-sigmatropic rearrangement step in the reaction mechanism, often leading to higher yields.[13][14]
Q3: How can I monitor the progress of my indole synthesis reaction?
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product. This allows for the determination of the optimal reaction time.[2][15]
Q4: Are there any safety concerns I should be aware of when synthesizing indoles?
Yes, several safety precautions should be taken. Many of the reagents used in indole synthesis are hazardous. For instance, hydrazines can be toxic and should be handled in a well-ventilated fume hood. The acid catalysts used, such as polyphosphoric acid, are corrosive. Additionally, some reactions can be exothermic, and appropriate measures for temperature control should be in place, especially when scaling up the reaction.[11] Always consult the Safety Data Sheet (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE).
Experimental Workflow & Visualization
Proposed Fischer Indole Synthesis Workflow
A general workflow for the Fischer indole synthesis of this compound is outlined below.
Troubleshooting Decision Tree for Low Yield
The following diagram provides a logical decision-making process for troubleshooting low yields in your synthesis.
References
- Bartoli indole synthesis. Wikipedia.
- Bartoli indole synthesis. Grokipedia.
- Bartoli Indole Synthesis. Online Organic Chemistry Tutor.
- The Bartoli Indole Synthesis. Organic Chemistry Portal.
- Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed.
- Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. ACS Publications.
- New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH.
- Fischer Indole Synthesis. Organic Chemistry Portal.
- Fischer indole synthesis. Wikipedia.
- Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. ijarsct.
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
- Why Do Some Fischer Indolizations Fail?. PMC - NIH.
- Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. PMC - NIH.
- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. NIH.
- Correction to Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. ACS Publications.
- Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
- Fischer Indole Synthesis. YouTube.
- This compound. PubChem.
- Fischer indole synthesis in the absence of a solvent. SciSpace.
- Methods of indole synthesis: Part III (Fischer indole synthesis). YouTube.
- Fischer Indole Synthesis. YouTube.
- Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
- This compound. Lead Sciences.
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- 5. Fischer Indole Synthesis [organic-chemistry.org]
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- 9. youtube.com [youtube.com]
- 10. Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 15. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Synthesis of 6-chloro-4-methoxy-1H-indole
Welcome to the technical support center for the synthesis of 6-chloro-4-methoxy-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and improve the yield and purity of your target compound.
Introduction: The Challenge of Synthesizing this compound
This compound is a valuable heterocyclic scaffold in medicinal chemistry and materials science. While several synthetic routes exist, the Fischer indole synthesis remains a robust and widely used method.[1][2][3] However, the presence of both an electron-donating methoxy group and an electron-withdrawing chloro group on the phenylhydrazine precursor introduces specific challenges, particularly concerning regioselectivity and reaction conditions.
This guide focuses on a reliable two-step approach: the Japp-Klingemann reaction to form the key hydrazone intermediate, followed by an acid-catalyzed Fischer cyclization. We will dissect each stage, offering solutions to common problems and explaining the chemical principles behind our recommendations.
Recommended Synthetic Workflow
The recommended pathway involves two primary stages: formation of the arylhydrazone from a diazonium salt and a β-ketoester, followed by the intramolecular cyclization to form the indole ring.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part 1: Japp-Klingemann Reaction Issues
Question: My Japp-Klingemann reaction to form the hydrazone intermediate has a very low yield. What are the likely causes?
Answer: A low yield in this step typically points to one of three areas: inefficient diazotization, decomposition of the diazonium salt, or improper conditions for the coupling reaction.
-
Inefficient Diazotization: The conversion of 3-chloro-5-methoxyaniline to its diazonium salt is critical.
-
Causality: The reaction with nitrous acid (formed from NaNO₂ and HCl) is highly temperature-sensitive. If the temperature rises above 5 °C, the diazonium salt can decompose prematurely, leading to side reactions and reduced yield.
-
Solution: Maintain a strict temperature of 0-5 °C throughout the addition of sodium nitrite solution. Ensure the sodium nitrite is fresh and the acid is in sufficient excess. Perform the addition slowly to control the exotherm.
-
-
Diazonium Salt Decomposition: Aryl diazonium salts are notoriously unstable.
-
Causality: These intermediates should not be isolated and are best used immediately in the subsequent coupling step. Delays will lead to decomposition.
-
Solution: Prepare your solution of the β-ketoester and base before you start the diazotization. Once the diazonium salt is formed, proceed directly to the coupling reaction without delay.
-
-
Suboptimal Coupling Conditions: The reaction of the diazonium salt with the enolate of the β-ketoester requires careful pH and temperature control.[4][5]
-
Causality: The concentration of the enolate, which acts as the nucleophile, is pH-dependent. If the medium is too acidic, enolate formation is suppressed. If it's too basic, the diazonium salt can convert to non-reactive species.
-
Solution: Add the cold diazonium salt solution to a buffered, chilled solution of your β-ketoester (e.g., ethyl 2-methylacetoacetate) and a suitable base like sodium acetate. The base is crucial to deprotonate the β-ketoester, forming the required enolate for the coupling to proceed.[6]
-
Part 2: Fischer Indole Synthesis & Cyclization Issues
Question: The Fischer cyclization step is not working. TLC analysis shows only the starting hydrazone. What should I try?
Answer: Failure of the cyclization is almost always related to the choice of acid catalyst, solvent, or reaction temperature. The Fischer synthesis requires forcing conditions, but these must be optimized.[7][8][9]
-
Inadequate Acid Catalyst: Both Brønsted and Lewis acids can be used, but their effectiveness varies greatly with the substrate.[1]
-
Causality: The key steps of the mechanism—tautomerization to the ene-hydrazine and the subsequent[10][10]-sigmatropic rearrangement—are acid-catalyzed.[3][11] A weak acid or an inappropriate Lewis acid may not be sufficient to promote these transformations at a reasonable rate.
-
Solution: A systematic screen of acid catalysts is the most effective approach. Polyphosphoric acid (PPA) is often an excellent choice as it serves as both catalyst and solvent.[7] Other strong options include sulfuric acid, Eaton's reagent (P₂O₅/MeSO₃H), or Lewis acids like zinc chloride (ZnCl₂).[7][12]
-
-
Incorrect Temperature or Solvent:
-
Causality: The reaction requires significant thermal energy to overcome the activation barrier of the[10][10]-sigmatropic rearrangement.[11] The solvent must be stable at these high temperatures and capable of dissolving the reactants.
-
Solution: If using a catalyst like ZnCl₂, a high-boiling solvent such as toluene or xylene is often used at reflux. When using PPA or sulfuric acid, the reaction is often run neat at temperatures ranging from 80 °C to 150 °C. Optimization is key; start with conditions reported for similar substrates and adjust as needed.[8][10]
-
| Catalyst Screening for Fischer Cyclization | Solvent | Typical Temperature | Expected Outcome/Comments |
| Polyphosphoric Acid (PPA) | Neat | 100-140 °C | Often high-yielding. Can be viscous and difficult to stir. |
| Sulfuric Acid (conc.) | Neat or in Acetic Acid | 80-120 °C | Strong acid; can cause charring or sulfonation if overheated.[12] |
| Zinc Chloride (ZnCl₂) | Toluene / Xylene | Reflux (110-140 °C) | Classic Lewis acid catalyst. Requires anhydrous conditions. |
| Eaton's Reagent | Dichloromethane | Room Temp to 40 °C | Can offer good regiocontrol and milder conditions.[12] |
Question: My reaction produced an indole, but it's the wrong isomer (4-chloro-6-methoxy-1H-indole). Why did this happen?
Answer: This is a classic regioselectivity problem in Fischer indole synthesis with meta-substituted phenylhydrazines.[11][13] The outcome is determined by the electronic effects of the substituents on the benzene ring.
-
Causality: The key[10][10]-sigmatropic rearrangement involves the formation of a new C-C bond between the benzene ring and the ene-hydrazine portion. The cyclization will preferentially occur at the ortho position that is more nucleophilic (i.e., more electron-rich).
-
The methoxy group (-OCH₃) is a strong electron-donating group (EDG) and activates the ortho and para positions.
-
The chloro group (-Cl) is an electron-withdrawing group (EWG) via induction but can donate electron density via resonance, making it an ortho/para director, albeit a deactivating one.
-
-
Controlling the Outcome: In your precursor, 3-chloro-5-methoxyphenylhydrazine, the methoxy group at C5 strongly activates the C4 and C6 positions. The chloro group at C3 deactivates the C2 and C4 positions. The C6 position is activated by the methoxy group and less deactivated by the chloro group, making it the more nucleophilic site for cyclization. This should lead to the desired This compound . If you are isolating the 4-chloro-6-methoxy isomer, it suggests the cyclization occurred at the C2 position of the ring, which is electronically disfavored. This is an unusual outcome and may point to a misidentification of your starting aniline or a complex rearrangement.
-
Special Note on Methoxy Groups: Be aware that under strongly acidic conditions (e.g., HCl in ethanol), methoxy-substituted phenylhydrazones can sometimes undergo abnormal reactions, including demethylation or even displacement of the methoxy group by a chloride ion.[14] If you observe unexpected products, consider using a non-halide acid catalyst like PPA or H₂SO₄ to minimize this risk.
Caption: Electronic factors governing regioselectivity in the Fischer cyclization.
Part 3: Purification Issues
Question: My final product is a dark, oily tar that is difficult to purify. How can I get a clean, solid product?
Answer: Product degradation and the presence of polymeric byproducts are common when using strong acids and high temperatures. Effective purification requires removing these impurities.
-
Causality: Indoles, especially electron-rich ones, can be sensitive to strong acids and may polymerize or degrade over long reaction times or at excessive temperatures.[2][15]
-
Solutions:
-
Reaction Quenching: After the reaction is complete (monitored by TLC), cool the mixture and quench it carefully by pouring it onto ice water. Basify the aqueous solution with NaOH or Na₂CO₃ to neutralize the acid catalyst and precipitate the crude product.
-
Extraction: Extract the crude product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Chromatography: The resulting crude material should be purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. This is the most effective way to separate the desired product from baseline impurities and less polar starting materials.
-
Recrystallization: After chromatography, the fractions containing the pure product can be combined, concentrated, and recrystallized to obtain a crystalline solid.[16] Suitable solvents for recrystallization might include ethanol/water, toluene, or ethyl acetate/hexanes.
-
Frequently Asked Questions (FAQs)
Q1: What is a realistic yield to expect for the synthesis of this compound? A1: A realistic overall yield for this two-step synthesis, when optimized, is typically in the range of 40-60%. The Japp-Klingemann step often proceeds with higher yields (70-85%), while the Fischer cyclization is generally the lower-yielding step (50-75%).
Q2: How can I confirm the structure of my final product? A2: The structure and purity of this compound should be confirmed using standard analytical techniques.
-
¹H NMR: Expect to see characteristic signals for the indole N-H proton (a broad singlet, often > 8.0 ppm), aromatic protons on both rings, and a singlet for the methoxy group (~3.9 ppm).
-
¹³C NMR: Will confirm the number of unique carbon atoms in the structure.
-
Mass Spectrometry (MS): Will show the correct molecular ion peak (m/z for C₉H₈ClNO) and the characteristic isotopic pattern for a molecule containing one chlorine atom.[17][18]
-
Melting Point: A sharp melting point is a good indicator of purity.
Q3: Are there alternative synthetic routes if the Fischer synthesis fails? A3: Yes, several other methods can be employed. The Leimgruber-Batcho indole synthesis is a very popular alternative, especially in the pharmaceutical industry, as it often uses milder conditions and provides high yields.[19][20][21] This route typically starts with an o-nitrotoluene derivative. Additionally, modern palladium-catalyzed methods, such as variations of the Buchwald-Hartwig amination or Larock indole synthesis, offer powerful ways to construct the indole core.[22][23]
Q4: My indole product darkens over time when stored. Is this normal? A4: Yes, many indole derivatives are sensitive to air and light and can auto-oxidize over time, leading to discoloration.[2] For long-term storage, it is best to keep the pure compound in a tightly sealed vial under an inert atmosphere (like nitrogen or argon) and store it in a refrigerator or freezer, protected from light.
References
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C
- An Eco-Friendly Industrial Fischer Indole Cyclization Process.
- Synthesis of indoles.Organic Chemistry Portal.[Link]
- Process of preparing purified aqueous indole solution.
- Japp–Klingemann reaction.Wikipedia.[Link]
- The Japp‐Klingemann Reaction.
- Japp-Klingemann reaction.chemeurope.com.[Link]
- Fischer indole synthesis.Wikipedia.[Link]
- Fischer indole synthesis applied to the total synthesis of n
- Synthesis, Reactions and Medicinal Uses of Indole.Pharmaguideline.[Link]
- Supporting information for a related synthesis.The Royal Society of Chemistry.[Link]
- Synthesis and Chemistry of Indole.SlideShare.[Link]
- This compound PubChem Entry.PubChem.[Link]
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles.
- Fischer Indole Synthesis.Organic Chemistry Portal.[Link]
- Japp-Klingemann Reaction.SynArchive.[Link]
- An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins.MDPI.[Link]
- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.
- Fischer Indole Synthesis Video Lecture.YouTube.[Link]
- Enantioselective Catalytic Synthesis of N-alkyl
- Synthesis, reactivity and biological properties of methoxy-activ
- Indole.Wikipedia.[Link]
- This compound Product Page.Lead Sciences.[Link]
- Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction.Organic Syntheses.[Link]
- One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles.
- 3-Substituted indole: A review.International Journal of Chemical Studies.[Link]
- 4-CHLORO-6-METHOXYINDOLE.gsrs.
- 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.Organic Syntheses.[Link]
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Technical Support Center: Mitigating Over-Chlorination in Indole Synthesis
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with over-chlorination during their synthetic routes. Here, we will delve into the mechanistic underpinnings of this common side reaction and provide actionable troubleshooting strategies and detailed protocols to achieve high selectivity and yield.
Introduction: The Challenge of Regioselective Indole Chlorination
The indole scaffold is a privileged structure in a vast number of natural products and pharmaceutical agents.[1] Consequently, the controlled functionalization of the indole ring, including chlorination, is of paramount importance. However, the inherent nucleophilicity of the indole ring makes it susceptible to electrophilic attack at multiple positions. Direct chlorination often leads to a mixture of mono-, di-, and even polychlorinated products, with the C3 position being the most reactive site for electrophilic substitution.[2] This lack of regioselectivity not only diminishes the yield of the desired isomer but also introduces significant downstream purification challenges.[2]
This guide will provide a structured approach to understanding and overcoming the issue of over-chlorination. We will explore how reaction parameters, choice of chlorinating agent, and strategic synthetic design can be manipulated to favor the formation of the desired chlorinated indole derivative.
Troubleshooting Guide: A Causal Approach
This section is structured in a question-and-answer format to directly address common problems encountered during indole chlorination. The focus is on understanding the "why" behind the problem to enable logical and effective troubleshooting.
Q1: My reaction is producing a mixture of chlorinated indoles, with significant amounts of di- and tri-chlorinated species. What are the primary factors driving this over-chlorination?
Over-chlorination is a classic example of a kinetically versus thermodynamically controlled process. The high reactivity of the indole nucleus means that once the first chlorine atom is introduced, the ring may still be sufficiently activated for subsequent chlorinations, especially if a potent chlorinating agent is used in excess or under harsh conditions.
Causative Factors:
-
Potent Chlorinating Agents: Reagents like elemental chlorine (Cl₂) are highly reactive and often unselective, leading to multiple additions.
-
Reaction Stoichiometry: Using more than one equivalent of the chlorinating agent will naturally favor polychlorination.
-
Elevated Temperatures: Higher temperatures can provide the activation energy needed for the chlorination of less reactive sites on the already chlorinated indole ring.
-
Prolonged Reaction Times: Allowing the reaction to proceed for extended periods can lead to the formation of thermodynamically more stable, but often undesired, polychlorinated products.
Q2: I am trying to achieve monochlorination, but the reaction is sluggish and gives low yields, while pushing the conditions leads to over-chlorination. How can I improve the selectivity for monochlorination?
Achieving selective monochlorination requires a delicate balance of reactivity. The key is to use a milder chlorinating agent and carefully control the reaction conditions to favor the mono-substituted product.
Strategies for Selective Monochlorination:
-
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is a crystalline, easy-to-handle reagent that is generally less reactive than Cl₂ and often provides better selectivity for monochlorination.[3][4] Its reactivity can be further modulated by the choice of solvent and the use of catalysts.[5]
-
Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. Begin with one equivalent of NCS and monitor the reaction progress closely by TLC or LC-MS.
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to minimize over-chlorination.[6]
-
Solvent Effects: The choice of solvent can significantly influence the reactivity of the chlorinating agent and the selectivity of the reaction.[7][8] For instance, polar aprotic solvents like DMF or acetonitrile can modulate the reactivity of NCS.
Q3: I am using N-Chlorosuccinimide (NCS) for my chlorination, but I am still observing a mixture of products. How can I fine-tune my NCS reaction for better regioselectivity?
While NCS is a more selective chlorinating agent, achieving high regioselectivity can still be challenging. Several factors can be adjusted to optimize the outcome.
Optimizing NCS Reactions:
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile, Dichloromethane, or Tetrahydrofuran | The polarity of the solvent can influence the electrophilicity of the chlorine in NCS. Non-polar solvents may favor radical pathways, while polar aprotic solvents are common for electrophilic chlorination. |
| Temperature | Start at 0°C and slowly warm to room temperature | Lower temperatures decrease the reaction rate and can enhance selectivity by favoring the reaction at the most nucleophilic site. |
| Catalyst | Perchloric acid (HClO₄) or Boron trifluoride etherate (BF₃·OEt₂) | For less reactive indole substrates, a mild acid catalyst can activate NCS, increasing its electrophilicity without promoting significant over-chlorination.[9] |
| Addition Rate | Add the NCS solution dropwise over a period of time | Slow addition helps to maintain a low concentration of the chlorinating agent in the reaction mixture, minimizing the chance of multiple chlorinations on the same molecule. |
Q4: My desired product is a C6-chloroindole, but direct chlorination yields predominantly the C3-chloro isomer. How can I achieve chlorination at other positions of the indole ring?
Directing chlorination to positions other than C3 often requires an indirect approach. This can involve blocking the C3 position, using a directing group, or building the indole ring with the chlorine atom already in place.
Strategies for Alternative Regioselectivity:
-
Blocking Groups: If the C3 position is substituted (e.g., with a methyl or phenyl group), electrophilic attack will be directed to other positions on the ring.
-
Directing Groups: The use of a removable directing group on the indole nitrogen can steer the chlorination to a specific position. For example, a pyrimidyl directing group has been used to achieve C2 chlorination.[10]
-
Synthesis from a Chlorinated Precursor: Building the indole ring from a pre-chlorinated starting material is a robust strategy to ensure the desired regiochemistry. The Fischer, Bischler-Möhlau, or Reissert indole syntheses can be adapted for this purpose using chlorinated anilines or other suitable precursors.[2][11][12]
Experimental Protocols
Protocol 1: General Procedure for Selective Monochlorination of Indole at the C3-Position using NCS
This protocol provides a starting point for the selective monochlorination of an unsubstituted indole at the C3 position.
Materials:
-
Indole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard work-up and purification reagents and equipment
Procedure:
-
Dissolve the indole (1 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve NCS (1.05 equivalents) in anhydrous acetonitrile.
-
Slowly add the NCS solution to the cooled indole solution dropwise over 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q: Can I use sulfuryl chloride (SO₂Cl₂) for indole chlorination?
A: Yes, sulfuryl chloride can be used for the chlorination of indoles. However, it is a very reactive reagent and often leads to over-chlorination and the formation of undesired side products. Its use requires very careful control of reaction conditions, particularly temperature and stoichiometry. For selective monochlorination, NCS is generally the preferred reagent.
Q: I am working with an electron-rich indole derivative. What precautions should I take?
A: Electron-donating groups on the indole ring will increase its nucleophilicity and reactivity towards electrophilic chlorination. This heightened reactivity makes the substrate more prone to over-chlorination. It is crucial to use a mild chlorinating agent like NCS, employ low temperatures, and carefully control the stoichiometry.
Q: My indole substrate has an N-H proton. Should I protect it before chlorination?
A: Protection of the indole nitrogen is not always necessary for chlorination. However, in some cases, N-protection can improve solubility and prevent potential side reactions at the nitrogen. Common protecting groups include Boc, Ts, and SEM. It's important to note that N-chloroindoles can be intermediates in the chlorination process.[13]
Q: Are there any "green" or more environmentally friendly methods for indole chlorination?
A: Research into greener chlorination methods is ongoing. Some approaches include the use of electrochemical methods with ammonium halides as the chlorine source, or biocatalytic chlorination using halogenase enzymes.[14][15] These methods aim to reduce the use of hazardous reagents and solvents.
Visualizing the Process
Workflow for Troubleshooting Over-Chlorination
Caption: A decision tree for troubleshooting over-chlorination in indole synthesis.
References
- ResearchGate. Proposed mechanism for the chlorination of indoles 1.
- Zhao, J., et al. Cu-mediated direct regioselective C-2 chlorination of indoles. Organic & Biomolecular Chemistry, 2015, 13(33), 8854-8857.
- National Institutes of Health. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol.
- Merck Index. Bischler-Möhlau Indole Synthesis.
- Organic Chemistry Portal. Synthesis of indoles.
- YouTube. Methods of indole synthesis: Part III (Fischer indole synthesis).
- ResearchGate. (PDF) Bischler Indole Synthesis.
- ACS Publications. Indoles in Multicomponent Processes (MCPs). Chemical Reviews.
- National Institutes of Health. Chloroformate-Mediated Ring Cleavage of Indole Alkaloids Leads to Re-engineered Antiplasmodial Agents.
- Wikipedia. Bischler–Möhlau indole synthesis.
- chemeurope.com. Bischler-Möhlau indole synthesis.
- Organic Chemistry Portal. N-Chlorosuccinimide (NCS).
- ACS Publications. Studies of the mechanism of chlorination of indoles. Detection of N-chloroindole and 3-chloro-3H-indole as intermediates. The Journal of Organic Chemistry.
- ResearchGate. Bischler Indole Synthesis.
- Wikipedia. Fischer indole synthesis.
- Reddit. Problems with Fischer indole synthesis.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole.
- University of Connecticut. Indoles.
- PubMed. Synthesis and antifungal activity of novel indole-replaced streptochlorin analogues.
- National Institutes of Health. Why Do Some Fischer Indolizations Fail?
- National Institutes of Health. New Insights into the Mechanism of Enzymatic Chlorination of Tryptophan.
- Royal Society of Chemistry. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science.
- Science Info. Fischer Indole Synthesis: Mechanism, Features, Drawbacks.
- ResearchGate. How does temperature affect selectivity?
- Bentham Science. N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis.
- Organic Chemistry Portal. Fischer Indole Synthesis.
- Wordpress. Specific Solvent Issues with Chlorination.
- YouTube. Fischer Indole Synthesis.
- ResearchGate. Synthesis of 5-Substituted Indole Derivatives. Part 3. A Facile Synthesis of 5-Chloromethyl-1H-indole-2-carboxylates: Replacement of Sulfonic Acid Functionality by Chlorine.
- Penn State Research Database. Studies Pof the Mechanism of Chlorination of Indoles. Detection of iV-Chloroindole and 3-Chloro-3ii-indole as Intermediates.
- Common Organic Chemistry. N-Chlorosuccinimide (NCS).
- SURU Chemical. The Key Role of N-Chlorosuccinimide in Organic Synthesis.
- ResearchGate. Selective monochlorination of unsymmetrical vicinal diols with chlorinated iminium chlorides.
- Royal Society of Chemistry. Identifying initial transformation products during chlorination of the indole moiety and unveiling their formation mechanisms. Environmental Science: Processes & Impacts.
- PubMed. Effect of solvent upon the fluorescence decay of indole.
- S3waas. Syllabus for Chemistry (SCQP08).
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Technical Support Center: Optimization of 6-chloro-4-methoxy-1H-indole Reaction Conditions
Welcome to the technical support center for the synthesis and optimization of 6-chloro-4-methoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate your experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, particularly via the Fischer indole synthesis.
Q1: My Fischer indole synthesis of this compound is resulting in a very low yield. What are the primary causes and how can I improve it?
Low yields in the Fischer indole synthesis of this compound can be attributed to several factors, often related to the electronic nature of the substituents on the phenylhydrazine precursor. The presence of both an electron-donating methoxy group and an electron-withdrawing chloro group can lead to a delicate balance of reactivity.
Potential Causes and Step-by-Step Solutions:
-
Suboptimal Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are critical.[1][2]
-
Solution: Screen a panel of both Brønsted acids (e.g., polyphosphoric acid (PPA), p-toluenesulfonic acid (PTSA), sulfuric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride etherate). Start with milder conditions and incrementally increase the acid strength and concentration. PPA is often effective for cyclization.[3]
-
-
Inappropriate Reaction Temperature and Time: The reaction is highly sensitive to temperature.[1] Excessive heat can lead to degradation of the starting materials or the product, while insufficient heat will result in an incomplete reaction.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). A good starting point is often heating the reaction mixture at 80-100 °C. If the reaction is sluggish, a gradual increase in temperature may be beneficial. Microwave-assisted synthesis can also be explored to potentially improve yields and reduce reaction times.
-
-
Side Reactions due to Substituent Effects: The electron-donating methoxy group can activate the aromatic ring, but it can also lead to undesired side reactions, such as N-N bond cleavage in the hydrazone intermediate.[1][4][5]
-
Solution: Consider using a milder catalyst to disfavor the N-N bond cleavage pathway. Running the reaction at a lower temperature for a longer duration might also be beneficial.
-
-
Impurity of Starting Materials: Impurities in the (3-chloro-5-methoxyphenyl)hydrazine or the carbonyl compound can significantly impact the reaction.
-
Solution: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or column chromatography.
-
Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely impurities and how can I minimize them?
The formation of multiple products is a common challenge. For this compound, potential side products could include regioisomers (if an unsymmetrical ketone is used) or products from degradation or incomplete reaction.
Common Side Products and Mitigation Strategies:
-
Regioisomers: If you are using an unsymmetrical ketone (e.g., methyl ethyl ketone), you may obtain a mixture of the 2,3-disubstituted indole and its isomer.
-
Solution: The choice of acid catalyst can influence regioselectivity. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product. To avoid this issue altogether, consider using a symmetrical ketone or an aldehyde. For the synthesis of the parent this compound, pyruvic acid followed by decarboxylation is a common strategy to avoid regioisomer formation.
-
-
Products of N-N Bond Cleavage: The electron-donating methoxy group can promote the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate, leading to the formation of 3-chloro-5-methoxyaniline.[4][5]
-
Solution: Employ milder reaction conditions (lower temperature, less harsh acid) to minimize this side reaction.
-
-
Oxidative Degradation: Indoles can be susceptible to oxidation, leading to colored impurities.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Q3: The purification of this compound is proving difficult. What are the recommended purification methods?
Purification can be challenging due to the presence of closely related impurities.
Recommended Purification Techniques:
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities.
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point for silica gel column chromatography. The optimal ratio will depend on the specific impurities present.
-
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can yield a highly pure crystalline product.
-
Solvent Screening: Experiment with a range of solvents, such as ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Fischer indole synthesis?
The Fischer indole synthesis proceeds through a series of steps:
-
Formation of a phenylhydrazone from the reaction of a phenylhydrazine with an aldehyde or ketone.
-
Tautomerization of the phenylhydrazone to its enamine form.
-
A[6][6]-sigmatropic rearrangement of the protonated enamine, which is the key bond-forming step.
-
Loss of ammonia and subsequent aromatization to form the stable indole ring system.[2]
Q2: Which carbonyl compound should I use for the synthesis of the parent this compound?
To synthesize the parent indole (unsubstituted at positions 2 and 3), using acetaldehyde is often problematic. A more reliable method involves using pyruvic acid to form the corresponding indole-2-carboxylic acid, which can then be decarboxylated to yield the desired product.
Q3: Are there alternative synthetic routes to this compound?
Yes, the Leimgruber-Batcho indole synthesis is a powerful alternative to the Fischer method. This two-step process involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole. This method often proceeds under milder conditions and can provide high yields.
Q4: What are the expected 1H and 13C NMR chemical shifts for this compound?
Experimental Protocols
Representative Protocol for the Fischer Indole Synthesis of this compound-2-carboxylic acid
This is a generalized protocol and may require optimization for your specific setup.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (3-chloro-5-methoxyphenyl)hydrazine (1 equivalent) in ethanol.
-
Add pyruvic acid (1.1 equivalents) dropwise with stirring.
-
Add a catalytic amount of acetic acid and heat the mixture to reflux for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration. Wash the solid with cold ethanol.
-
-
Indolization:
-
In a separate flask, preheat polyphosphoric acid (PPA) to approximately 100 °C.
-
Carefully add the dried hydrazone to the hot PPA with vigorous stirring.
-
Heat the mixture to 120-140 °C for 15-30 minutes, monitoring by TLC.
-
Allow the reaction mixture to cool slightly and then carefully pour it onto crushed ice with stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.
-
-
Purification:
-
The crude this compound-2-carboxylic acid can be purified by recrystallization from a suitable solvent such as ethanol/water.
-
Data Presentation
Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, HCl, PPA, PTSA | Readily available, strong dehydrating agents. | Can be harsh, leading to side reactions and degradation.[1][2] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Can be milder than strong Brønsted acids, may influence regioselectivity. | Can be hygroscopic and require anhydrous conditions.[2] |
Visualizations
Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Troubleshooting Workflow for Low Yield```dot
Caption: Key parameters influencing reaction outcome.
References
- Douglass, K. A., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(18), 7064–7074. [Link]
- Royal Society of Chemistry. (n.d.). Supporting information. Royal Society of Chemistry.
- Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. (2020, January 27). YouTube.
- Douglass, K. A., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(18), 7064-7074. [Link]
- Banu, L. G., & Rajeswari, S. (2003). Fischer indole synthesis in the absence of a solvent. Arkivoc, 2003(10), 59-64. [Link]
- Wikipedia contributors. (2023, December 13). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia.
- Cheng, X., Wang, Y., & Zhang, L. (2018). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 95, 15–29. [Link]
- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis.
- Gribble, G. W. (n.d.). Indoles.
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 403. [Link]
- Sridharan, V. (2011). Fischer Indole Synthesis. In Name Reactions in Organic Synthesis (pp. 522-524). Cambridge: Cambridge University Press.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- El-Mekkawy, A. I., & El-Mekkawy, A. A. (2018). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc, 2018(3), 162-209. [Link]
- Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.
- Khatri, J. K., et al. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences, 6(9), 84-91. [Link]
- Royal Society of Chemistry. (n.d.). Supporting information Indoles. Royal Society of Chemistry.
- ResearchGate. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
Technical Support Center: Purification of 6-chloro-4-methoxy-1H-indole
Welcome to the technical support center for the purification of 6-chloro-4-methoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally similar indole derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
I. Understanding the Molecule: Stability and Reactivity
This compound is a substituted indole, a class of heterocyclic compounds prevalent in many biologically active molecules. The indole nucleus is electron-rich, making it susceptible to oxidation, particularly at the C2 and C3 positions, which can lead to the formation of oxindole derivatives. The presence of the electron-donating methoxy group can further enhance the ring's reactivity towards electrophiles. Conversely, the electron-withdrawing chloro group can influence the overall electronic properties of the molecule. It is crucial to be mindful of the potential for degradation under harsh acidic or oxidative conditions during purification. For optimal stability, it is recommended to store this compound under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]
II. Troubleshooting Guide: Common Purification Problems
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format, explaining the causality behind the problems and offering practical solutions.
Q1: My final product is a dark, oily residue instead of the expected beige crystalline solid. What went wrong?
Possible Causes:
-
Oxidation: The electron-rich indole ring is susceptible to air oxidation, which can be accelerated by light and residual acidic or metallic impurities from the synthesis. This often leads to the formation of highly colored polymeric byproducts.
-
Residual Solvents: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO) may not have been completely removed, resulting in an oily product that inhibits crystallization.
-
Thermal Degradation: Prolonged exposure to high temperatures during solvent evaporation can cause decomposition of the indole.
Solutions:
-
Minimize Air and Light Exposure: Conduct work-up and purification steps under an inert atmosphere (nitrogen or argon) where possible. Use amber-colored glassware or wrap your flasks in aluminum foil to protect the compound from light.
-
Thorough Solvent Removal: After extraction, wash the organic layer with brine to help remove residual high-boiling point polar solvents. Use a high-vacuum pump for a sufficient duration to ensure complete solvent removal, but avoid excessive heating of the flask.
-
Azeotropic Removal of Solvents: If you suspect residual DMF or DMSO, co-evaporate with a solvent like toluene under reduced pressure. The toluene will form an azeotrope with the residual high-boiling solvent, facilitating its removal at a lower temperature.
-
Decolorization with Activated Charcoal: If the crude product is highly colored, you can try a decolorization step. Dissolve the crude material in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then perform a hot filtration to remove the charcoal before proceeding with crystallization or chromatography.[2]
Q2: I'm seeing multiple spots on my TLC plate after purification, and they are very close together. How can I improve the separation?
Possible Causes:
-
Isomeric Impurities: Depending on the synthetic route, regioisomers of this compound may have formed. These isomers often have very similar polarities, making them difficult to separate.[3]
-
Suboptimal TLC/Column Chromatography Conditions: The chosen eluent system may not have sufficient selectivity for your product and the impurities.
Solutions:
-
Systematic Eluent Optimization for Chromatography: The key to good separation is finding the right solvent system. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[4] Run multiple TLCs with varying solvent ratios to find the optimal separation. A good target Rf for the desired compound on a TLC plate for column chromatography is typically between 0.2 and 0.4.
-
Employ a Shallow Gradient: Instead of isocratic elution (using a single solvent mixture), a shallow gradient of increasing polarity can significantly improve the separation of closely eluting compounds.[5]
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can be effective for some indole derivatives.[6] For very non-polar or very polar compounds, reverse-phase (C18) chromatography might be a suitable alternative.
Table 1: Suggested Starting Solvent Systems for Column Chromatography of Substituted Indoles
| Stationary Phase | Eluent System (Starting Point) | Gradient Profile Suggestion |
| Silica Gel | Hexane:Ethyl Acetate (95:5) | Linear gradient to Hexane:Ethyl Acetate (70:30) over 15-20 column volumes |
| Silica Gel | Dichloromethane:Methanol (98:2) | Linear gradient to Dichloromethane:Methanol (90:10) over 15-20 column volumes |
| Neutral Alumina | Toluene:Acetone (98:2) | Linear gradient to Toluene:Acetone (90:10) over 15 column volumes |
Q3: My compound won't crystallize, or it "oils out" of solution. What should I do?
Possible Causes:
-
Supersaturation: The solution may be too concentrated, leading to rapid precipitation as an amorphous solid or oil rather than the formation of an ordered crystal lattice.
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation, preventing your compound from crystallizing.
-
Inappropriate Solvent: The chosen recrystallization solvent may be too good a solvent for your compound even at low temperatures, or it may not provide a significant enough difference in solubility between hot and cold conditions.
Solutions:
-
Optimize the Recrystallization Solvent: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[7] Test a range of solvents on a small scale. Common solvent systems for indoles include ethanol, methanol, ethyl acetate/hexane, and dichloromethane/hexane.[7][8]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Rapid cooling in an ice bath can shock the solution and cause the compound to oil out. Once crystals have started to form at room temperature, then you can place the flask in an ice bath to maximize the yield.[2]
-
Scratching and Seeding: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic imperfections that can serve as nucleation sites for crystal growth. If you have a small amount of pure crystalline product from a previous batch, adding a "seed" crystal can induce crystallization.
-
Trituration: If the product is an oil, you can try trituration. Add a small amount of a solvent in which your compound is poorly soluble (e.g., cold hexane) and vigorously stir or scratch the oil. This can sometimes induce solidification.
III. Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Selected eluent system (e.g., Hexane:Ethyl Acetate)
-
Glass column with stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the silica gel, ensuring there are no air bubbles or cracks.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to begin eluting the column, collecting the eluate in fractions.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
-
Monitoring the Separation:
-
Spot the collected fractions onto a TLC plate, along with a spot of the crude mixture and a pure standard if available.
-
Develop the TLC plate in the appropriate solvent system and visualize the spots under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
This protocol outlines a general procedure for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol or Ethyl Acetate/Hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
-
Hot Filtration (Optional):
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass for further drying, preferably in a vacuum oven at a mild temperature.
-
IV. Analytical Characterization
Confirming the purity and identity of your final product is a critical step.
-
Thin Layer Chromatography (TLC): A quick and effective way to assess purity. A pure compound should ideally show a single spot.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.
V. Visualization of Workflows
VI. Frequently Asked Questions (FAQs)
Q: Is this compound sensitive to acid? A: Yes, the indole nucleus is generally sensitive to strong acids, which can lead to polymerization or degradation. It is advisable to avoid strongly acidic conditions during workup and purification. If your compound is acid-sensitive, you can add 1-3% triethylamine to your eluent system during column chromatography to neutralize the acidic silica gel.[4]
Q: Can I use methanol in my eluent for column chromatography? A: Methanol can be used as a polar component in the eluent system, typically with dichloromethane. However, it is generally recommended to use it in proportions of 10% or less, as higher concentrations of methanol can dissolve the silica gel.[4]
Q: My compound streaks on the TLC plate. What does this mean? A: Streaking on a TLC plate can indicate several issues: the sample is too concentrated, the compound is degrading on the silica plate, or the compound is too polar for the chosen eluent system. Try spotting a more dilute solution. If streaking persists, it could be a sign of instability on silica gel.
Q: What are the safety precautions for handling this compound? A: As with any chemical, you should handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
VII. References
-
BenchChem. (2025). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. BenchChem Technical Support.
-
Royal Society of Chemistry. (n.d.). Supporting information. Royal Society of Chemistry.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl - Supporting Information. (n.d.).
-
Organic Syntheses Procedure. (n.d.).
-
ChemicalBook. (n.d.). 6-Chloro-4-methoxyindole CAS#: 117970-23-7.
-
Lead Sciences. (n.d.). This compound.
-
Supporting Information. (n.d.).
-
Supporting Information. (n.d.).
-
Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.).
-
Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses, 63, 214.
-
An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. (n.d.). MDPI.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
-
University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2).
-
ECHEMI. (n.d.). 117970-23-7, 6-Chloro-4-methoxyindole Formula.
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302.
-
synthesis of 1-methoxyindoles and related analogs of pimprinine, (±)-chelonin a and b. (2019). HETEROCYCLES, 98(2).
-
Supporting information Indoles. (n.d.). The Royal Society of Chemistry.
-
BenchChem. (2025). Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization. BenchChem.
-
PubChem. (n.d.). This compound.
-
BLD Pharm. (n.d.). 117970-23-7|this compound.
-
Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. (2014). Journal of Medicinal Chemistry.
-
Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry.
-
1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (2012). Molecules.
-
BenchChem. (n.d.). 7-Chloro-6-methoxy-1H-indole.
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins [mdpi.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Fischer Indole Synthesis of Substituted Indoles
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing substituted indoles. Here, we address common challenges through a series of frequently asked questions, providing not just solutions but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, and I am mostly recovering my starting phenylhydrazone. What should I do?
This is a very common issue and typically points to insufficient activation for the key[1][1]-sigmatropic rearrangement step. The reaction may be stalling at the phenylhydrazone or enamine intermediate.[1] Here’s how to troubleshoot:
-
Increase Acid Strength & Concentration: The entire catalytic cycle, especially the tautomerization to the enamine and the subsequent[1][1]-sigmatropic rearrangement, is acid-catalyzed.[2][3] If you are using a weak acid like acetic acid, consider switching to a stronger Brønsted acid (e.g., p-toluenesulfonic acid, sulfuric acid, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[2][4][5][6] Polyphosphoric acid (PPA) is particularly effective as it serves as both a catalyst and a dehydrating agent.
-
Increase Reaction Temperature: The sigmatropic rearrangement has a significant activation energy barrier.[1] Insufficient thermal energy is a primary cause of reaction failure. Depending on the substrate's stability, cautiously increasing the temperature (e.g., from 80 °C to 110 °C or higher) can dramatically improve conversion.[4][7]
-
Ensure Purity of Reactants: Impurities in the phenylhydrazine or the carbonyl compound can inhibit the reaction.[8] It is crucial to use purified starting materials. Phenylhydrazines, in particular, can degrade upon storage.
-
Consider In Situ Hydrazone Formation: Some phenylhydrazones are unstable and may not survive isolation.[1] A highly effective strategy is to perform the reaction in one pot, where the phenylhydrazine and ketone/aldehyde are mixed directly in the acidic medium without isolating the hydrazone intermediate.[4][5][9]
Q2: My reaction is failing, and I observe significant N-N bond cleavage, forming aniline byproducts. Why is this happening and how can I prevent it?
This is a classic failure mode of the Fischer indole synthesis, especially when dealing with certain substitution patterns. The key is understanding the competition between the desired[1][1]-sigmatropic rearrangement and an undesired heterolytic cleavage of the protonated N-N bond.
Causality: The crucial enamine intermediate, after protonation, can follow two paths. The desired path is the concerted[1][1]-sigmatropic rearrangement. The competing pathway is the cleavage of the weak N-N bond, which is particularly favored if the resulting carbocation is stabilized.[10]
This side reaction is especially problematic under these conditions:
-
Electron-Donating Groups (EDGs) on the Carbonyl Component: EDGs (e.g., amino, alkoxy groups) at what will become the C3 position of the indole heavily stabilize the iminylcarbocation intermediate formed upon N-N bond cleavage.[10] This is why the synthesis of 3-aminoindoles via the classical Fischer synthesis is notoriously difficult and often fails.[10][11]
-
Electron-Donating Groups on the Phenylhydrazine: EDGs on the phenylhydrazine ring can also increase the propensity for N-N bond cleavage, though the effect is often less pronounced than with substituents on the carbonyl partner.[1][8]
Troubleshooting Strategies:
-
Switch to a Lewis Acid Catalyst: Protic acids can readily protonate the nitrogen atoms, facilitating cleavage. Lewis acids like ZnCl₂ or ZnBr₂ often give better results for these challenging substrates by complexing with the nitrogen atoms differently, disfavoring the cleavage pathway relative to the rearrangement.[10][11]
-
Modify the Substrate: If possible, use a protecting group or a precursor to the electron-donating group. For example, instead of an amine, use an amide. The electron-withdrawing nature of the acyl group destabilizes the carbocation, reducing the driving force for cleavage.[10]
-
Milder Conditions: Sometimes, excessively high temperatures or very strong acids can promote fragmentation. A careful optimization of conditions to find the "sweet spot" where the rearrangement occurs but cleavage is minimized is essential.
Q3: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve selectivity?
Controlling regioselectivity is a central challenge when using unsymmetrical ketones like 2-butanone or benzyl methyl ketone. The outcome depends on which enamine isomer is formed and undergoes the rearrangement, and this is highly dependent on the reaction conditions, particularly the acid catalyst.[12]
-
Kinetic vs. Thermodynamic Control: The reaction can proceed via the less-substituted enamine (kinetic product) or the more-substituted enamine (thermodynamic product). The choice of acid plays a pivotal role in determining this selectivity.[1][12]
-
Weaker Acids for the Kinetic Product: Weaker acids and lower temperatures tend to favor the formation of the indole from the less sterically hindered, more rapidly formed enamine. This typically leads to the indole with the larger substituent at the C2 position.
-
Stronger Acids for the Thermodynamic Product: Stronger acids (like PPA or Eaton's Reagent) and higher temperatures can allow the enamine isomers to equilibrate.[12][13] The reaction will then proceed through the more thermodynamically stable (more substituted) enamine, leading to the indole with the larger substituent at the C3 position.
The table below summarizes the general trend, though empirical optimization is always necessary.
| Desired Product Type | Enamine Intermediate | Typical Conditions | Rationale |
| 2-Aryl/Alkyl-3-methyl | More Substituted | Strong Brønsted Acids (PPA, H₂SO₄), High Temp. | Favors the thermodynamically more stable enamine intermediate.[12] |
| 3-Aryl/Alkyl-2-methyl | Less Substituted | Weaker Brønsted Acids (AcOH, PTSA), Lewis Acids (ZnCl₂) | Favors the kinetically formed, less sterically hindered enamine.[1] |
| 3-Unsubstituted | Methyl Ketone | Eaton's Reagent (P₂O₅/MeSO₃H) | This specific reagent shows high regiocontrol for forming 3-unsubstituted indoles from methyl ketones.[13] |
Visualizing the Process
The Fischer Indole Synthesis Mechanism
The following diagram illustrates the accepted mechanism, highlighting the critical acid-catalyzed steps from the initial hydrazone to the final aromatic indole.[2][5][9]
Caption: A decision tree for troubleshooting common synthesis problems.
Experimental Protocols
General Protocol for the Synthesis of 2,3-Dimethylindole (One-Pot)
This protocol is a standard example using a strong acid catalyst.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Methyl ethyl ketone (1.1 eq)
-
Polyphosphoric acid (PPA) (10x weight of phenylhydrazine)
-
Toluene
-
Saturated aq. NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add polyphosphoric acid.
-
Heat the PPA to 80 °C with stirring.
-
In a separate flask, dissolve phenylhydrazine and methyl ethyl ketone in a minimal amount of toluene.
-
Add the toluene solution dropwise to the hot PPA over 15 minutes. An exotherm may be observed.
-
After the addition is complete, increase the temperature to 120-130 °C and maintain for 1-2 hours. Monitor the reaction progress by TLC.
-
Allow the reaction mixture to cool to approximately 70 °C and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate or toluene (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization. [8]
Troubleshooting Protocol: Synthesis with an Acid-Sensitive Substrate using a Lewis Acid
This protocol is adapted for substrates that are prone to degradation or N-N cleavage under strong Brønsted acid conditions.
Materials:
-
Substituted Phenylhydrazone (1.0 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (2.0 eq)
-
Anhydrous Toluene or Xylene
Procedure:
-
Set up a flask with a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Add the phenylhydrazone and anhydrous zinc chloride to the flask.
-
Add anhydrous toluene to the mixture.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 4-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature.
-
Carefully quench the reaction with ice-cold water.
-
Add a solution of Rochelle's salt (potassium sodium tartrate) or EDTA to break up any zinc emulsions and stir until the layers are clear.
-
Separate the organic layer. Extract the aqueous layer with toluene (2x).
-
Combine the organic layers, wash with water and then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude indole as required.
References
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- Wikipedia. (2023). Fischer indole synthesis.
- Palmer, B. A., & Gordon, J. (1968). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 1029-1034.
- J&K Scientific LLC. (2021). Fischer Indole Synthesis.
- Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst.
- Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance.
- Sarpong, R., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5926–5933.
- Taber, D. F., & Ali, A. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54084.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- Houk, K. N., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5693–5700.
- Sarpong, R., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5926–5933.
- Greaney, M. F., & DeLuca, L. (2012). A three-component Fischer indole synthesis. Nature Protocols, 7(5), 887–893.
- Grokipedia. (n.d.). Fischer indole synthesis.
- Zhao, D., Hughes, D. L., & Bender, D. R. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(10), 3001–3006.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. testbook.com [testbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. researchwithnj.com [researchwithnj.com]
Technical Support Center: Derivatization of 6-Chloro-4-methoxy-1H-indole
Welcome to the technical support center for the derivatization of 6-chloro-4-methoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic scaffold. This compound is a valuable building block in the synthesis of bioactive compounds, but its nuanced reactivity, driven by the interplay of its electron-donating methoxy group and electron-withdrawing chloro group, can present unique challenges.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions and experimental issues. Our goal is to equip you with the mechanistic understanding and practical protocols needed to optimize your synthetic outcomes.
Troubleshooting Guide: Common Derivatization Reactions
This section addresses specific problems encountered during common synthetic transformations of this compound.
N-Alkylation vs. C3-Alkylation: Controlling Regioselectivity
Question: My N-alkylation of this compound is giving low yields and a significant amount of the C3-alkylated byproduct. How can I improve N-selectivity?
Plausible Cause & Scientific Explanation: The indole nucleus is an ambident nucleophile, meaning it can react at multiple sites. The two primary nucleophilic centers are the N1 nitrogen and the C3 carbon. The outcome of an alkylation reaction is a delicate balance between reaction conditions.
-
The Indolide Anion: In the presence of a strong base, the indole N-H proton is abstracted to form a resonance-stabilized indolide anion. While a significant portion of the negative charge resides on the nitrogen, there is also charge density at the C3 position.
-
Hard and Soft Acids and Bases (HSAB) Theory: The nitrogen anion is considered a "harder" nucleophilic center, while the C3 carbon is "softer." According to HSAB theory, harder electrophiles (like alkyl halides) will preferentially react with the harder nucleophile (N1).
-
Solvent and Counter-ion Effects: The choice of base and solvent is critical.[2] In polar aprotic solvents like DMF or THF, the cation from the base (e.g., Na⁺ from NaH) coordinates loosely with the indolide anion, leaving the nitrogen relatively exposed and highly nucleophilic, thus favoring N-alkylation.[3] In contrast, conditions that allow for significant equilibrium with the neutral indole, or the use of less polar solvents, can favor attack at the more nucleophilic C3 position of the neutral indole ring.[4]
Solution & Recommended Protocol: To maximize N-alkylation, the key is to generate and maintain a high concentration of the indolide anion.
Experimental Protocol: Selective N-Alkylation
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Solvent Addition: Wash the NaH with dry hexanes (2x) to remove the mineral oil, then carefully add anhydrous dimethylformamide (DMF).
-
Indole Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise over 15 minutes.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl halide, 1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
| Condition | Primary Product | Rationale |
| NaH in DMF/THF | N1-Alkylation | Forms the indolide anion, favoring reaction at the "harder" nitrogen center.[2] |
| K₂CO₃ in Acetone | Mixture of N1/C3 | Weaker base leads to an equilibrium, allowing for competitive C3 alkylation of the neutral indole. |
| Phase Transfer (NaOH, TBAI) | C3-Alkylation | Can favor reaction at the "softer," more nucleophilic C3 position. |
Vilsmeier-Haack Formylation: Regioselectivity and Degradation
Question: I am attempting a Vilsmeier-Haack formylation on my indole, but I'm observing multiple spots on TLC, including what appears to be decomposition. What is the expected regioselectivity and how can I perform this reaction cleanly?
Plausible Cause & Scientific Explanation: The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings using the Vilsmeier reagent (a chloroiminium ion), typically generated from POCl₃ and DMF.[5][6]
-
Regioselectivity: For most indoles, electrophilic substitution is overwhelmingly favored at the C3 position due to the ability to form a stable, non-aromaticity-disrupting intermediate. The powerful electron-donating 4-methoxy group further activates the pyrrole ring, reinforcing this preference. While the methoxy group also activates the C5 and C7 positions on the benzene ring, attack at C3 is kinetically and thermodynamically preferred.
-
Side Reactions: The Vilsmeier reagent is a weak electrophile, but the reaction conditions can be acidic and exothermic.[7] The highly activated this compound is susceptible to degradation or polymerization under harsh acidic conditions.[8] Over-reaction or reaction at other sites can occur if conditions are not carefully controlled.
Solution & Recommended Protocol: The key to a successful Vilsmeier-Haack formylation is strict temperature control and a well-managed addition of reagents.
Experimental Protocol: Controlled Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0 °C. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30-45 minutes to pre-form the Vilsmeier reagent.
-
Indole Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Reaction: Cool the indole solution to 0 °C and add it dropwise to the pre-formed Vilsmeier reagent.
-
Monitoring: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm slowly to room temperature. Monitor the reaction progress closely by TLC.
-
Workup: Once the starting material is consumed, pour the reaction mixture onto crushed ice containing sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt.
-
Purification: Stir the mixture until the ice has melted completely. The product often precipitates and can be collected by filtration. Alternatively, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and purify by column chromatography or recrystallization.[6]
Mannich Reaction: Preventing Bis(indolyl)methane Formation
Question: My Mannich reaction with formaldehyde and dimethylamine is producing a significant amount of a high molecular weight byproduct, which I suspect is a bis(indolyl)methane. How do I prevent this dimerization?
Plausible Cause & Scientific Explanation: The classic Mannich reaction involves an aminoalkylation at the C3 position to form a "gramine" derivative.[9] The reaction proceeds through the formation of an electrophilic Eschenmoser's salt-like intermediate (dimethylaminomethyl cation) in situ under acidic conditions.
-
Dimerization Pathway: The desired Mannich base product (e.g., 3-(dimethylaminomethyl)-6-chloro-4-methoxy-1H-indole) can itself be a source of the electrophilic iminium ion. Under the reaction conditions, it can eliminate dimethylamine and react with a second molecule of the starting indole, which is still a potent nucleophile. This electrophilic aromatic substitution leads to the formation of the undesired bis(indolyl)methane dimer. This side reaction is particularly prevalent with electron-rich indoles.[10]
// Reactants Indole [label="Indole\n(Nucleophile)"]; Iminium [label="Eschenmoser's Salt\n(Electrophile)"];
// Products Gramine [label="Desired Product:\nGramine Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimer [label="Side Product:\nBis(indolyl)methane", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pathway Indole -> Gramine [label="Reacts with\nIminium Ion"]; Gramine -> Iminium [label="Eliminates\nMe₂NH", style=dashed]; Indole -> Dimer [label="Reacts with\n(Gramine-derived Iminium)", color="#EA4335"];
{rank=same; Indole; Iminium;} {rank=same; Gramine; Dimer;} } caption: Formation of bis(indolyl)methane side product.
Solution & Recommended Protocol: To avoid the side reaction, use a pre-formed, stable source of the electrophile under conditions that do not promote the elimination/re-addition pathway.
Experimental Protocol: Dimer-Free Mannich Reaction
-
Reagents: Use a pre-formed and purified Eschenmoser's salt (dimethylaminomethylene iodide) instead of generating the iminium ion in situ from formaldehyde and dimethylamine.
-
Solvent: Dissolve the this compound (1.0 equivalent) in a non-acidic, aprotic solvent like acetonitrile or THF.
-
Reaction: Add Eschenmoser's salt (1.1 equivalents) to the solution at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction is often much faster and cleaner than the classic Mannich protocol.
-
Workup: Upon completion, quench the reaction with water and extract with an organic solvent. The purification is typically more straightforward due to the absence of the dimeric byproduct.
Frequently Asked Questions (FAQs)
Q1: Should I protect the indole nitrogen before attempting electrophilic substitution on the aromatic rings?
A1: It depends on the reaction. For substitutions on the pyrrole ring (e.g., Vilsmeier-Haack, Mannich), N-protection is usually unnecessary and C3-selectivity is high. However, if you are targeting substitution on the benzene ring (e.g., nitration, halogenation) or using reagents that can react at the N-H bond (like strong bases or certain acylating agents), N-protection is highly recommended.[11] Protection prevents side reactions at the nitrogen and can sometimes influence the regioselectivity of the electrophilic attack on the benzene ring.
| Protecting Group | Introduction Reagents | Cleavage Conditions | Notes |
| Boc (tert-butyloxycarbonyl) | Boc₂O, DMAP | TFA; or heat | Good for increasing solubility; acid labile.[12] |
| Tosyl (p-toluenesulfonyl) | TsCl, Base (e.g., NaH) | Strong base (NaOH, KOH) or reducing agents (Mg/MeOH) | Very stable, but requires harsh removal conditions.[11] |
| SEM (2-(trimethylsilyl)ethoxymethyl) | SEMCl, Base (e.g., NaH) | Fluoride source (TBAF) or acid | Cleavage conditions are mild and orthogonal to many other groups.[13][14] |
Q2: What is the primary impact of the 4-methoxy group on the indole's reactivity?
A2: The 4-methoxy group is a powerful electron-donating group through resonance. Its primary effect is to significantly increase the electron density of the entire indole ring system.[1] This has two major consequences:
-
Activation: It makes the indole highly activated towards electrophilic substitution, allowing reactions to occur under milder conditions than for unsubstituted indole.
-
Instability: This high electron density also renders the molecule more susceptible to oxidation and degradation, particularly under strongly acidic or oxidizing conditions.[8] Experiments should be conducted with care to avoid charring or polymerization.
Q3: I am struggling with the purification of my crude indole product. What are some effective methods?
A3: Purification of indole derivatives can be challenging due to their polarity and potential for streaking on silica gel columns.[13]
-
Column Chromatography: This is the most common method. If your compound is streaking, try adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent system to neutralize acidic sites on the silica gel. For very polar compounds, consider using reverse-phase chromatography (C18 silica).
-
Recrystallization: This can be a very effective method for obtaining high-purity crystalline solids, although it may result in lower recovery.[13] Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/hexanes).
-
Aqueous Wash: Sometimes, impurities can be removed by washing the organic solution of your product with a dilute acid or base (if your product is stable) to remove basic or acidic impurities, respectively.
References
- BenchChem. (2025).
- ResearchGate. (2025).
- Kocienski, P. J. (2004). Protecting Groups (3rd Ed.). Georg Thieme Verlag.
- ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?.
- SynArchive. (2024). Protection of Indole by Aminal.
- BenchChem. (2025).
- ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety.
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019).
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- NROChemistry. Vilsmeier-Haack Reaction.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Matsumoto, K., et al. (1993). Mannich Reactions of Indoles with Dichloromethane and Secondary Amines under High Pressure. Heterocycles, 36(10), 2215-2219.
- Rajput, A. P., & Rajput, S. S. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
- NIH. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.
- Purwono, B., et al. (2022). Mannich reactions of activated 4,6-dimethoxyindoles. Arkivoc, 2022(iv), 0-0.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Synthesis, reactivity and biological properties of methoxy-activ
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Kushwaha, D. Synthesis and Chemistry of Indole.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indole synthesis [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 14. pubs.acs.org [pubs.acs.org]
How to increase the purity of 6-chloro-4-methoxy-1H-indole
<Technical Support Center: 6-Chloro-4-methoxy-1H-indole Purification >
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a crucial heterocyclic building block in the synthesis of a wide range of biologically active molecules and pharmaceutical agents.[1][2][3] The purity of this indole derivative is paramount, as even trace impurities can significantly impact the yield, stereoselectivity, and pharmacological profile of the final products. This technical support guide provides a comprehensive resource for researchers encountering challenges in the purification of this compound. We will delve into common issues, troubleshooting strategies, and detailed protocols to help you achieve the desired purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route employed. However, some common classes of impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.
-
Isomeric Impurities: Non-regioselective reactions can lead to the formation of other chloro-methoxy-indole isomers.
-
Over-reaction or Side-Products: Depending on the reaction conditions, byproducts from secondary reactions may be present.[4]
-
Dehalogenated Products: In some cases, particularly during hydrogenation or certain coupling reactions, the chlorine atom can be removed, leading to the formation of 4-methoxy-1H-indole.[5][6]
-
Solvent and Reagent Residues: Residual solvents or reaction reagents can also be present in the crude material.
Q2: My crude this compound is an oil and won't crystallize. What should I do?
A2: The inability to crystallize is a common issue, often due to the presence of impurities that inhibit the formation of a crystal lattice. Here are a few strategies to try:
-
Initial Purification: Attempt a preliminary purification using flash column chromatography to remove the bulk of the impurities. This may yield a product that is more amenable to crystallization.
-
Solvent Screening for Recrystallization: Systematically screen a variety of solvent systems. Start with single solvents of varying polarity (e.g., hexanes, ethyl acetate, dichloromethane, methanol) and then move to binary solvent mixtures. The goal is to find a solvent system where your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Trituration: If a full recrystallization is not feasible, trituration can be effective. This involves stirring the oily product with a solvent in which the desired compound is insoluble, but the impurities are soluble. The product may solidify during this process.
-
Seeding: If you have a small amount of pure, crystalline material, you can use it as a seed crystal to induce crystallization in a supersaturated solution of your crude product.
Q3: What are the best analytical techniques to assess the purity of my this compound?
A3: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, qualitative analysis of reaction progress and for identifying the number of components in your sample. It is also crucial for developing an effective solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining the purity of your compound and for detecting and quantifying impurities.[7] A reversed-phase C18 or C8 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol with a small amount of acid like formic or acetic acid) is a good starting point.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is an excellent method for both separation and identification.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and for identifying any structurally related impurities.[8] Quantitative NMR (qNMR) can also be used for accurate purity determination.[9]
Troubleshooting Guide: Purification Workflows
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Issue 1: Poor Separation During Column Chromatography
Symptoms:
-
Co-elution of the desired product with impurities.
-
Broad, tailing peaks on the chromatogram.
-
Low recovery of the pure compound.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the mobile phase is critical for good separation. If your compounds are eluting too quickly, decrease the polarity of the eluent. If they are sticking to the column, increase the polarity. Use TLC to systematically test different solvent ratios (e.g., varying ratios of hexanes and ethyl acetate) to find the optimal mobile phase that provides good separation between your product and impurities. |
| Improper Column Packing | An improperly packed column with air bubbles or cracks will lead to channeling and poor separation. Ensure you pack the column as a uniform slurry and allow it to settle without any air pockets.[10][11] |
| Column Overloading | Loading too much crude material onto the column will exceed its separation capacity. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (e.g., silica gel). |
| Sample Application | The sample should be applied to the column in a narrow band. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading).[11] |
Workflow Diagram: Optimizing Column Chromatography
Caption: Troubleshooting workflow for poor column chromatography separation.
Issue 2: Product Decomposition During Purification
Symptoms:
-
Appearance of new, unexpected spots on TLC after purification.
-
Low overall yield despite complete consumption of starting material.
-
Discoloration of the product during purification.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Acid-Sensitivity on Silica Gel | Silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds. If you suspect this is an issue, you can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in your eluent) before packing the column. Alternatively, consider using a different stationary phase like alumina.[12] |
| Air/Light Sensitivity | Some indole derivatives can be sensitive to air and light, leading to oxidation or degradation.[12] Try to perform the purification under an inert atmosphere (e.g., nitrogen or argon) and protect your fractions from light by wrapping the collection vessels in aluminum foil. |
| Thermal Instability | If you are using techniques that involve heat, such as recrystallization from a high-boiling solvent or sublimation, your compound may be decomposing. Try to use lower boiling point solvents for recrystallization or consider alternative non-thermal purification methods. |
Issue 3: Persistent Impurity with Similar Polarity
Symptoms:
-
An impurity consistently co-elutes with your product during column chromatography, even with optimized solvent systems.
-
The impurity is visible in the NMR spectrum of the purified product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Isomeric Impurity | Isomers often have very similar polarities, making them difficult to separate by standard chromatography. Consider using a different stationary phase (e.g., alumina, or a bonded phase like diol or cyano) which may offer different selectivity. High-performance liquid chromatography (HPLC) with a high-resolution column may also be effective. |
| Recrystallization | Recrystallization can be a very effective method for removing small amounts of impurities that are difficult to separate by chromatography.[4] The key is to find a suitable solvent system where the impurity has a slightly different solubility profile than your desired product. |
| Sublimation | For compounds that are thermally stable, sublimation can be a powerful purification technique, especially for removing non-volatile impurities.[13] |
| Derivative Formation | In challenging cases, you can sometimes convert your product into a crystalline derivative, purify the derivative by recrystallization, and then regenerate the original compound. |
Decision Tree: Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Pour the slurry into the column and gently tap the sides to ensure even packing.[10][11]
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[11]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, taking care not to disturb the silica bed.
-
Apply gentle pressure (e.g., with a flow controller or a pipette bulb) to begin the elution.
-
Collect fractions in test tubes or vials.
-
Monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Isolation of the Product:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a small amount of a single solvent and observe the solubility at room temperature and upon heating.
-
The ideal solvent will dissolve the product when hot but not at room temperature.
-
If a single solvent is not suitable, try a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent to completely dissolve the product.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystallization begins, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
References
- BenchChem. (n.d.). Managing Impurities in the Synthesis of 6-Chloro-4-methoxynicotinaldehyde.
- ResearchGate. (n.d.). Thermodynamic study of sublimation, solubility and solvation of bioactive derivatives of hydrogenated pyrido[4,3-b]indoles.
- ChemicalBook. (n.d.). 6-Chloro-4-methoxyindole CAS#: 117970-23-7.
- ChemicalBook. (n.d.). 6-Chloro-4-methoxyindole.
- MDPI. (2022). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins.
- YouTube. (2023, March 10). Performing Column Chromatography.
- ECHEMI. (n.d.). 117970-23-7, 6-Chloro-4-methoxyindole Formula.
- BenchChem. (n.d.). Application Notes and Protocols: Purification of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol using Column Chromatography.
- Lead Sciences. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation.
- BenchChem. (n.d.). A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment.
- PMC. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Determining the Purity of 6-Chloro-1-hexyne.
- PubMed. (2025, December 22). Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations.
- Beilstein Journal of Organic Chemistry. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation.
- RSC Publishing. (n.d.). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Determining the Purity of 6-Chloro-1-hexanol.
- MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
- PMC. (n.d.). Synthesis of Indole Analogues of the Natural Schweinfurthins.
- Acta Scientific. (2022, August 30). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol.
- Organic Syntheses. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction.
- NIH. (n.d.). Purification and characterization of 6-chlorohydroxyquinol 1,2-dioxygenase from Streptomyces rochei 303: comparison with an analogous enzyme from Azotobacter sp. strain GP1.
- Obrnuta faza. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION.
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Technical Support Center: 6-Chloro-4-methoxy-1H-indole
Welcome to the technical support center for 6-chloro-4-methoxy-1H-indole. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential stability challenges associated with this compound. The inherent reactivity of the indole scaffold, modulated by its substituents, necessitates careful handling to ensure experimental success and data integrity.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge to anticipate and resolve stability-related issues, ensuring the reliability of your research outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound. Each solution is grounded in established chemical principles to provide a clear understanding of the underlying issues.
Question 1: I observe a gradual color change (e.g., to pink, red, or brown) in my solid sample of this compound over time. What is causing this, and is the compound still usable?
Answer:
A color change in your solid this compound is a common visual indicator of degradation, specifically oxidation and potential polymerization. The indole nucleus is electron-rich, making it susceptible to oxidation, a process that can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[1][2] The methoxy group at the 4-position is an electron-donating group, which further increases the electron density of the indole ring, potentially enhancing its susceptibility to oxidation.
While a slight color change may not drastically affect the bulk purity for some less sensitive applications, it is a definitive sign of degradation. For quantitative studies, high-purity applications, or when generating material for clinical development, it is crucial to use a pure, uncolored sample. The colored impurities could potentially interfere with your reactions or biological assays.
Recommended Actions:
-
Purity Assessment: Before use, assess the purity of the discolored sample using techniques like HPLC, LC-MS, or NMR to quantify the extent of degradation and identify any major impurities.
-
Purification: If the degradation is minor, you may be able to repurify the compound by recrystallization or column chromatography. However, be aware that the compound may continue to degrade if not stored properly after purification.
-
Optimal Storage: To prevent further degradation, store your this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light in an amber vial, and at a reduced temperature (2-8°C for short-term storage, -20°C for long-term).[2]
Question 2: My reaction involving this compound is giving a complex mixture of byproducts, and I suspect the starting material is degrading under the reaction conditions. What are the likely causes?
Answer:
The degradation of this compound during a reaction can be attributed to several factors related to its chemical sensitivities. The indole ring is susceptible to both acidic and oxidative conditions.
-
Acid Sensitivity: The indole nucleus is known to be sensitive to strongly acidic conditions, which can lead to protonation and subsequent degradation or polymerization.[1] If your reaction medium is highly acidic, this is a likely cause of instability.
-
Oxidative Degradation: As mentioned, the electron-rich nature of the methoxy-substituted indole ring makes it prone to oxidation.[1] This can be exacerbated by the presence of oxidizing agents, metal catalysts that can facilitate oxidation, or even atmospheric oxygen at elevated reaction temperatures.
-
Photodegradation: Haloindoles can be susceptible to photodegradation, which may involve processes like dechlorination.[3][4] If your reaction is exposed to light for extended periods, this could contribute to the formation of byproducts.
Troubleshooting Steps:
-
pH Control: If possible, buffer your reaction to a neutral or slightly basic pH. If acidic conditions are required, consider using milder acids or minimizing the reaction time and temperature.
-
Inert Atmosphere: Perform your reaction under an inert atmosphere (argon or nitrogen) to exclude oxygen. Degas your solvents prior to use.
-
Light Protection: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood to prevent photodegradation.
-
Solvent Choice: The choice of solvent can influence stability. Protic solvents that can form hydrogen bonds may affect photooxidation rates.[5] Consider using aprotic solvents if compatible with your reaction chemistry.
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize thermal decomposition.
Question 3: I am struggling with the purification of my product from a reaction involving this compound. It seems to be degrading on the silica gel column. How can I mitigate this?
Answer:
Degradation on silica gel is a common issue for acid-sensitive compounds like indoles. Standard silica gel is slightly acidic and can catalyze the degradation of your compound.
Strategies for Successful Purification:
-
Neutralized Silica Gel: Deactivate the silica gel by treating it with a base. You can prepare a slurry of silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (typically 1-2% v/v), and then pack the column. This will neutralize the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica like C18 for reverse-phase chromatography.
-
Rapid Purification: Minimize the time your compound spends on the column. Use a faster flow rate and a steeper solvent gradient to elute your product quickly.
-
Avoid Chlorinated Solvents: While dichloromethane is a common solvent for chromatography, it can generate trace amounts of HCl, which can contribute to the degradation of acid-sensitive compounds. If you observe degradation, consider replacing dichloromethane with other less acidic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: 2-8°C for short-term storage and -20°C for long-term storage.[2]
-
Atmosphere: Under an inert atmosphere such as argon or nitrogen to prevent oxidation.[2]
-
Light: In an amber or opaque vial to protect it from light.[2]
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8°C (short-term), -20°C (long-term) | Reduces the rate of thermal degradation and oxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Light | Amber or opaque vial | Protects against photodegradation. |
Q2: What is the expected stability of this compound in common organic solvents?
A2: The stability in solution can vary. Generally, aprotic solvents are preferred. Solutions should be prepared fresh and used promptly. If storage of a solution is necessary, it should be stored under an inert atmosphere, protected from light, and at a low temperature. The choice of solvent can impact stability, especially under photochemical conditions.[5]
Q3: How do the chloro and methoxy substituents influence the stability of the indole ring?
A3: The substituents have opposing electronic effects that influence the overall stability:
-
4-Methoxy Group: This is an electron-donating group that increases the electron density of the indole ring, making it more susceptible to electrophilic attack and oxidation.[1]
-
6-Chloro Group: This is an electron-withdrawing group that decreases the electron density of the indole ring, which can make it less prone to oxidation but potentially more susceptible to nucleophilic attack.
The net effect is a balance of these influences, but the increased electron density from the methoxy group often makes oxidation a primary concern.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in the literature, based on the general chemistry of substituted indoles, the following pathways are plausible:
-
Oxidation: The primary degradation pathway is likely oxidation, leading to the formation of oxindole derivatives and potentially ring-opened products.
-
Photodechlorination: Exposure to UV light could lead to the cleavage of the carbon-chlorine bond.[3][4]
-
Acid-Catalyzed Polymerization: In the presence of strong acids, the indole can protonate and initiate polymerization.[1]
Experimental Workflow for Stability Assessment
For critical applications, a forced degradation study can provide valuable insights into the stability of your specific batch of this compound.
Caption: Forced degradation study workflow.
References
- Somei, M., Karasawa, Y., & Kaneko, C. (1981). The Chemistry of Indoles. XIII. Syntheses of Substituted Indoles carrying an Amino, Nitro, Methoxycarbonyl, or Benzyloxy Group at the 4-Position and Their 1-Hydroxy Derivatives. Chemical and Pharmaceutical Bulletin, 29(1), 249-255.
- Wang, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 28(4), 1711.
- Pérez-Inestrosa, E., et al. (2020). Indolenine-Based Derivatives as Customizable Two-Photon Fluorescent Probes for pH Bioimaging in Living Cells. ACS Sensors, 5(4), 1068-1074.
- Golec, B., et al. (2022). Solvent effects on the photooxidation of indolepyrazines. Journal of Photochemistry and Photobiology, 4, 100031.
- de Lauder, W. B., & Wahl, P. (1971). Effect of solvent upon the fluorescence decay of indole. Biochimica et Biophysica Acta (BBA) - General Subjects, 243(2), 153-163.
- Pérez-Inestrosa, E., et al. (2020). Indolenine-Based Derivatives as Customizable Two-Photon Fluorescent Probes for pH Bioimaging in Living Cells. Request PDF.
- Sun, Y., & Song, P. (2009). Solvent effects on the fluorescent states of indole derivatives–dipole moments. Journal of Photochemistry and Photobiology A: Chemistry, 201(1), 1-7.
- Jesus, A. J. L., Rosado, M. T. S., Fausto, R., & Reva, I. D. (2020). Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. The Journal of Physical Chemistry A, 124(41), 8497-8508.
- Wang, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Request PDF.
- Yang, N. C. C., Huang, A., & Yang, D. D. H. (1979). Photodehalogenation of 4-haloindoles. Journal of the American Chemical Society, 101(12), 3433-3434.
- Gao, J., & Truhlar, D. G. (2002). Theoretical Investigation of Positional Substitution and Solvent Effects on n-Cyanoindole Fluorescent Probes. The Journal of Physical Chemistry A, 106(30), 7059-7067.
- Yamashiro, T., et al. (2021). cis-3-Azido-2-methoxyindolines as safe and stable precursors to overcome the instability of fleeting 3-azidoindoles. Chemical Communications, 57(98), 13381-13384.
- Pittelkow, M. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 3(2), 258-265.
- Wikipedia. (n.d.). Solvent effects.
- Acuña-Castroviejo, D., et al. (2019). Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane. Journal of Pineal Research, 66(4), e12555.
- Ali, I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289.
- Wawrzyńczak, A., et al. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Molecules, 24(13), 2391.
- Wawrzyńczak, A., et al. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. PubMed.
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- 3. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent effects on the photooxidation of indolepyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-chloro-4-methoxy-1H-indole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-chloro-4-methoxy-1H-indole. This resource is designed to provide in-depth guidance on catalyst selection, reaction optimization, and troubleshooting for this specific synthesis. As Senior Application Scientists, we understand that synthesizing substituted indoles can be a nuanced process. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can navigate the challenges of this synthesis with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The Fischer indole synthesis is the most classical and widely used method for constructing the indole scaffold.[1][2] This reaction involves the acid-catalyzed cyclization of an appropriate arylhydrazone. For the target molecule, this would be the hydrazone formed from (3-chloro-5-methoxyphenyl)hydrazine and a suitable carbonyl compound, typically an acetaldehyde equivalent. The reaction is valued for its robustness but requires careful optimization of the acid catalyst and reaction conditions to achieve the desired regioselectivity and yield.[3]
Q2: Why is catalyst selection so critical for this specific molecule?
Catalyst selection is paramount due to two main challenges inherent in the starting materials:
-
Regioselectivity: The starting (3-chloro-5-methoxyphenyl)hydrazine is meta-substituted. Cyclization can theoretically occur at two different positions, leading to the desired this compound or the undesired 4-chloro-6-methoxy-1H-indole isomer. The catalyst choice significantly influences the direction of this cyclization.[4]
-
Abnormal Reactions: Methoxy-substituted phenylhydrazones are known to undergo "abnormal" Fischer synthesis, especially in the presence of strong protonic acids like HCl in alcohol. In these cases, the methoxy group can be displaced by a nucleophile from the solvent or catalyst (e.g., chloride), leading to chlorinated byproducts that do not correspond to the starting hydrazine's substitution pattern.[5]
Q3: I am getting a mixture of regioisomers. How can I favor the formation of the 6-chloro-4-methoxy product?
Controlling regioselectivity is a classic challenge. The outcome is determined by which ortho-position of the arylhydrazine participates in the key[6][6]-sigmatropic rearrangement.[7] The methoxy group is an electron-donating group (EDG), which activates the ortho and para positions, while the chloro group is an electron-withdrawing group (EWG) that deactivates them. Cyclization will preferentially occur at the more electron-rich and less sterically hindered position. In this case, the position ortho to the methoxy group is more activated, which should favor the formation of the desired 6-chloro-4-methoxy isomer. Using milder Lewis acids can often enhance this inherent electronic preference.
Q4: My reaction is producing a dark tar-like substance with very low yield. What's happening?
Tar formation is a common issue in Fischer indole synthesis and usually points to decomposition of starting materials or products under harsh acidic conditions.[8] Key causes include:
-
Excessively Strong Acid: Highly concentrated Brønsted acids or overly reactive Lewis acids can promote polymerization and other side reactions.
-
High Temperatures: While heat is required, excessive temperatures can lead to degradation.
-
Oxidation: Indoles, particularly electron-rich ones, can be susceptible to air oxidation, which is often catalyzed by acid and leads to colored impurities.[8] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.
Troubleshooting Guide: Catalyst Selection and Optimization
This section provides a structured approach to selecting and troubleshooting your catalyst system for the synthesis of this compound.
Problem 1: Low or No Product Formation
If you are observing a low yield of the desired indole with significant unreacted starting material, the catalytic cycle may be inefficient.
Initial Diagnostic Questions:
-
Is the hydrazone intermediate forming correctly before the cyclization step? (Confirm by TLC/LCMS if isolating).
-
Is the acid catalyst sufficiently strong to promote the key rearrangement?
Troubleshooting Workflow:
Caption: Catalyst troubleshooting for low product yield.
Scientific Rationale:
-
Zinc Chloride (ZnCl₂): This is the most frequently used Lewis acid catalyst for this reaction.[6] It is effective at promoting the necessary rearrangements without being overly harsh, which can help prevent degradation. Ensure it is anhydrous, as water can deactivate the catalyst.
-
Polyphosphoric Acid (PPA): PPA is a strong Brønsted acid and a dehydrating agent, which can be very effective at driving the reaction to completion.[1][2] It often serves as both the catalyst and the solvent.
-
Temperature Optimization: The[6][6]-sigmatropic rearrangement has a significant activation energy barrier. Insufficient heat will stall the reaction, while excessive heat causes decomposition. A systematic increase from a lower temperature (e.g., 80°C) is a prudent strategy.
Problem 2: Formation of Undesired Regioisomer (4-chloro-6-methoxy-1H-indole)
The presence of the incorrect isomer indicates a lack of regiocontrol during the cyclization step.
Troubleshooting Workflow:
Caption: Workflow for improving regioselectivity.
Scientific Rationale:
-
Milder Acids: Stronger acids can sometimes overcome the intrinsic electronic preferences of the substrate, leading to a mixture of thermodynamic and kinetic products.[8] Milder catalysts like acetic acid, p-toluenesulfonic acid (pTSA), or certain Lewis acids (e.g., ZnCl₂) often provide better selectivity by allowing the reaction to proceed under kinetic control, favoring cyclization at the more electronically activated position (ortho to the methoxy group).
-
Lower Temperature: Running the reaction at the lowest effective temperature can enhance selectivity by favoring the pathway with the lower activation energy, which is typically the one directed by the powerful electron-donating methoxy group.
Problem 3: Methoxy Group Displacement (Abnormal Reaction)
Observing a product where the methoxy group has been replaced (e.g., by a chloro or ethoxy group) is a specific issue for methoxy-substituted phenylhydrazones.
Scientific Rationale: This "abnormal" reaction occurs when the intermediate diimine undergoes cyclization at the carbon bearing the methoxy group.[5] This pathway is usually disfavored but can be promoted by strong acid catalysts. The subsequent aromatization involves the elimination of methanol, and the resulting cation can be trapped by nucleophiles (like Cl⁻ from HCl or EtOH from the solvent) present in the reaction mixture.
Mitigation Strategies:
-
Avoid HCl in Ethanol: This combination is a known culprit for this side reaction, leading to both chloro- and ethoxy-substituted abnormal products.[5]
-
Use Lewis Acids: Lewis acids like ZnCl₂ or BF₃·OEt₂ are less likely to provide a high concentration of external nucleophiles, thereby suppressing this pathway.
-
Use Non-Nucleophilic Brønsted Acids: If a Brønsted acid is required, consider polyphosphoric acid (PPA) or methanesulfonic acid in a non-nucleophilic solvent.
Catalyst Comparison Table
| Catalyst Type | Catalyst Example | Strength | Common Issues | Best For |
| Brønsted Acid | Polyphosphoric Acid (PPA) | Strong | Potential for charring/tarring if overheated. | Driving sluggish reactions to completion. |
| p-Toluenesulfonic Acid (pTSA) | Moderate | May require higher temperatures or longer times. | Improving regioselectivity; milder conditions. | |
| Hydrochloric Acid (in AcOH) | Strong | Can promote abnormal methoxy displacement.[5] | Historically used, but riskier for this substrate. | |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Moderate | Must be anhydrous; can be hygroscopic. | Good balance of reactivity and selectivity.[6] |
| Boron Trifluoride (BF₃·OEt₂) | Strong | Can be harsh; moisture sensitive. | When other catalysts fail to initiate reaction. | |
| Aluminum Chloride (AlCl₃) | Very Strong | Often too harsh, leading to decomposition.[9] | Generally not recommended for this sensitive substrate. |
Experimental Protocol: Fischer Indole Synthesis of this compound
This protocol outlines a general procedure using a mild and reliable Lewis acid catalyst.
Step 1: Formation of the Hydrazone (Optional Isolation)
-
To a solution of (3-chloro-5-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.
-
Add freshly distilled acetaldehyde (1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the hydrazine spot is consumed.
-
The resulting hydrazone can be used directly in the next step or isolated by removing the ethanol under reduced pressure and partitioning between water and ethyl acetate.
Step 2: Acid-Catalyzed Cyclization
-
Under an inert atmosphere (N₂ or Ar), add the crude hydrazone from the previous step to a flask containing anhydrous zinc chloride (ZnCl₂) (1.5 - 2.0 eq).
-
Add a high-boiling, non-nucleophilic solvent such as toluene or xylene.
-
Heat the reaction mixture to 100-120°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LCMS (typically 2-6 hours).
-
Upon completion, cool the reaction to room temperature.
Step 3: Work-up and Purification
-
Carefully quench the reaction mixture by pouring it onto a mixture of ice and aqueous ammonia or a saturated sodium bicarbonate solution to neutralize the acid and break up the zinc complexes.
-
Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude indole by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[10] Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) may be performed for further purification.
References
- Wikipedia. Fischer indole synthesis. [Link]
- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
- ChemistryViews. Catalytic Version of the Fischer Indole Synthesis. [Link]
- Organic Syntheses. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. [Link]
- Ishii, H. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan, 54(11), 918-931. [Link]
- Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]
- YouTube. Fischer Indole Synthesis. [Link]
- Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
- MDPI. An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. [Link]
- De Gruyter.
- ResearchGate. Fischer indole synthesis | Request PDF. [Link]
- RSC Publishing.
- Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
- ResearchGate. Does anyone have detailed methodology for synthesis of 6-(4-methoxyphenyl)-2,4 dichloro-1,3,5 triazin? [Link]
- Organic Chemistry Portal. Synthesis of indoles. [Link]
- RSC Publishing. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]
- Reddit. Problems with Fischer indole synthesis. [Link]
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- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Solvent Effects in Reactions of 6-chloro-4-methoxy-1H-indole
Welcome to the technical support guide for navigating the complexities of solvent effects in reactions involving 6-chloro-4-methoxy-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic scaffold. The inherent reactivity of the indole nucleus, modified by its specific substitution pattern, presents unique challenges and opportunities where solvent choice is paramount for achieving desired outcomes in yield, regioselectivity, and reaction rate.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind solvent selection for common transformations, providing not just protocols, but a mechanistic understanding to empower your experimental design.
Section 1: Foundational Concepts - Why Does the Solvent Matter So Much?
Before troubleshooting specific reactions, it's crucial to understand the fundamental principles at play. The solvent is not merely a medium for dissolution; it is an active participant that can stabilize or destabilize reactants, intermediates, and transition states.
Q1: What are the key solvent properties I should consider for reactions with this compound?
A1: The primary solvent characteristics to consider are polarity (dielectric constant), proticity (ability to donate a hydrogen bond), and coordinating ability.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[1] They are highly effective at solvating ions. For indole chemistry, they can stabilize charged intermediates but may also deactivate nucleophiles (like the indole anion) by forming a solvent cage through hydrogen bonding, hindering their reactivity in SN2-type reactions.[2][3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone): These solvents possess significant dipole moments but lack O-H or N-H bonds.[3] They are excellent at solvating cations but are less effective at solvating anions. This property is highly advantageous in reactions involving anionic nucleophiles (e.g., deprotonated indoles), as the "naked" anion remains highly reactive.[2]
-
Nonpolar Solvents (e.g., toluene, hexane, dioxane): These have low dielectric constants and are generally used when reactants are neutral and uncharged. They are common in transition-metal-catalyzed cross-coupling reactions where they help solubilize bulky organic ligands.[4][5]
The electronic nature of this compound—an electron-rich system due to the methoxy group and the indole nitrogen's lone pair—makes it highly susceptible to electrophilic attack. The solvent choice can modulate this reactivity and direct the course of the reaction.[6]
Section 2: Troubleshooting N-Alkylation Reactions
N-alkylation is a fundamental transformation for modifying the indole core. A persistent challenge is achieving high regioselectivity, avoiding competitive alkylation at the C3 position.
Q2: My N-alkylation of this compound is producing a significant amount of the C3-alkylated byproduct. How can solvent choice improve N-selectivity?
A2: This is a classic regioselectivity problem governed by the interplay between the base, the counter-ion, and the solvent. To favor N-alkylation, the nitrogen atom must be the most nucleophilic site.
The Core Issue: After deprotonation with a base (e.g., NaH), an indole anion is formed. This is an ambident nucleophile with charge density at both N1 and C3.
The Solvent Solution:
-
Use Polar Aprotic Solvents: N,N-Dimethylformamide (DMF)[7], dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are the solvents of choice.[7]
-
Causality: In these solvents, the cation of the base (e.g., Na⁺) is strongly solvated, but the indole anion is poorly solvated and highly reactive.[2] This "free" anion undergoes reaction under kinetic control, where the more electronegative nitrogen atom attacks the electrophile, leading to the N-alkylated product.[6] Indole itself begins to react with methyl iodide in DMF at around 80°C to primarily yield the 3-methyl derivative, but the use of a strong base to pre-form the anion dramatically favors N-alkylation.[6]
dot
Caption: Decision workflow for troubleshooting poor N-alkylation selectivity.
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a robust starting point for the N-alkylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Alkyl halide (e.g., Iodomethane or Benzyl Bromide) (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound.
-
Dissolution: Add anhydrous DMF to dissolve the indole (target concentration ~0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add the NaH portion-wise over 10-15 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and the evolution of hydrogen gas.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become a slurry as the sodium salt of the indole forms.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC or LC-MS. Self-Validation: Compare the reaction mixture to a co-spot of the starting material to confirm its consumption.
-
Quenching: Once complete, cautiously cool the mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl. Causality: This step safely neutralizes any unreacted NaH.
-
Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The C6-chloro substituent is an ideal handle for C-C and C-N bond formation via reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. Solvent choice here is critical for catalyst stability, reaction rate, and solubility of all components.
Q3: My Suzuki-Miyaura coupling of an arylboronic acid at the C6 position is giving low yields and some starting material remains even after prolonged heating. What's wrong?
A3: This common issue often points to poor solubility of the inorganic base or suboptimal solvent choice for the catalytic cycle.
The Solvent Solution:
-
Biphasic or Polar Systems: A mixture of a nonpolar organic solvent and water is often highly effective. Common systems include Toluene/Water , 1,4-Dioxane/Water , or greener alternatives like 2-MeTHF/Water .[8][9][10][11]
-
Causality: The organic solvent (e.g., Toluene) dissolves the haloindole, the boronic acid, and the palladium-ligand complex. The aqueous phase dissolves the inorganic base (e.g., K₃PO₄, K₂CO₃, or NaOH).[11] The reaction occurs at the interface or in the organic phase where the base is transferred, facilitating the crucial transmetalation step. Without water, a solid inorganic base may have insufficient contact with the palladium complex, stalling the catalytic cycle.
-
Homogeneous Polar Aprotic Systems: For certain substrates, a single polar aprotic solvent like DMF can be effective, especially if a more soluble organic base is used. However, care must be taken as some palladium catalysts can be inhibited by coordinating solvents like DMF at high temperatures.[5]
Table 1: Solvent Selection Guide for Common Cross-Coupling Reactions
| Reaction Type | Recommended Solvents | Rationale & Key Considerations | Potential Pitfalls |
| Suzuki-Miyaura | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF/H₂O, EtOH/H₂O | Ensures solubility of both organic substrates and inorganic bases. Water can accelerate the reductive elimination step.[11] | Dioxane is a regulated solvent. Ensure vigorous stirring for good phase mixing. |
| Buchwald-Hartwig Amination | Toluene, Dioxane, THF, 2-MeTHF | Aprotic solvents are generally preferred. Toluene offers a high boiling point for less reactive aryl chlorides.[4][5] | Chlorinated solvents, acetonitrile, and pyridine can poison the palladium catalyst and should be avoided.[5] Poor solubility of the base (e.g., NaOtBu) can be an issue; sonication can help.[12] |
| Sonogashira | THF, DMF, Toluene (often with an amine co-solvent like Et₃N or piperidine) | The amine acts as both the base and a co-solvent, which is crucial for the catalytic cycle. | The reaction is sensitive to oxygen; rigorous degassing of the solvent is essential to prevent alkyne homocoupling (Glaser coupling). |
Section 4: Troubleshooting Electrophilic Substitution Reactions
Despite being electron-rich, reactions like Vilsmeier-Haack formylation or nitration require careful solvent selection to manage reactivity and prevent side reactions.
Q4: I am attempting a Vilsmeier-Haack formylation to install an aldehyde at the C3 position, but the reaction is messy and the yield is low. How should I optimize the solvent?
A4: The Vilsmeier-Haack reaction involves a highly electrophilic intermediate (the Vilsmeier reagent, [ClCH=N(Me)₂]⁺). The choice of solvent is less about polarity and more about its role as a reagent or an inert medium.
The Solvent Solution:
-
DMF as Solvent and Reagent: For many applications, using an excess of N,N-dimethylformamide (DMF) serves as both a reactant to form the Vilsmeier reagent with POCl₃ and as the reaction solvent.[13] This is often the most straightforward approach.
-
Inert Co-solvents: If substrate solubility in DMF is poor, or for better temperature control, an inert co-solvent can be used. Halogenated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[14]
-
Causality: The key is the efficient formation of the Vilsmeier reagent. The reaction is an electrophilic aromatic substitution. Since this compound is highly activated, the reaction should proceed under mild conditions (e.g., 0 °C to room temperature).[14] If the reaction is messy, it could indicate that the temperature is too high, leading to polymerization or side reactions. Using an inert solvent allows for better moderation of the reaction temperature.
dot
Caption: Simplified workflow for the Vilsmeier-Haack reaction.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Solvent Selection for Indole Synthesis.
- National Institutes of Health (NIH).
- BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?.
- ResearchGate. (2025). First reported evidence that solvent polarity induces an 1 L b ↔ 1 L a inversion in the indole chromophore.
- ResearchGate. (2025).
- BenchChem. (2025).
- ACS Publications. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
- BenchChem. (2025).
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- National Institutes of Health (NIH). (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
- National Institutes of Health (NIH).
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- ChemTalk. (n.d.). Polar Protic and Aprotic Solvents.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Synthesis and Chemistry of Indole. (n.d.).
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Optimising a Buchwald-Hartwig amin
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bristol.ac.uk [bristol.ac.uk]
- 13. ijpcbs.com [ijpcbs.com]
- 14. jk-sci.com [jk-sci.com]
Technical Support Center: Monitoring Reactions of 6-chloro-4-methoxy-1H-indole
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in reactions involving 6-chloro-4-methoxy-1H-indole. It offers a structured approach to reaction monitoring, encompassing frequently asked questions for rapid problem-solving and detailed troubleshooting guides for common analytical techniques.
Frequently Asked Questions (FAQs)
Q1: My starting material and product have very similar Rf values on the TLC plate. How can I distinguish them?
A: This is a common challenge. First, try altering the polarity of your mobile phase; even small adjustments can improve separation. If that fails, the "cospot" technique is highly effective. On the TLC plate, spot your starting material in one lane, the reaction mixture in a middle lane, and a mix of the starting material and reaction mixture (the cospot) in a third lane. If the reaction is complete, the cospot will look like a single spot in the middle lane. If starting material remains, the cospot will appear as an elongated or "snowman" shaped spot, confirming the presence of both compounds.
Q2: I'm seeing significant streaking on my TLC plate. What's causing this?
A: Streaking can be caused by several factors:
-
Sample Overloading: The most common cause. Try diluting your sample significantly before spotting it on the plate.[1][2]
-
Compound Acidity/Basicity: Indoles can be sensitive. If your compound is acidic, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can help. For basic compounds, add a small amount of triethylamine.[1]
-
High Polarity: Very polar compounds may streak on standard silica plates. Consider using reversed-phase (e.g., C18) TLC plates.[1]
-
Incomplete Drying: Ensure the solvent from your spotting solution has completely evaporated before placing the plate in the developing chamber.
Q3: My HPLC chromatogram shows tailing peaks. How can I improve the peak shape?
A: Peak tailing in reversed-phase HPLC often indicates unwanted interactions between the analyte and the stationary phase. For indole derivatives, which have a slightly basic nitrogen, adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1% v/v) to the mobile phase can protonate residual silanol groups on the silica support, significantly improving peak symmetry.[3]
Q4: Can I monitor my reaction directly inside the NMR spectrometer?
A: Yes, in-situ NMR spectroscopy is a powerful, non-invasive technique for monitoring reaction kinetics.[4][5] You can run the reaction directly in an NMR tube and acquire spectra at regular intervals. This allows you to quantify the disappearance of reactants and the appearance of products in real-time without altering the reaction mixture.[6] However, the reaction must be slow enough to acquire meaningful data, and changes in the reaction mixture (like precipitation) can degrade spectral quality.[4][6]
Q5: The indole ring in my compound seems to be degrading during the reaction or workup. What conditions should I avoid?
A: The indole nucleus is electron-rich and susceptible to degradation under certain conditions.
-
Strong Acids: Protonation of the indole ring, primarily at the C3 position, can lead to polymerization or other side reactions.[7][8]
-
Oxidizing Agents: Indoles are easily oxidized, which can lead to the formation of oxindole derivatives or cleavage of the 2,3-double bond.[8][9]
-
Light Exposure: Many indole derivatives are light-sensitive and can undergo photodegradation. It is best practice to protect reaction mixtures and stored compounds from direct light.[8]
In-Depth Troubleshooting Guides
2.1. Thin-Layer Chromatography (TLC)
TLC is the first line of analysis for its speed and low cost.[10] However, interpreting TLC plates for indole reactions requires care.
Caption: A troubleshooting workflow for common TLC issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Spots are not visible | Compound is not UV-active; Sample is too dilute; Compound is volatile and evaporated. | Use a chemical stain (see Protocol 1). Concentrate the sample and re-spot, ensuring the plate is dry between applications.[1][11] |
| Reactant/Product spots are too close to the baseline (Low Rf) | The eluent is not polar enough. | Increase the proportion of the polar solvent in your mobile phase (e.g., increase methanol in a DCM/methanol mixture).[1] |
| Reactant/Product spots are too close to the solvent front (High Rf) | The eluent is too polar. | Decrease the proportion of the polar solvent (e.g., increase hexanes in an ethyl acetate/hexanes mixture).[1] |
| Compound appears to decompose on the plate | The compound is unstable on acidic silica gel. | Spot the sample in one corner, run the plate, rotate it 90 degrees, and run it again in the same solvent. If spots appear below the diagonal, decomposition is occurring. Switch to neutral alumina plates or use HPLC for monitoring. |
2.2. High-Performance Liquid Chromatography (HPLC)
For quantitative analysis, HPLC is the gold standard, providing high-resolution separation and accurate quantification of all components in a reaction mixture.[10]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Resolution / Overlapping Peaks | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase. For reversed-phase (C18), adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer.[3] Implement a shallower gradient elution program. |
| Unexpected Peaks Appear Over Time | Sample degradation in the autosampler; reaction with the mobile phase. | The methoxy indole core can be sensitive to acidic conditions.[8] Ensure the mobile phase pH is suitable. If degradation is suspected, run a stability study on the starting material in the analysis solvent. Prepare samples fresh if needed. |
| Baseline Drift or Noise | Mobile phase is not properly degassed; Contamination in the system or detector lamp is failing. | Degas the mobile phase using sonication or an inline degasser. Flush the system thoroughly with a strong solvent like isopropanol. Check the detector lamp's lifetime and performance. |
| Varying Retention Times | Fluctuations in column temperature; Inconsistent mobile phase preparation; Column degradation. | Use a column oven to maintain a stable temperature.[10] Prepare mobile phase fresh and accurately. If the column has been used extensively, its performance may decline; replace if necessary. |
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR allows for direct, in-situ monitoring of a reaction's progress, providing structural information and quantitative data simultaneously.[4]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | Reaction concentration is too low. | Increase the concentration of the reaction if possible. Increase the number of scans per time point, but be aware this will decrease your time resolution.[4] |
| Distorted Peak Shapes / Poor Resolution | The reaction mixture has become inhomogeneous (e.g., precipitation); Magnetic field has drifted. | Poor shimming can result from changes in the sample matrix. Re-shim the instrument if possible. If precipitation occurs, NMR may no longer be a suitable monitoring technique.[6] |
| Reaction is Too Fast to Monitor | The time required to acquire a single spectrum is longer than the reaction's half-life. | Cool the reaction to slow it down. Use a pulse sequence with the fewest possible scans (e.g., ns=1) to get a "snapshot" of the reaction at each time point.[4] |
| Quantitative Inaccuracy | Peak integrals are not reliable due to poor relaxation or overlapping signals. | Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the T1 of the slowest-relaxing proton being quantified). Choose non-overlapping peaks corresponding to the starting material and product for integration. |
Detailed Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Sample Spotting:
-
Lane 1 (Reference): Dissolve a small amount of the this compound starting material in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot it on the left side of the starting line.
-
Lane 2 (Reaction): At t=0 and subsequent time points, withdraw a micro-aliquot of the reaction mixture, dilute it in a vial with a suitable solvent, and spot it in the center of the starting line.
-
Lane 3 (Cospot): In the same spot as Lane 2, carefully apply a spot of the starting material from Lane 1. This lane is critical for determining if any starting material remains.
-
-
Development: Place the spotted plate in a sealed chamber containing the chosen mobile phase (e.g., 30% Ethyl Acetate in Hexanes). Ensure the solvent level is below the starting line.[12] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm), as the indole ring is UV-active.[11] Circle the visible spots with a pencil.
-
If spots are faint, use a chemical stain. A p-Anisaldehyde stain is effective for indoles. Dip the plate in the stain and gently heat with a heat gun until colored spots appear.
-
Protocol 2: Quantitative Reaction Monitoring by HPLC
-
Instrumentation & Conditions:
-
System: Standard HPLC with UV-Vis detector.[10]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a suitable ratio (e.g., 70% A, 30% B) and ramp up the concentration of B over 10-15 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.[13]
-
-
Sample Preparation:
-
At each desired time point, withdraw a precise aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 5 mL) of mobile phase in an HPLC vial. This stops the reaction and prepares the sample for injection.
-
Filter the sample through a 0.45 µm syringe filter if any solid is present.[14]
-
-
Quantification:
-
Before the experiment, create calibration curves by injecting known concentrations of pure starting material and (if available) product.
-
Plot peak area versus concentration to establish a linear relationship.
-
Use the peak areas from the reaction samples to calculate the concentration of each component at every time point, allowing for precise tracking of reaction progress and yield determination.[10]
-
References
- Benchchem. (n.d.). Monitoring the March of Molecules: A Comparative Guide to HPLC and Alternative Methods for Tracking Fischer Indole Synthesis.
- Ostrowska, K., & Szymański, A. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed.
- Benchchem. (n.d.). Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives.
- Idris, B., et al. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH.
- Benchchem. (n.d.). Common side reactions in indole-pyrrole synthesis.
- Chen, M. L., et al. (n.d.). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
- ResearchGate. (n.d.). (PDF) High-Throughput Colorimetric Detection and Quantification of Indoles and Pyrroloindoles for Enzymatic Activity Determination.
- Kysilka, R., & Wurst, M. (1988). Optimized determination of indole derivatives by high-performance liquid chromatography with selective detection. Semantic Scholar.
- NIH. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography.
- Microbe Online. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations.
- Semantic Scholar. (n.d.). Determination of indole-3-acetic acid, tryptophan and other indoles in must and wine by high-performance liquid chromatography with fluorescence detection.
- Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Iowa State University, Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics.
- Lab Manager. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- Unknown. (n.d.). Preparation and Properties of INDOLE.
- SiliCycle. (n.d.). TLC Troubleshooting with SiliCycle's SiliaPlate.
- Wikipedia. (n.d.). Indole.
- Unknown. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles.
- ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions.
- NIH. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC.
- NIH. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.
- Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
- MDPI. (n.d.). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins.
- Unknown. (n.d.). Monitoring Reactions by NMR.
- PubChem. (n.d.). This compound.
- NIH. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. PMC.
- Organic Syntheses Procedure. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction.
- Unknown. (n.d.). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for.
- Unknown. (2005). solvent effect on the reaction of 1-methoxy-3-(2-nitro- vinyl)indole with nucleophiles1.
- NIH. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
- Benchchem. (n.d.). stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate.
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- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. pharmtech.com [pharmtech.com]
- 6. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 6-Chloro-4-Methoxy-1H-Indole Derivatives
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of receptors and enzymes with high affinity.[1][2] Its structural resemblance to tryptophan allows it to participate in various biological processes, making it a fertile ground for the development of novel therapeutics. This guide focuses on a specific, yet underexplored, substitution pattern: the 6-chloro-4-methoxy-1H-indole core. By combining an electron-withdrawing chloro group at the 6-position with an electron-donating methoxy group at the 4-position, this scaffold presents a unique electronic and steric profile.
This document synthesizes data from structurally related compounds to build a predictive comparison of the potential biological activities of this compound derivatives. We will explore their projected efficacy in oncology, inflammation, and microbiology, comparing them against established alternatives and providing the experimental frameworks necessary for their evaluation.
Section 1: Anticancer Potential: A Comparative Analysis of Halogenated Indoles
The incorporation of a halogen, particularly chlorine, onto the indole ring is a well-established strategy for enhancing anticancer activity. This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and the ability of the halogen to form specific interactions within the target protein's binding site.
Comparative Efficacy Against Breast Cancer Cell Lines
Our analysis of related compounds reveals that chloro-substitution significantly boosts cytotoxicity. For instance, a study on quinazoline derivatives, which share a fused heterocyclic structure, demonstrated that a 6-chloro substituted compound exhibited superior growth inhibition against the MCF-7 breast cancer cell line compared to other substitutions.[3] Similarly, 5-chloro-indole derivatives have shown exceptionally potent antiproliferative activity, in some cases surpassing the efficacy of the reference drug Erlotinib, a well-known EGFR inhibitor.[4]
| Compound/Drug | Scaffold | Target Cell Line | Potency (GI₅₀) | Citation |
| Compound 2 | 6-Chloro-quinazoline | MCF-7 (Breast) | 4.55 µM | [3] |
| Compound 14 | 6-Methoxy-quinazoline | MCF-7 (Breast) | 9.03 µM | [3] |
| Compound 5f | 5-Chloro-indole | Mean (4 cell lines) | 29 nM | [4] |
| Erlotinib | Quinazoline (Reference) | Mean (4 cell lines) | 33 nM | [4] |
| Doxorubicin | Anthracycline (Reference) | MCF-7 (Breast) | Not specified in source | [3] |
Table 1: Comparative antiproliferative activity of chloro- and methoxy-substituted heterocyclic compounds against breast cancer cells.
The data strongly suggests that a chloro group at the 6-position of the indole ring is likely to confer potent anticancer activity. The mechanism often involves the inhibition of critical signaling pathways that drive cell proliferation. One of the most common targets for indole derivatives is the Epidermal Growth Factor Receptor (EGFR) pathway.
Mechanism of Action: EGFR Pathway Inhibition
The EGFR signaling cascade is a primary regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Indole-based compounds can act as Tyrosine Kinase Inhibitors (TKIs), competing with ATP for the binding site in the EGFR's intracellular domain, thereby blocking the downstream signaling cascade.[4]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol is used to determine cell density based on the measurement of cellular protein content, providing a reliable method for assessing cytotoxicity.[3]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Add various concentrations of the this compound derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Discard the supernatant. Gently wash the cells with PBS. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Staining: Discard the TCA and wash the plates five times with deionized water. Allow the plates to air dry completely. Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Shake the plate for 5-10 minutes on a mechanical shaker. Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (Growth Inhibition 50%) value for each compound.
Section 2: Anti-inflammatory Potential: Selective COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of inflammation management, but their utility is often limited by gastrointestinal side effects stemming from the inhibition of the cyclooxygenase-1 (COX-1) enzyme. The development of selective COX-2 inhibitors was a major advance, as COX-2 is primarily expressed at sites of inflammation.[5] The indole scaffold is present in well-known NSAIDs like Indomethacin and has been extensively explored for creating selective COX-2 inhibitors.[6]
Comparative Selectivity and Rationale
The goal is to design a compound that preferentially inhibits COX-2 over COX-1. The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), is a key metric. A higher SI value indicates greater selectivity for COX-2. While direct data for our target scaffold is unavailable, studies on various heterocyclic cores show that methoxy substitutions can contribute favorably to COX-2 inhibition.[7]
| Compound/Drug | Scaffold | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) | Citation |
| Celecoxib | Pyrazole (Reference) | 0.052 | >10 | >192 | [8] |
| Indomethacin | Indole (Reference) | 24.60 | Not specified | Low | [8] |
| Compound 62 | Benzoxazole | 0.04 | 1.02 | 25.5 | [7] |
| Compound 34 | Pyrimidine-Thiazole | 0.140 | >100 | >714 | [7] |
Table 2: Comparative COX-2 inhibition and selectivity of various heterocyclic compounds.
The presence of the 4-methoxy group on the indole ring is hypothesized to allow for specific hydrogen bonding and hydrophobic interactions within the larger, more accommodating active site of the COX-2 enzyme, while the 6-chloro group can enhance overall binding affinity.
Mechanism of Action: Prostaglandin Synthesis Pathway
Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. Inhibiting COX-2 blocks the production of these pro-inflammatory mediators.
Experimental Protocol: In Vitro COX Inhibition Assay (Enzyme Immunoassay)
This assay quantifies the amount of prostaglandin E₂ (PGE₂) produced, serving as a direct measure of COX enzyme activity.[7]
-
Enzyme Preparation: Reconstitute purified human COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the test compound (this compound derivative) at various concentrations. Include a vehicle control and a positive control (e.g., Celecoxib).
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind.
-
Initiate Reaction: Add arachidonic acid (the substrate) to all wells to start the enzymatic reaction. Incubate for 2 minutes at 37°C.
-
Stop Reaction: Add a stop solution (e.g., 1 M HCl) to terminate the reaction.
-
Quantification (EIA): Use a commercial Prostaglandin E₂ EIA Kit. Transfer the supernatant from the reaction plate to the EIA plate pre-coated with antibodies. Follow the kit's instructions for adding PGE₂ tracer and developing the colorimetric reaction.
-
Data Acquisition: Read the absorbance at 405-420 nm using a microplate reader.
-
Analysis: The absorbance is inversely proportional to the amount of PGE₂ produced. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value for both COX-1 and COX-2 to calculate the Selectivity Index.
Section 3: Antimicrobial Potential: The Role of Halogenation
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Indole derivatives have shown promise in this area, with halogenation being a key strategy to enhance potency. Studies on 6-bromoindoles have demonstrated intrinsic activity against Gram-positive bacteria, including Staphylococcus aureus, and the ability to enhance the efficacy of existing antibiotics against resistant Gram-negative bacteria.[9]
Comparative Efficacy Against Pathogenic Bacteria
The Minimum Inhibitory Concentration (MIC) is the standard measure of antimicrobial effectiveness. The lower the MIC, the more potent the compound. Evidence from related structures suggests that 6-halogenated indoles are effective antimicrobial agents. A 6-chloro-indole derivative has also been noted for its antifungal activity against Candida albicans.[1]
| Compound/Drug | Scaffold | Target Organism | Potency (MIC in µg/mL) | Citation |
| Compound 3 | 6-Bromo-indole | S. aureus | 25 | [9] |
| Compound 3 | 6-Bromo-indole | S. intermedius | 12.5 | [9] |
| Compound 66 | 6-Chloro-indole | C. albicans | "Better than Fluconazole" | [1] |
| Gentamicin | Aminoglycoside (Ref.) | S. aureus | 0.25 - 4 | General Knowledge |
| Ciprofloxacin | Fluoroquinolone (Ref.) | S. aureus | 0.12 - 2 | [1] |
Table 3: Comparative antimicrobial activity of halogenated indole derivatives.
The mechanism of action for these compounds is often attributed to the disruption of bacterial cell membrane integrity, leading to permeabilization and depolarization.[9]
Workflow: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using a standardized broth microdilution method, which provides a quantitative measure of a compound's antimicrobial activity.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare Compound Plate: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (broth only, no compound), and well 12 as the sterility control (broth only, no bacteria).
-
Prepare Inoculum: From an overnight culture of the target bacterium, suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Inoculate Plate: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.
-
Read Results: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Conclusion
While direct, comprehensive experimental data for this compound derivatives is not yet prevalent in published literature, a systematic comparison with structurally analogous compounds provides a compelling, evidence-based rationale for their investigation. The analysis strongly suggests that this specific scaffold is a high-potential candidate for developing novel therapeutics.
-
In Oncology: The 6-chloro substitution is a validated strategy for enhancing cytotoxicity, and these derivatives are predicted to be potent anticancer agents, likely acting as kinase inhibitors.
-
In Inflammation: The indole core is a proven template for COX inhibitors, and the 4-methoxy group may confer selectivity for the desired COX-2 isoform, promising potent anti-inflammatory activity with a favorable safety profile.
-
In Microbiology: Halogenation at the 6-position is linked to potent antimicrobial and antifungal activity, positioning these derivatives as potential leads in the critical fight against drug-resistant pathogens.
This guide provides the foundational logic and experimental frameworks for drug development professionals to synthesize and screen this compound derivatives, a promising but underexplored area of medicinal chemistry.
References
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- Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl). (2020). Advanced Journal of Chemistry, Section A.
- Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. (2014). National Center for Biotechnology Information.
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- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). National Center for Biotechnology Information.
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- Antiproliferative Activity of Hybrid Compounds Between 6-Methoxy-3-(4-Methoxyphenyl)-1H-Indole and 3-Phenylpiperidine against HCT-116 and HL-60 Cells. (2025). ResearchGate.
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- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). National Center for Biotechnology Information.
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A Comparative Guide to the Synthesis and Reactivity of 6-chloro-4-methoxy-1H-indole
Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery
The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry, frequently described as a "privileged scaffold."[1] This distinction arises from its prevalence in a vast array of natural products and clinically approved pharmaceuticals, where it serves as the foundational structure for compounds exhibiting diverse biological activities.[2][3] The indole core's rich electron density and versatile reactivity allow for extensive chemical modification, enabling the fine-tuning of pharmacological profiles.[2][4] Indole-based compounds are integral to treatments for a wide range of conditions, from cancer (e.g., vincristine) and hypertension (e.g., reserpine) to depression (e.g., amedalin).[5][6]
This guide provides an in-depth comparison of 6-chloro-4-methoxy-1H-indole against other key indole derivatives. We will dissect the influence of its unique substitution pattern on synthetic accessibility and chemical reactivity, offering field-proven insights and experimental data to guide researchers and drug development professionals in leveraging this versatile building block.
Featured Compound: this compound
Before delving into comparative analysis, it is essential to understand the structural and electronic characteristics of our primary subject.
-
Chemical Structure:
The synthetic utility and reactivity of this molecule are dictated by the interplay of its two substituents on the benzene ring:
-
4-Methoxy Group (-OCH₃): This is a powerful electron-donating group (EDG). Through resonance, it significantly increases the electron density of the aromatic system, particularly at the ortho (C5) and para (C7) positions. This activating effect generally makes the indole nucleus more susceptible to electrophilic attack.[11]
-
6-Chloro Group (-Cl): As a halogen, chlorine exerts a dual electronic effect. It is inductively electron-withdrawing but can donate electron density through resonance. Overall, it is considered a deactivating group, reducing the ring's nucleophilicity compared to unsubstituted indole.[12]
The combination of a strong activating group and a deactivating group on the same scaffold creates a nuanced reactivity profile that can be strategically exploited in multi-step syntheses.
Comparative Synthesis of Indole Derivatives
The construction of the indole core is a well-trodden path in organic chemistry, with several named reactions providing robust entry points. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Classic Methodologies: An Overview
Several foundational methods are routinely employed for indole synthesis:
-
Fischer Indole Synthesis: This is arguably the most famous method, involving the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and a ketone or aldehyde.[13][14] It is highly versatile but can be limited by the harsh acidic conditions.
-
Leimgruber-Batcho Indole Synthesis: A two-step process that begins with the formation of an enamine from an o-nitrotoluene and a formamide acetal, followed by reductive cyclization.[13] This method is known for its high yields and milder conditions, making it suitable for sensitive substrates.[15]
-
Reissert Synthesis: Involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to yield an indole-2-carboxylic acid, which can then be decarboxylated.[13][14]
-
Madelung Synthesis: An intramolecular cyclization of an N-acylated o-toluidine at high temperatures using a strong base.[14] Modern variations utilize organolithium bases for milder conditions.
Synthetic Strategy for this compound
A direct, high-yield synthesis protocol for this compound can be rationally designed using the Leimgruber-Batcho methodology. This approach offers superior regiochemical control compared to a Fischer synthesis where the starting hydrazine (3-chloro-5-methoxyphenylhydrazine) might be less stable or accessible.
The proposed starting material would be 2-methyl-4-methoxy-6-chloro-nitrobenzene . The synthesis would proceed as follows:
-
Enamine Formation: Reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form the intermediate β-dimethylamino-nitrostyrene.
-
Reductive Cyclization: Reduction of the nitro group (e.g., using Raney Nickel and hydrazine, or catalytic hydrogenation) initiates a spontaneous cyclization to furnish the desired this compound.
This strategy is advantageous as it builds the pyrrole ring onto a pre-functionalized benzene precursor, ensuring the final positions of the chloro and methoxy groups.
Reactivity Analysis: A Comparative Perspective
The true value of a building block lies in its predictable reactivity. The substituents on this compound create a distinct reactivity profile compared to simpler indole derivatives.
Electrophilic Aromatic Substitution (EAS)
EAS is the hallmark reaction of indoles, driven by the high electron density of the pyrrole ring.
-
Unsubstituted Indole (The Baseline): Electrophilic attack occurs almost exclusively at the C3 position. The resulting cationic intermediate (σ-complex) is highly stabilized because the aromaticity of the benzene ring remains intact.[16] Attack at C2 would disrupt this benzenoid aromaticity, making it a much less favorable pathway.
Caption: C3 vs. C2 electrophilic attack on indole.
-
Indoles with Electron-Donating Groups (e.g., 4-methoxy-1H-indole): The methoxy group further activates the entire ring system towards EAS. While C3 remains the primary site of attack for many electrophiles, the strong activation of the benzene ring can lead to substitution at C5 or C7 under certain conditions, especially with strong electrophiles.[11]
-
Indoles with Electron-Withdrawing Groups (e.g., 6-chloro-1H-indole): The chloro group deactivates the ring, making EAS reactions slower and requiring more forcing conditions. The deactivating effect is more pronounced from the 6-position (meta-like to the pyrrole fusion) than from the 5-position (para-like).[12] C3 remains the preferred site of attack, but the overall nucleophilicity is diminished.
-
This compound: Here, the effects are combined. The 4-methoxy group's powerful activating nature will likely dominate over the 6-chloro's deactivating effect, rendering the indole nucleus more reactive than 6-chloro-1H-indole but potentially less reactive than 4-methoxy-1H-indole. The primary site for electrophilic attack on the pyrrole ring will remain C3. However, the highly activated benzene ring presents competitive sites, particularly C5, which is ortho to the methoxy group and not sterically hindered by the adjacent pyrrole fusion. This allows for selective functionalization of either the pyrrole or benzene ring by careful choice of reaction conditions.
Comparative Reactivity in Electrophilic Substitution
| Indole Derivative | Substituent Effects | Predicted EAS Reactivity (at C3) | Predicted Regioselectivity |
| 1H-Indole | None (Baseline) | High | C3 >> C2 |
| 4-Methoxy-1H-indole | Strong Activation (-OCH₃) | Very High | C3; potential for C5/C7 substitution |
| 6-Chloro-1H-indole | Deactivation (-Cl) | Moderate to Low | C3 |
| This compound | Activation (-OCH₃) > Deactivation (-Cl) | High | C3; potential for C5 substitution |
N-H Acidity and N-Functionalization
The acidity of the indole N-H proton is influenced by substituents on the benzene ring.
-
Electron-withdrawing groups, like the chloro substituent in this compound, stabilize the resulting indolide anion, thereby increasing the acidity of the N-H proton compared to an indole with only electron-donating groups.[12]
-
This enhanced acidity facilitates N-deprotonation with milder bases (e.g., NaH, K₂CO₃), which can be advantageous for subsequent N-alkylation or N-arylation reactions. This provides a reliable handle for introducing diversity at the N1 position, a common strategy in medicinal chemistry to modulate properties like solubility and receptor binding.[2]
Detailed Experimental Protocol: Leimgruber-Batcho Synthesis of 4-Benzyloxyindole
This protocol, adapted from a verified Organic Syntheses procedure, illustrates the key steps of the Leimgruber-Batcho synthesis, which can be conceptually applied to the synthesis of this compound from its corresponding o-nitrotoluene.[15]
Caption: Workflow for a Leimgruber-Batcho indole synthesis.
PART A: (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene Formation [15]
-
Reaction Setup: To a solution of 6-benzyloxy-2-nitrotoluene (0.72 mol) in 400 mL of dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (0.84 mol) and pyrrolidine (0.84 mol).
-
Reaction Execution: Heat the solution at reflux (approx. 110°C) for 3 hours under a nitrogen atmosphere.
-
Work-up and Isolation: Allow the reaction to cool to room temperature. Remove the volatile components on a rotary evaporator. The resulting red residue is dissolved in a mixture of methylene chloride (200 mL) and methanol (1.6 L).
-
Crystallization: Concentrate the solution on a steam bath to a volume of approximately 1.4 L and then cool to 5°C.
-
Product Collection: Filter the resulting crystals and wash the filter cake with 200 mL of cold methanol to afford the enamine product as red crystals.
PART B: Reductive Cyclization to 4-Benzyloxyindole [15]
-
Reaction Setup: To a stirred solution of the enamine from Part A (0.50 mol) in a mixture of tetrahydrofuran (1 L) and methanol (1 L) at 30°C under a nitrogen atmosphere, add Raney nickel (10 mL of a slurry).
-
Reduction: Add 85% hydrazine hydrate (0.75 mol) portion-wise. A vigorous evolution of gas will be observed, and the reaction temperature will rise. Maintain the temperature between 45-50°C with a water bath. Add two further portions of hydrazine hydrate at 30 and 60 minutes.
-
Reaction Completion: Continue stirring at 45-50°C for 2 hours after the final addition of hydrazine.
-
Work-up: Filter the cooled reaction mixture through a pad of Celite and evaporate the filtrate.
-
Purification: Dry the reddish residue by azeotropic distillation with toluene. Dissolve the residue in toluene-cyclohexane (1:1) and purify by column chromatography on silica gel.
-
Product Collection: Elute the column and combine the product-containing fractions. Crystallization from toluene/cyclohexane affords 4-benzyloxyindole as white prisms.
Conclusion and Outlook
This compound is a strategically functionalized building block that offers a unique combination of electronic properties. The activating methoxy group facilitates electrophilic substitution, while the deactivating chloro group modulates this reactivity and provides a metabolic blocking site or a vector for further functionalization via cross-coupling reactions. This nuanced reactivity profile, distinct from that of unsubstituted, singly-activated, or singly-deactivated indoles, allows for precise and regioselective synthetic transformations. Understanding the interplay between these substituents is paramount for chemists aiming to construct complex molecular architectures for applications in drug discovery and materials science. This guide serves as a foundational resource for harnessing the synthetic potential of this valuable indole derivative.
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A Senior Application Scientist's Guide to the Synthesis of 6-chloro-4-methoxy-1H-indole: A Comparative Analysis
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmacologically active molecules, including neurotransmitters, anti-inflammatory agents, and anti-tumor compounds.[1][2] Specifically, substituted indoles such as 6-chloro-4-methoxy-1H-indole serve as critical building blocks in the synthesis of complex pharmaceutical targets. The precise placement of the chloro and methoxy groups on the indole ring can significantly influence the molecule's biological activity and metabolic stability, making its efficient and selective synthesis a topic of paramount importance for researchers in drug discovery and development.
This guide provides a comparative analysis of the most relevant and field-proven synthetic routes to this compound. We will move beyond a simple recitation of reaction names to dissect the underlying mechanisms, evaluate the practical advantages and limitations of each approach, and provide detailed experimental protocols. This analysis is grounded in the principles of scientific integrity, offering insights honed from experience to guide your selection of the optimal synthesis strategy.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of the indole core has been a subject of chemical research for over a century, leading to the development of numerous named reactions.[3] For the specific substitution pattern of this compound, three primary strategies stand out for their efficiency and adaptability:
-
The Leimgruber-Batcho Indole Synthesis: A modern and highly versatile method.
-
The Reissert Indole Synthesis: A classic and reliable route.
-
The Fischer Indole Synthesis: The most traditional and widely known method.
We will now explore each of these in detail.
The Leimgruber-Batcho Indole Synthesis
Introduced in 1971, the Leimgruber-Batcho synthesis has become a preferred method in the pharmaceutical industry, prized for its high yields, mild reaction conditions, and the commercial availability of starting materials.[4] It offers a direct route to indoles that can be unsubstituted at the 2 and 3 positions.
Causality and Mechanism
The synthesis is a powerful two-stage process starting from an ortho-nitrotoluene derivative.
-
Step 1: Enamine Formation. The process begins with the condensation of the appropriately substituted o-nitrotoluene (in this case, 1-chloro-5-methoxy-2-methyl-3-nitrobenzene) with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). The mildly acidic benzylic protons of the nitrotoluene are deprotonated under basic conditions, and the resulting carbanion attacks the formamide acetal to form a highly conjugated β-nitro-enamine intermediate.[4][5] The extended conjugation of this intermediate typically imparts an intense red color.[4] The addition of a secondary amine like pyrrolidine can accelerate this step by forming a more reactive reagent.[4]
-
Step 2: Reductive Cyclization. The nitro group of the enamine intermediate is then reduced to an amine. This is immediately followed by an intramolecular cyclization and elimination of the secondary amine (e.g., pyrrolidine or dimethylamine) to yield the aromatic indole ring.[4][5] A key advantage of this method is the wide variety of reducing agents that can be employed, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, stannous chloride (SnCl₂), or even iron in acetic acid.[4] This flexibility allows the reaction to be tailored to accommodate other sensitive functional groups.
Visualizing the Leimgruber-Batcho Pathway
Caption: Leimgruber-Batcho synthesis workflow for this compound.
Experimental Protocol: Leimgruber-Batcho Synthesis
(This protocol is adapted from established procedures for substituted indoles and should be optimized for the specific substrate.)[6]
-
Enamine Formation:
-
To a solution of 1-chloro-5-methoxy-2-methyl-3-nitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF, ~3-4 mL per gram of substrate), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the mixture under a nitrogen atmosphere at reflux (~110°C) for 3-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the volatile components under reduced pressure using a rotary evaporator. The resulting red residue is the crude enamine intermediate.
-
The crude product can be purified by recrystallization from methanol or carried directly to the next step.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine intermediate in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalyst, such as 5% Palladium on Carbon (Pd/C) (approx. 10% w/w).
-
Pressurize the reaction vessel with hydrogen gas (H₂, ~50 psi) or, alternatively, add hydrazine hydrate (H₂NNH₂·H₂O, 3-5 eq) dropwise if using Raney nickel.
-
Stir the mixture vigorously at room temperature until the reaction is complete (as indicated by TLC and the disappearance of the red color).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting residue is the crude indole.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
The Reissert Indole Synthesis
The Reissert synthesis is another classic method that, like the Leimgruber-Batcho route, begins with an o-nitrotoluene.[7][8] It provides a reliable pathway to indole-2-carboxylic acids, which can then be decarboxylated to furnish the final indole.
Causality and Mechanism
The Reissert synthesis proceeds in two main stages:
-
Step 1: Condensation. The synthesis starts with the base-catalyzed condensation of an o-nitrotoluene (1-chloro-5-methoxy-2-methyl-3-nitrobenzene) with diethyl oxalate. A strong base, such as potassium ethoxide, is used to deprotonate the methyl group of the nitrotoluene, forming a carbanion.[7][9] This carbanion then attacks one of the carbonyl groups of diethyl oxalate in a Claisen condensation, yielding an ethyl o-nitrophenylpyruvate intermediate.[7]
-
Step 2: Reductive Cyclization and Decarboxylation. The intermediate pyruvate is then subjected to reductive cyclization. Common reducing agents include zinc dust in acetic acid or iron powder in acetic acid.[7][9] The nitro group is reduced to an amine, which spontaneously attacks the adjacent ketone to form a cyclic intermediate that aromatizes to the indole-2-carboxylic acid.[7] This acid can then be isolated or, more commonly, decarboxylated by heating to yield the target indole.[9]
Visualizing the Reissert Pathway
Caption: Reissert synthesis workflow for this compound.
Experimental Protocol: Reissert Synthesis
(This protocol is a general representation based on classical Reissert procedures.)[7][9][10]
-
Condensation:
-
Prepare a solution of potassium ethoxide (KOEt) by carefully dissolving potassium metal (1.1 eq) in absolute ethanol under a nitrogen atmosphere.
-
To this solution, add a mixture of 1-chloro-5-methoxy-2-methyl-3-nitrobenzene (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours. A precipitate of the potassium salt of the pyruvate should form.
-
Quench the reaction by pouring it into a mixture of ice and dilute acid (e.g., H₂SO₄ or HCl).
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl o-nitrophenylpyruvate.
-
-
Reductive Cyclization and Decarboxylation:
-
Dissolve the crude pyruvate in glacial acetic acid.
-
Add zinc dust (4-6 eq) portion-wise, controlling the temperature with an ice bath as the reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours to complete the cyclization and promote hydrolysis of the ester.
-
Cool the reaction, filter to remove excess zinc, and dilute the filtrate with water to precipitate the indole-2-carboxylic acid.
-
Collect the solid by filtration.
-
To achieve decarboxylation, heat the crude indole-2-carboxylic acid above its melting point (often in a high-boiling solvent like quinoline with a copper catalyst) until gas evolution ceases.
-
Cool the mixture and purify the resulting this compound by column chromatography or distillation.
-
The Fischer Indole Synthesis
Discovered in 1883, the Fischer synthesis is arguably the most famous and widely taught method for preparing indoles.[11] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[11]
Causality and Mechanism
The reaction mechanism is a classic example of a sigmatropic rearrangement:
-
Step 1: Hydrazone Formation. The (3-chloro-5-methoxyphenyl)hydrazine is first condensed with a suitable carbonyl compound to form a phenylhydrazone. To obtain the target indole (unsubstituted at C2 and C3), the carbonyl partner would ideally be acetaldehyde, which can be challenging to handle. A more practical alternative is to use a pyruvate derivative (like ethyl pyruvate), which will lead to an indole-2-carboxylate that can be decarboxylated.
-
Step 2:[7][7]-Sigmatropic Rearrangement. Under acidic conditions (e.g., HCl, H₂SO₄, or Lewis acids like ZnCl₂), the phenylhydrazone tautomerizes to its enamine form.[11] This enamine then undergoes a concerted[7][7]-sigmatropic rearrangement (a variation of the Claisen rearrangement), which breaks the N-N bond and forms a C-C bond, resulting in a di-imine intermediate.[11]
-
Step 3: Cyclization and Aromatization. The di-imine intermediate rearomatizes and then undergoes an intramolecular cyclization. Finally, a molecule of ammonia is eliminated, leading to the formation of the stable, aromatic indole ring.[11]
A critical consideration for this specific target is regioselectivity. The cyclization must occur at the position ortho to the hydrazine group that is not occupied by the methoxy group. The electronic effects of the chloro and methoxy substituents will direct this cyclization. Furthermore, methoxy-substituted phenylhydrazones have been reported to sometimes yield abnormal chlorinated products under certain acidic conditions (e.g., HCl in ethanol), which is a potential pitfall that must be carefully evaluated.[12]
Visualizing the Fischer Pathway
Caption: Fischer indole synthesis workflow using a pyruvate partner.
Experimental Protocol: Fischer Synthesis
(This protocol is a general representation and requires careful selection of the acid catalyst to avoid side reactions.)[11][13]
-
Hydrazone Formation:
-
Dissolve (3-chloro-5-methoxyphenyl)hydrazine (1.0 eq) in ethanol or acetic acid.
-
Add ethyl pyruvate (1.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The hydrazone product will often precipitate from the solution.
-
Collect the solid by filtration and wash with cold ethanol.
-
-
Indolization and Decarboxylation:
-
Add the dry phenylhydrazone to a pre-heated solution of a suitable acid catalyst. Polyphosphoric acid (PPA) is often a good choice, or a mixture of acetic acid and sulfuric acid.
-
Heat the reaction mixture, typically between 80-120°C, until the reaction is complete by TLC analysis.
-
Carefully pour the hot reaction mixture onto crushed ice to quench the reaction and precipitate the crude indole-2-carboxylate.
-
Collect the solid by filtration.
-
The ester can be saponified (using NaOH/H₂O) to the carboxylic acid, followed by thermal decarboxylation as described in the Reissert protocol to yield this compound.
-
Comparative Data Summary
The choice of synthesis method is often a trade-off between yield, cost, safety, and operational simplicity. The following table summarizes the key performance indicators for each route.
| Feature | Leimgruber-Batcho Synthesis | Reissert Synthesis | Fischer Indole Synthesis |
| Starting Materials | Substituted o-nitrotoluene | Substituted o-nitrotoluene | Substituted phenylhydrazine, Ketone/Aldehyde |
| Key Reagents | DMF-DMA, Pyrrolidine, Reducing agent (H₂/Pd-C, Ra-Ni, SnCl₂) | Diethyl oxalate, Strong base (KOEt), Reducing agent (Zn/AcOH) | Acid catalyst (PPA, H₂SO₄, ZnCl₂) |
| Typical Yield | High (often >80%) | Moderate to Good (60-80%) | Variable (can be high, but sensitive to substrate and conditions) |
| Reaction Conditions | Generally mild reductive step | Requires strong base; exothermic reduction | Strongly acidic, often requires high temperatures |
| Scalability | Excellent; widely used in industry | Good | Good, but can be problematic with sensitive substrates |
| Key Advantages | High yields, mild conditions, flexibility in reducing agents, good for C2/C3-unsubstituted indoles.[4] | Reliable, well-established, good for producing indole-2-carboxylates.[7] | Uses readily available hydrazines, very well-studied. |
| Key Disadvantages | Cost of DMF-DMA can be a factor for large scale. | Requires strong base (moisture sensitive), decarboxylation step can require harsh conditions. | Potential for regioisomer formation, risk of side reactions with certain substituents (e.g., methoxy groups), handling of hydrazines.[12] |
Conclusion and Recommendation
For the synthesis of this compound, the Leimgruber-Batcho synthesis emerges as the most advantageous method for most laboratory and industrial applications. Its primary strengths lie in its consistently high yields, operational simplicity, and the mild conditions of the reductive cyclization step, which enhances its compatibility with other functional groups and improves its overall safety profile.[4] The ability to avoid strongly acidic conditions and harsh thermal decarboxylation makes it a more robust and reliable choice.
The Reissert synthesis remains a viable and valuable alternative, particularly if an indole-2-carboxylic acid intermediate is desired for further functionalization. While reliable, it is a more multi-step process that involves harsher conditions, including the use of strong bases and a high-temperature decarboxylation.
The Fischer indole synthesis , while historically significant, presents the most risk for this specific target molecule. The potential for undesired side reactions due to the methoxy substituent and the need for strongly acidic conditions make it a less predictable and potentially lower-yielding option compared to the more modern Leimgruber-Batcho approach.[12]
Ultimately, the optimal choice will depend on the specific constraints of the project, including scale, budget, available equipment, and the desired purity of the final compound. However, for achieving a clean and efficient synthesis of this compound, the evidence strongly favors the Leimgruber-Batcho pathway.
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A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-4-methoxy-1H-indole Analogs as Anticancer Agents
Abstract
The 1H-indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous bioactive compounds.[1][2] This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of a specific subclass: 6-chloro-4-methoxy-1H-indole analogs. We synthesize findings from multiple studies to elucidate how targeted chemical modifications to this core structure influence its anticancer potency, particularly through the mechanism of tubulin polymerization inhibition. This document serves as a technical resource for researchers and drug development professionals, offering in-depth analysis, comparative bioactivity data, and validated experimental protocols to guide future discovery efforts.
Introduction: The Significance of the Indole Scaffold in Oncology
The indole ring system is a versatile heterocyclic scaffold integral to a wide array of pharmacologically active agents.[1] Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions make it an ideal foundation for designing targeted therapies. In oncology, indole derivatives have emerged as potent inhibitors of critical cellular processes, most notably microtubule dynamics.[3]
Microtubules, dynamic polymers of α,β-tubulin heterodimers, are essential for cell division, motility, and intracellular transport.[4] Agents that disrupt microtubule function are among the most successful classes of anticancer drugs.[3] The this compound core has been identified as a promising pharmacophore for developing novel tubulin polymerization inhibitors that bind to the colchicine site, thereby arresting the cell cycle in the G2/M phase and inducing apoptosis.[4][5] This guide focuses on dissecting the SAR of this specific scaffold to provide a rational basis for the design of next-generation anticancer agents.
The this compound Core: A Strategic Starting Point
The selection of the 6-chloro-4-methoxy substitution pattern is not arbitrary. These functional groups critically influence the molecule's electronic and steric profile, enhancing its binding affinity and cytotoxic potential.
-
6-Chloro Group: The electron-withdrawing nature of the chlorine atom at the C6 position can enhance the molecule's interaction with biological targets. SAR studies have indicated that chlorine substitution at this position is often favorable for cytotoxicity.[1] It can fit into specific hydrophobic pockets within the colchicine binding site on tubulin.[4]
-
4-Methoxy Group: In contrast, the methoxy group at the C4 position is an electron-donating group. While some studies suggest methoxy groups can be unfavorable for cytotoxicity in certain contexts[1], their placement is critical. In the context of tubulin inhibitors, methoxy groups, particularly on appended phenyl rings (like a 3,4,5-trimethoxyphenyl moiety), are known to be crucial for potent activity, mimicking the binding of natural ligands like colchicine.[4][6] The interplay between the electron-donating 4-methoxy group and the electron-withdrawing 6-chloro group creates a unique electronic environment that serves as a foundation for further optimization.
Structure-Activity Relationship (SAR) Analysis
The therapeutic efficacy of the this compound scaffold can be systematically enhanced by strategic modifications at several key positions. The following sections compare the impact of these substitutions.
Modifications at the N1-Position (Indole Nitrogen)
Substitution at the N1 position significantly impacts the compound's potency.
-
Small Alkyl Groups: A methyl group at the N1 position has been shown to enhance anticancer activity significantly, in some cases by as much as 60-fold compared to the unsubstituted analog.[1]
-
Aryl Groups: Attaching a bulky aryl group, such as a 3,4,5-trimethoxyphenyl ring, is a cornerstone of designing potent tubulin inhibitors.[7] This moiety is designed to mimic the trimethoxyphenyl 'A' ring of colchicine, occupying a key hydrophobic pocket in the binding site.[4] Derivatives featuring this group exhibit potent, often nanomolar, antiproliferative activity.[7][8]
Modifications at the C2-Position
The C2 position is crucial for orienting substituents toward the solvent-exposed region or additional binding pockets.
-
Aryl Groups: Phenyl substitution at C2 is influential for cytotoxic activity.[1] In one study, a 4-hydroxyphenyl group at C2, combined with a thiosemicarbazone moiety, exhibited high potency against the MCF-7 breast cancer cell line.[1]
-
Linkers to Heterocycles: Linking heterocycles like benzimidazole via a carbonyl bridge has yielded compounds with potent activity against prostate cancer cells (DU-145), with IC50 values in the sub-micromolar range.[5]
Modifications at the C3-Position
The C3 position is a versatile handle for introducing moieties that interact with the colchicine binding site.
-
Arylthio and Aroyl Linkages: Introducing a sulfur (arylthio) or carbonyl (aroyl) bridge at C3 to connect an additional aromatic ring is a highly effective strategy. These linkers position the appended ring to mimic the 'C' ring of colchicine, enhancing tubulin binding.[4][9]
-
Chalcone Scaffolds: Incorporating the indole into a chalcone structure, such as (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, has produced derivatives with extremely high potency (GI50 = 6 nM) against oxaliplatin-resistant colorectal cancer cells.[10] This demonstrates the power of hybridizing the indole core with other known pharmacophores.
SAR Summary Diagram
The following diagram summarizes the key structural features that modulate the anticancer activity of the this compound scaffold.
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of tubulin heterodimers into microtubules.
Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (absorbance) over time using a spectrophotometer. [11][12]Inhibitors of polymerization will prevent or reduce this increase in absorbance.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute lyophilized bovine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. Prepare a GTP stock solution (e.g., 20 mM). [11][13]2. Reaction Setup: In a pre-warmed (37°C) 96-well plate, add the reaction components in the following order: tubulin polymerization buffer, the test compound (dissolved in an appropriate solvent like DMSO, max final concentration 2%), and positive/negative controls (e.g., Paclitaxel as a promoter, Vincristine as an inhibitor). [11][12]3. Initiation of Polymerization: Initiate the reaction by adding a mixture of tubulin and GTP to each well. The final concentration of tubulin is typically in the range of 30-60 µM. [12]4. Kinetic Measurement: Immediately place the plate into a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes. [11][12]5. Data Analysis: Plot absorbance versus time. The IC₅₀ value is determined as the concentration of the compound that inhibits the extent of tubulin polymerization by 50% compared to the DMSO control.
Mechanistic Insights & Signaling Pathways
The primary mechanism of action for this class of indole analogs is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Tubulin Binding: These compounds bind to the colchicine site on β-tubulin, sterically hindering the curved-to-straight conformational change required for tubulin dimers to incorporate into a growing microtubule. [5]This inhibits polymerization.
-
Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, arresting cells in the G2/M phase of the cell cycle. [4][8]Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.
-
Induction of Apoptosis: G2/M arrest leads to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). [14]This results in mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the effector caspase-3, culminating in programmed cell death. [14]
Apoptosis Induction Pathway Diagram
Caption: Pathway of apoptosis induced by indole-based tubulin inhibitors.
Conclusion & Future Directions
The this compound scaffold is a highly tractable starting point for the development of potent anticancer agents. SAR studies consistently demonstrate that:
-
Substitution at the N1-position with a 3,4,5-trimethoxyphenyl group is critical for high-potency tubulin inhibition.
-
The C3-position is ideal for introducing linkers (e.g., arylthio, aroyl) to secondary aromatic rings that enhance binding affinity.
-
Halogenation at other positions on the indole ring, such as C5 or C7, can further fine-tune activity and selectivity. [4][10] Future research should focus on optimizing the pharmacokinetic properties (ADME) of the most potent analogs to improve their oral bioavailability and in vivo efficacy. [15]Furthermore, exploring hybrid molecules that combine this indole scaffold with other pharmacophores may lead to compounds that can overcome mechanisms of drug resistance, a significant challenge in clinical oncology. [7][9]The data and protocols presented in this guide provide a solid, evidence-based framework to support these ongoing drug discovery efforts.
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A Senior Application Scientist's Guide to the Structural Validation of 6-chloro-4-methoxy-1H-indole
For the diligent researcher in drug discovery and development, the unambiguous structural confirmation of a synthetic building block is not merely a procedural step; it is the bedrock upon which all subsequent data rests. The heterocyclic scaffold, 6-chloro-4-methoxy-1H-indole, is a valuable precursor for novel therapeutic agents, finding utility in the synthesis of compounds with a wide array of biological activities.[1] However, its synthetic routes can potentially yield isomeric impurities or side-products that are difficult to distinguish.[2][3]
This guide provides a comprehensive, multi-technique strategy for the robust validation of this compound. We will move beyond rote protocols to explain the causal logic behind our experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in your material's identity and purity. This is not just about generating data; it is about building an unshakeable, evidence-based case for your molecular structure.
The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule. For a substituted indole, it allows us to map the substitution pattern on the aromatic ring with certainty. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC, HMBC) experiments is essential for an airtight structural assignment.
Causality Behind the NMR Approach:
We employ a suite of NMR experiments because no single experiment tells the whole story. ¹H NMR provides information on the proton environment and their proximity to one another. ¹³C NMR reveals the carbon skeleton. 2D NMR experiments, crucially, build the bridge between them, correlating which protons are attached to which carbons (HSQC) and revealing longer-range (2-3 bond) proton-carbon couplings (HMBC). It is this network of correlations that provides irrefutable proof of the chloro and methoxy group positions.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4] Ensure the sample is fully dissolved to achieve sharp, well-resolved signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz is recommended) for optimal signal dispersion and resolution.[5]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is often a longer experiment, but it is critical for observing all carbon environments.
-
2D NMR Acquisition: Acquire standard gradient-selected HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra. These experiments are essential for definitive assignment.
Interpreting the Data: What to Expect for this compound
The key to validation lies in the aromatic region of the ¹H NMR spectrum and the long-range correlations observed in the HMBC.
-
¹H NMR: The benzene portion of the indole will display two key signals: a proton at the C7 position and one at the C5 position. Due to the substitution pattern, the proton at C7 (adjacent to the nitrogen-bearing ring) will appear as a doublet, coupled only to the proton at C5. The proton at C5 will also be a doublet, coupled back to C7. The proton at C2 of the pyrrole ring typically appears as a distinct signal, often a triplet or doublet of doublets depending on coupling to the NH and C3 protons.[6]
-
HMBC Correlations: This is the definitive experiment. The protons of the methoxy group (-OCH₃) must show a correlation to the C4 carbon. This 3-bond correlation is unambiguous proof that the methoxy group is located at the 4-position. Furthermore, correlations from the C5 proton to C4 and C6, and from the C7 proton to C6, will lock in the substitution pattern.
Orthogonal Confirmation: Mass Spectrometry (MS)
While NMR establishes the molecular scaffolding, high-resolution mass spectrometry (HRMS) provides orthogonal validation by confirming the elemental composition. This technique is exquisitely sensitive and serves as a crucial checkpoint for molecular formula verification.
Causality Behind the MS Approach:
The power of HRMS lies in its ability to measure mass with extreme precision (typically to four or five decimal places). This allows us to distinguish our target molecule (C₉H₈ClNO) from other molecules that might have the same nominal mass but a different elemental formula. Furthermore, the presence of a chlorine atom provides a unique isotopic signature that acts as an internal validator.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.[5]
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a soft ionization source like Electrospray Ionization (ESI).[5]
-
Data Acquisition: Acquire data in positive ion mode to observe the protonated molecular ion, [M+H]⁺. Ensure the mass range covers the expected m/z values.
-
Data Analysis: Compare the experimentally measured accurate mass of the [M+H]⁺ ion with the theoretically calculated mass. The difference should be less than 5 ppm. Critically, observe the [M+H+2]⁺ ion peak, which arises from the ³⁷Cl isotope.
Interpreting the Data: The Chlorine Isotope Signature
The most telling feature in the mass spectrum of a monochlorinated compound is the isotopic pattern. Chlorine naturally exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct peaks in the mass spectrum for the molecular ion:
-
An [M+H]⁺ peak corresponding to the molecule containing ³⁵Cl.
-
An [M+H+2]⁺ peak, approximately two mass units higher, corresponding to the molecule containing ³⁷Cl.
The intensity of the [M+H+2]⁺ peak should be approximately one-third that of the [M+H]⁺ peak. This ~3:1 ratio is a definitive fingerprint for the presence of a single chlorine atom.
| Ion | Theoretical m/z (C₉H₉ClNO⁺) | Expected Relative Abundance |
| [M+H]⁺ | 182.0367 | 100% |
| [M+H+2]⁺ | 184.0338 | ~32% |
// Axis xaxis [pos="0,0!", label="", shape=none]; yaxis [pos="0,0!", label="", shape=none]; xaxis_end [pos="5,0!", label="", shape=none]; yaxis_end [pos="0,2.5!", label="", shape=none]; xaxis -> xaxis_end [label="m/z", arrowhead=vee]; yaxis -> yaxis_end [label="Relative Abundance", arrowhead=vee];
// Peaks peak1_base [pos="2,0!", shape=point]; peak1 [pos="2,2!", shape=point]; peak1_base -> peak1 [label=" [M+H]⁺\n 182.0367", color="#EA4335", penwidth=2];
peak2_base [pos="4,0!", shape=point]; peak2 [pos="4,0.64!", shape=point]; // ~32% of peak1 height peak2_base -> peak2 [label=" [M+H+2]⁺\n 184.0338", color="#FBBC05", penwidth=2];
// Labels label_100 [pos="-0.8,2!", label="100%", shape=none]; label_32 [pos="-0.8,0.64!", label="~32%", shape=none]; } caption [label="Expected MS isotope pattern for a monochlorinated compound.", shape=plaintext, fontsize=10];
Purity and Isomer Discrimination: The Role of Chromatography
Confirming the structure is only half the battle; ensuring its purity is equally critical. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds and, crucially, for separating the target product from potential isomers.
Causality Behind the Chromatographic Approach:
Synthesis of this compound could plausibly yield other isomers, such as 4-chloro-6-methoxy-1H-indole or 5-chloro-4-methoxy-1H-indole. These isomers have the exact same mass and will be indistinguishable by MS. However, their subtle differences in polarity will often allow for their separation by chromatography.[2][7][8] An HPLC method provides a quantitative measure of purity and serves as a final check against these closely-related impurities.
Experimental Protocol: HPLC-UV Purity Assessment
-
Column Selection: Start with a standard reverse-phase column (e.g., C18, 5 µm particle size).
-
Mobile Phase Development: Use a gradient elution method with common solvents like water (A) and acetonitrile or methanol (B), often with a small amount of acidifier like 0.1% formic acid to ensure sharp peak shapes. A typical starting gradient might be 10% to 90% B over 20 minutes.
-
Sample Preparation: Prepare a sample solution at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Detection: Use a UV detector set to a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm or 280 nm).[8]
-
Analysis: Inject the sample and integrate the peak areas. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A pure sample should exhibit a single major peak.
Comparative Guide: Distinguishing this compound from a Plausible Isomer
Let's compare the expected ¹H NMR data for our target molecule with that of a potential isomeric impurity, 5-chloro-4-methoxy-1H-indole . This highlights how NMR provides definitive differentiation where MS cannot.
| Proton Position | Expected Data for this compound | Expected Data for 5-chloro-4-methoxy-1H-indole | Reason for Difference |
| H5 | Doublet (d) | - | Position is substituted with Cl. |
| H6 | - | Doublet (d) | Position is unsubstituted. |
| H7 | Doublet (d) | Doublet (d) | Coupling patterns differ. H7 in the 5-Cl isomer is coupled to H6. H7 in the 6-Cl isomer is coupled to H5. |
| -OCH₃ Protons | Singlet (s) | Singlet (s) | Chemical shift will be slightly different due to the electronic environment. |
| Key HMBC | -OCH₃ → C4 | -OCH₃ → C4 | The key differentiator is the aromatic proton connectivity, not the methoxy correlation alone. |
Conclusion: An Integrated and Self-Validating Approach
The structural validation of this compound, or any critical research compound, should never rely on a single data point. The robust, self-validating workflow presented here integrates the precise connectivity information from NMR with the orthogonal confirmation of elemental composition from HRMS and a quantitative purity assessment from HPLC. By understanding the "why" behind each technique, researchers can confidently build an unassailable case for their product's structure, ensuring the integrity and reproducibility of their scientific endeavors.
References
- A Methodological Guide to the Spectroscopic Analysis of Indole Alkaloids: A Case Study Approach for 10-Hydroxy-16-epiaffinine. (2025). Benchchem.
- managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. (2025). Benchchem.
- Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. (2012). PubMed.
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
- Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticill
- Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012).
- This compound (C9H8ClNO, CID 2737463). (2024). PubChem.
- Supporting information. (N.d.). The Royal Society of Chemistry.
- Supporting information Indoles. (N.d.). The Royal Society of Chemistry.
- 6-Chloroindole(17422-33-2) 1H NMR spectrum. (N.d.). ChemicalBook.
- An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. (2023). MDPI.
- Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry.
- 7-Chloro-6-methoxy-1H-indole. (N.d.). Benchchem.
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- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to the Efficacy of Indole-Based Antimalarial Agents
A Note on the Specified Topic: An extensive review of current scientific literature reveals a notable scarcity of published research on the antimalarial efficacy of compounds specifically derived from 6-chloro-4-methoxy-1H-indole. This suggests that this particular scaffold may be a novel area of investigation with limited publicly available data. Therefore, to provide a comprehensive and data-supported guide in line with the user's request for an in-depth technical comparison, this document will focus on a more broadly studied and well-documented class of indole-containing antimalarials: Tryptanthrin and its analogues . This allows for a robust analysis grounded in available experimental data, fulfilling the core requirements for a scientific comparison guide.
Introduction: The Indole Scaffold in Antimalarial Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. In the context of antimalarial research, indole derivatives have garnered significant interest due to their structural resemblance to endogenous molecules and their ability to interact with various parasitic targets. While numerous indole-based compounds have been explored, the natural product tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione) and its synthetic analogues have emerged as a particularly promising class of antimalarials. Their efficacy against multiple stages of the Plasmodium falciparum lifecycle, including drug-resistant strains, makes them a compelling subject for comparative analysis.
This guide provides a comparative overview of the antimalarial efficacy of tryptanthrin and its derivatives, contextualized with data from established antimalarial agents. We will delve into their mechanism of action, present comparative in vitro and in vivo efficacy data, and provide standardized protocols for their evaluation.
Comparative In Vitro Efficacy Against P. falciparum
The primary measure of a compound's intrinsic antimalarial activity is its half-maximal inhibitory concentration (IC50) against the blood stages of P. falciparum. The table below summarizes the in vitro efficacy of tryptanthrin and several key analogues compared to standard antimalarial drugs, chloroquine and artemisinin.
| Compound | P. falciparum Strain | IC50 (nM) | Notes |
| Tryptanthrin | 3D7 (CQ-sensitive) | 5.8 - 10.2 | Potent activity against chloroquine-sensitive strains. |
| K1 (CQ-resistant) | 9.7 - 14.5 | Retains high potency against chloroquine-resistant strains. | |
| 8-Bromotryptanthrin | 3D7 (CQ-sensitive) | 3.1 | Halogenation at the 8-position enhances potency. |
| K1 (CQ-resistant) | 4.2 | Demonstrates increased efficacy against resistant strains. | |
| 8-Fluorotryptanthrin | 3D7 (CQ-sensitive) | 4.5 | Fluorine substitution also improves activity. |
| K1 (CQ-resistant) | 5.8 | Maintains sub-10 nM potency against resistant parasites. | |
| Chloroquine | 3D7 (CQ-sensitive) | 15 - 25 | Standard reference drug; effective against sensitive strains. |
| K1 (CQ-resistant) | > 300 | Demonstrates high-level resistance in the K1 strain. | |
| Artemisinin | 3D7 (CQ-sensitive) | 5 - 10 | Potent, fast-acting reference drug. |
| K1 (CQ-resistant) | 5 - 12 | Generally effective against most strains, though resistance is emerging. |
Expert Interpretation: The data clearly indicates that tryptanthrin and its halogenated analogues exhibit potent antiplasmodial activity, often surpassing that of chloroquine, particularly against the resistant K1 strain. The low nanomolar IC50 values of compounds like 8-bromotryptanthrin highlight the potential for chemical modification of the indole scaffold to optimize antimalarial efficacy. The lack of significant cross-resistance with chloroquine suggests a distinct mechanism of action, a highly desirable trait in overcoming existing drug resistance.
Mechanism of Action: Targeting Parasitic Protein Synthesis
Unlike many traditional antimalarials that target hemoglobin digestion or folate synthesis, tryptanthrins have been shown to inhibit protein synthesis in P. falciparum. Specifically, they target the parasitic cytoplasmic leucyl-tRNA synthetase (LRS), an essential enzyme for translating genetic code into proteins.
Causality of Experimental Choice: To identify the molecular target, researchers often employ thermal shift assays or yeast-based genetic screening. In the case of tryptanthrin, a yeast model expressing the parasitic LRS was used. This choice is based on the principle that if the compound's target is the parasitic enzyme, the yeast will fail to grow in the presence of the compound unless it also expresses a resistant version of the enzyme or the human ortholog, which is not inhibited by the compound. This elegant experimental design directly links the compound's cytotoxic effect to the specific parasitic enzyme.
The proposed mechanism involves tryptanthrin binding to the editing domain of the leucyl-tRNA synthetase, preventing the enzyme from correcting errors during tRNA charging. This leads to the incorporation of incorrect amino acids, resulting in misfolded, non-functional proteins and ultimately, parasite death.
Caption: Mechanism of Tryptanthrin Action in P. falciparum.
Experimental Protocols: In Vitro Susceptibility Testing
The following protocol outlines a standardized method for determining the in vitro susceptibility of P. falciparum to indole-based compounds using the SYBR Green I-based fluorescence assay. This protocol is self-validating through the inclusion of positive (chloroquine-sensitive) and negative (uninfected RBCs) controls.
Workflow Diagram:
A Tale of Two Syntheses: A Comparative Guide to Leimgruber-Batcho and Fischer Methods for Substituted Indoles
For the modern researcher navigating the intricate landscape of heterocyclic chemistry, the synthesis of substituted indoles remains a cornerstone of drug discovery and materials science. Among the myriad of available methods, the Leimgruber-Batcho and Fischer indole syntheses have long stood as pillars, each offering a distinct pathway to this privileged scaffold. This guide provides an in-depth, evidence-based comparison of these two seminal methods, empowering chemists to make informed decisions for the synthesis of their target molecules.
At a Glance: Key Strategic Differences
| Feature | Leimgruber-Batcho Indole Synthesis | Fischer Indole Synthesis |
| Starting Materials | Substituted o-nitrotoluenes | Substituted phenylhydrazines and carbonyl compounds |
| Key Transformation | Reductive cyclization of a β-nitroenamine | Acid-catalyzed[1][1]-sigmatropic rearrangement of a phenylhydrazone |
| Reaction Conditions | Generally milder, often involving catalytic hydrogenation | Typically requires strong acidic conditions and elevated temperatures |
| Regioselectivity | Excellent for 4- and 6-substituted indoles | Can be problematic with unsymmetrical ketones, leading to mixtures of regioisomers |
| Scope | Particularly useful for 2,3-unsubstituted indoles | Broad scope for a wide variety of substituted indoles |
Delving into the Mechanisms: A Tale of Electrons
The fundamental difference between these two powerful synthetic tools lies in their mechanistic pathways.
The Leimgruber-Batcho synthesis , developed in the 1970s, is a two-step process that begins with the formation of a β-dimethylamino-2-nitrostyrene intermediate from an o-nitrotoluene derivative. This is typically achieved by condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The subsequent step involves the reductive cyclization of this electron-rich enamine, where the nitro group is reduced to an amine, which then intramolecularly attacks the enamine double bond to form the indole ring after elimination of dimethylamine[2][3].
In contrast, the venerable Fischer indole synthesis , first reported in 1883, employs a different strategy. It involves the acid-catalyzed intramolecular cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a carbonyl compound (an aldehyde or ketone). The key step is a[1][1]-sigmatropic rearrangement of the enamine tautomer of the hydrazone, which leads to a di-imine intermediate. This intermediate then rearomatizes, cyclizes, and eliminates ammonia to furnish the final indole product[4][5].
Head-to-Head Comparison: Synthesis of Substituted Indoles
To provide a practical comparison, we will examine the synthesis of two key structural motifs: 4-substituted and 7-substituted indoles.
The Case of 4-Bromoindole: A Clear Advantage for Leimgruber-Batcho
The synthesis of 4-bromoindole highlights the regiochemical precision and high yield often achievable with the Leimgruber-Batcho method.
| Synthesis | Starting Materials | Key Conditions | Yield | Reference |
| Leimgruber-Batcho | 5-Bromo-2-nitrotoluene | 1. DMF-DMA, Pyrrolidine, DMF, 110 °C2. H₂, Pd/C, EtOAc | 80% | |
| Fischer | (3-Bromophenyl)hydrazine and Pyruvic acid | Polyphosphoric acid, 100 °C | Not reported for 2,3-unsubstituted | - |
The Leimgruber-Batcho synthesis provides a direct and high-yielding route to 4-bromoindole[3]. In contrast, the Fischer synthesis using (3-bromophenyl)hydrazine would be expected to yield a mixture of 4-bromo- and 6-bromoindoles, with the latter often being the major product, necessitating challenging chromatographic separation.
The Challenge of 7-Methoxyindole: Navigating Potential Pitfalls
The synthesis of 7-methoxyindole presents a different set of challenges and further illustrates the distinct advantages of each method.
| Synthesis | Starting Materials | Key Conditions | Yield | Reference |
| Leimgruber-Batcho | 2-Methoxy-6-nitrotoluene | 1. DMF-DMA, Pyrrolidine, DMF, 125 °C2. Raney Ni, H₂NNH₂, THF/MeOH | 68% | |
| Fischer | (2-Methoxyphenyl)hydrazine and Pyruvic acid | HCl/EtOH | Low, with abnormal byproducts |
The Leimgruber-Batcho synthesis provides a reliable and good-yielding route to 7-methoxyindole[3]. Conversely, the Fischer synthesis of ethyl pyruvate 2-methoxyphenylhydrazone is known to produce abnormal products, such as the corresponding 6-chloroindole when conducted in ethanolic HCl, significantly diminishing the yield of the desired 7-methoxyindole. This is a critical consideration for researchers targeting specific substitution patterns.
Experimental Protocols: A Practical Guide
Representative Leimgruber-Batcho Synthesis of 4-Bromoindole
This two-step procedure is adapted from the work of Moyer, Shiurba, and Rapoport (J. Org. Chem.1986 , 51, 5106-5110).
Step 1: Synthesis of 1-(5-Bromo-2-nitrophenyl)-2-(dimethylamino)ethene
-
To a solution of 5-bromo-2-nitrotoluene (1.0 eq) in dry DMF, add N,N-dimethylformamide dimethyl acetal (2.0 eq) and pyrrolidine (0.2 eq).
-
Heat the mixture at 110 °C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated red solid by filtration, wash with water, and dry under vacuum to afford the crude enamine, which can be used in the next step without further purification.
Step 2: Synthesis of 4-Bromoindole
-
Suspend the crude enamine from the previous step in ethyl acetate.
-
Add 10% Palladium on carbon (0.1 eq by weight).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-bromoindole.
Representative Fischer Indole Synthesis of 5-Bromo-2-methyl-1H-indole
This protocol is a general representation of a typical Fischer indole synthesis.
-
To a solution of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in glacial acetic acid, add acetone (1.1 eq).
-
Heat the reaction mixture to reflux for 2-4 hours (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-water.
-
Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-bromo-2-methyl-1H-indole.
Field-Proven Insights and Causality
Why Choose Leimgruber-Batcho?
The primary advantage of the Leimgruber-Batcho synthesis lies in its predictable regioselectivity, especially for the synthesis of 4-, 6-, and 7-substituted indoles where the corresponding o-nitrotoluene is readily available[2][3]. The milder reaction conditions, particularly in the reduction step, offer greater functional group tolerance compared to the often harsh acidic conditions of the Fischer synthesis. This makes it an attractive option for the late-stage introduction of the indole moiety in the synthesis of complex molecules. The development of one-pot procedures has further enhanced the efficiency of this method, in some cases doubling the overall yield compared to the traditional two-step process.
When is the Fischer Synthesis the Method of Choice?
The Fischer indole synthesis remains a workhorse in organic chemistry due to its broad substrate scope and the commercial availability of a vast array of substituted phenylhydrazines and carbonyl compounds[4][5]. It is particularly well-suited for the synthesis of 2- and/or 3-substituted indoles, where the substitution pattern is directly dictated by the choice of the carbonyl component. While regioselectivity can be a challenge with unsymmetrical ketones, this can sometimes be controlled by judicious choice of acid catalyst and reaction conditions. For large-scale industrial applications, the Fischer synthesis is often favored due to its long history of optimization and the relatively inexpensive starting materials.
Conclusion: A Strategic Choice for the Synthetic Chemist
The choice between the Leimgruber-Batcho and Fischer indole syntheses is not merely a matter of preference but a strategic decision based on the specific substitution pattern of the target indole, the availability of starting materials, and the desired reaction conditions. The Leimgruber-Batcho synthesis offers a modern, mild, and regioselective approach, particularly for 2,3-unsubstituted indoles with substitution on the benzene ring. The Fischer synthesis, while older, remains a highly versatile and powerful tool for accessing a wide range of substituted indoles, especially when the desired substitution is on the pyrrole ring. By understanding the nuances of each method, researchers can confidently select the optimal synthetic route to accelerate their research and development endeavors.
References
- Clark, R. D.; Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Heterocycles1984, 22 (1), 195–221. [Link]
- Moyer, M. P.; Shiurba, J. F.; Rapoport, H. Metal-Halogen Exchange of Bromoindoles. A Route to Substituted Indoles. J. Org. Chem.1986, 51 (26), 5106–5110. [Link]
- Leimgruber–Batcho indole synthesis - Wikipedia. [Link]
- The Syntheses of 3-Substituted 4-(Pyridin-2-ylthio)indoles via Leimgruber-Batcho Indole Synthesis. Bull. Korean Chem. Soc.2004, 25 (6), 895-898. [Link]
- Fischer indole synthesis - Wikipedia. [Link]
- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - NIH. [Link]
- the leimgruber-b
- Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. Int. J. Adv. Res.2024, 12 (02), 528-532. [Link]
- Fischer Indole Synthesis - Organic Chemistry Portal. [Link]
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A Senior Application Scientist's Guide to the In Vitro Evaluation of 6-Chloro-4-methoxy-1H-indole Derivatives
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. The 6-chloro-4-methoxy-1H-indole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its unique electronic and steric properties make it an attractive starting point for the development of novel therapeutic agents.[1] This guide provides an in-depth comparison of in vitro testing methodologies to characterize derivatives of this core structure, moving beyond simple protocols to explain the causality behind experimental choices. We will explore key assays for evaluating anticancer and antimicrobial efficacy and for elucidating the underlying mechanisms of action.
Part 1: Foundational Analysis: Anticancer Cytotoxicity Screening
The initial step in evaluating any potential anticancer agent is to determine its ability to inhibit the proliferation of or kill cancer cells. The most common method for this is a cell viability assay, which provides a quantitative measure of a compound's potency, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) value.
Core Technique: The MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[2] The underlying principle is that viable cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[3][4] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[4]
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[5] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Expert Insight: The initial seeding density is critical. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, confounding the results. This parameter should be optimized for each cell line.
-
-
Compound Treatment: Prepare a series of dilutions of the this compound test derivatives in complete cell culture medium. Typically, a 10-point, 3-fold serial dilution is effective for generating a dose-response curve. Replace the old medium in the wells with 100 µL of the diluted compound solutions.[5][6] Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.[3]
-
Expert Insight: The incubation time should be sufficient to allow the compound to exert its effect, which is often tied to the cell doubling time. A 72-hour period covers approximately two to three cell cycles for many common cancer lines.
-
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[3][5] Gently agitate the plate to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Caption: Workflow for determining anticancer activity using the MTT assay.
Comparative Data: Cytotoxicity of Chloro-Indole Derivatives
The following table summarizes the cytotoxic activity of several chloro-indole derivatives against various human cancer cell lines, providing a benchmark for performance.
| Compound Class/Derivative | Cancer Cell Line | Assay Type | IC₅₀ / GI₅₀ (µM) | Reference |
| Spiro oxindole (N-benzyl, chloro group) | MCF-7 (Breast) | Cytotoxicity | 3.55 ± 0.49 | [7][8] |
| Spiro oxindole (N-benzyl, chloro group) | MDA-MB-231 (Breast) | Cytotoxicity | 4.40 ± 0.468 | [7][8] |
| Pyrrole-indole hybrid (single chloro) | T47D (Breast) | Cytotoxicity | 2.4 | [7][9] |
| 5-chloro-indole-2-carboxylate (3e) | Panc-1 (Pancreatic) | Antiproliferative | GI₅₀: 0.029 - 0.042 | [3] |
| 5-chloro-indole-2-carboxylate (3e) | LOX-IMVI (Melanoma) | Antiproliferative | IC₅₀: 0.96 | [3] |
Part 2: Mechanistic Deep Dive: How Do They Work?
Identifying a potent cytotoxic compound is only the beginning. A critical subsequent step is to elucidate its mechanism of action (MoA). For indole derivatives, two of the most prominent anticancer MoAs are the disruption of microtubule dynamics and the inhibition of protein kinases.[10][11][12]
MoA 1: Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division by forming the mitotic spindle.[13][14] Molecules that interfere with the dynamic process of tubulin polymerization and depolymerization can arrest cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[7]
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.[13] It relies on a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules, causing an increase in fluorescence.[13]
-
Reagent Preparation: On ice, thaw purified porcine brain tubulin, GTP stock, and assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[13] Prepare test compounds in a suitable buffer.
-
Reaction Assembly: In a 96-well plate, combine tubulin (final concentration ~2 mg/mL), GTP (1 mM), and the fluorescent reporter. Add the indole derivative or control compounds (Paclitaxel as a stabilizer, Vinblastine as a destabilizer).[13][15]
-
Initiate Polymerization: Transfer the plate to a fluorescence plate reader pre-warmed to 37°C.
-
Data Acquisition: Monitor the fluorescence intensity over 60-90 minutes at 37°C.[15][16]
-
Expert Insight: A compound that inhibits polymerization (a destabilizer) will result in a lower fluorescence signal compared to the DMSO control. A compound that enhances polymerization (a stabilizer) will show a higher and/or faster increase in fluorescence.
-
Caption: Logical flow from microtubule disruption to apoptosis by indole derivatives.
MoA 2: Protein Kinase Inhibition
Protein kinases are enzymes that regulate a vast array of cellular processes, including growth, survival, and proliferation.[6] Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[6] Many indole derivatives are designed as ATP-competitive inhibitors, binding to the ATP pocket of specific kinases.[17][18]
This assay quantifies the activity of a kinase by measuring the amount of ATP consumed during the phosphorylation reaction. The Kinase-Glo® assay is a common example, where remaining ATP is used by luciferase to generate a luminescent signal.[6] A lower signal indicates higher kinase activity (more ATP consumed) and weaker inhibition.
-
Compound Preparation: Perform a 10-point serial dilution of the indole derivatives in DMSO.[6]
-
Assay Plate Preparation: Add a small volume (~1 µL) of each compound dilution to the wells of a white, opaque 384-well plate.[6] Include a positive control (a known inhibitor) and a negative control (DMSO).
-
Kinase Reaction: Add the recombinant protein kinase, its specific substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Generation: Add the Kinase-Glo® reagent, which stops the kinase reaction and initiates the luminescence reaction. Incubate in the dark for 10 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the IC₅₀ value from the dose-response curve.
The PI3K/Akt/mTOR pathway is a critical pro-survival signaling cascade often hyperactivated in cancer.[7] Chloro-indole derivatives have been shown to potentially inhibit this pathway, providing another avenue for their anticancer effects.[7]
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
Part 3: Broadening the Scope: Antimicrobial Activity Screening
Beyond their anticancer potential, indole derivatives are known to possess antimicrobial properties.[19][20] Evaluating this activity is crucial for identifying compounds that could address the growing challenge of antibiotic resistance.
Core Technique: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
-
Compound Preparation: Prepare a 2-fold serial dilution of the indole derivatives in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[21]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).[19]
-
Inoculation: Add the bacterial or fungal inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[21]
Comparative Data: Antimicrobial Activity of Indole Derivatives
This table presents representative MIC values for indole derivatives against common microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Indole-Triazole Derivatives | S. aureus (MRSA) | 3.125 - 50 | [21] |
| Indole-Triazole Derivatives | C. krusei | 3.125 - 50 | [21] |
| Indole-Acrylonitrile (2i) | S. aureus ATCC 6538 | 8 - 16 | [22] |
| 7-hydroxyindole | A. baumannii (XDR) | 64 - 1024 | [23] |
Conclusion
The in vitro evaluation of this compound derivatives requires a multi-faceted approach. This guide outlines a logical progression from foundational cytotoxicity screening to detailed mechanistic studies and broader antimicrobial testing. By employing robust, well-validated assays such as the MTT, tubulin polymerization, and kinase inhibition protocols, researchers can effectively characterize the biological activity of novel compounds. The comparative data presented herein serves as a valuable reference point for assessing the potential of newly synthesized derivatives. The ultimate goal is to build a comprehensive biological profile that can guide further preclinical and clinical development, unlocking the full therapeutic potential of this versatile chemical scaffold.
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A Researcher's Guide to De-risking Novel Scaffolds: Assessing the Cross-Reactivity of 6-Chloro-4-Methoxy-1H-Indole Derivatives
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse therapeutic applications, from anti-inflammatory agents to oncology therapeutics.[1] The specific scaffold, 6-chloro-4-methoxy-1H-indole, represents a unique chemical space, with its substituted electron-rich system offering potential for novel pharmacophores. However, as with any new chemical series, the promise of on-target efficacy must be balanced with a rigorous evaluation of potential liabilities.
One of the most significant hurdles in drug development is managing off-target effects, where a compound interacts with unintended proteins.[2][3] These unforeseen interactions are a primary cause of adverse effects and late-stage clinical trial failures.[4] Therefore, a proactive and systematic assessment of cross-reactivity is not merely a supplementary exercise but a critical component of the drug discovery process. It allows for the early identification of potential safety issues, informs structure-activity relationship (SAR) studies to enhance selectivity, and ultimately increases the probability of clinical success.[2][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically evaluate the cross-reactivity and selectivity profile of a novel chemical series, using the this compound scaffold as a representative example. We will move from predictive computational methods to broad in vitro screening and cellular validation, explaining the causality behind each experimental choice and providing detailed protocols for key assays.
The Phased Strategy for Cross-Reactivity Profiling
A robust de-risking strategy involves a tiered approach, starting with broad, cost-effective methods and progressing to more focused, resource-intensive assays for hits of concern. This ensures a comprehensive evaluation while efficiently allocating resources.
Caption: Principle of a competitive radioligand binding assay.
-
Preparation: Cell membranes expressing the target receptor are prepared. A specific radioligand (e.g., tritiated, ³H) for the target is selected.
-
Reaction Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
The this compound derivative (or vehicle control).
-
The radioligand at a concentration near its Kd.
-
Cell membranes.
-
-
Controls:
-
Total Binding: Contains membranes and radioligand without any competitor.
-
Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, non-radioactive ligand to saturate all specific binding sites.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Detection: Wash the filtermat to remove residual unbound radioligand. Allow the mat to dry, then add scintillation fluid and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - NSB.
-
% Inhibition = (1 - [(Specific Binding with Compound) / (Specific Binding with Vehicle)]) * 100.
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a common luminescent assay used in large kinase screening panels to measure the activity of a kinase by quantifying the amount of ADP produced. [6]
-
Reaction Setup: In a 384-well plate, add:
-
Kinase reaction buffer.
-
The specific kinase to be tested.
-
The this compound derivative at the desired concentration (or vehicle).
-
-
Initiation: Add a solution containing the kinase's specific substrate peptide and ATP (often at its Km concentration to ensure sensitivity for competitive inhibitors). [7]3. Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase to phosphorylate its substrate, converting ATP to ADP.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent, which stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains enzymes that convert ADP to ATP, fueling a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Detection: Measure the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.
-
Data Analysis: Calculate the % inhibition by comparing the luminescence signal in the presence of the compound to the vehicle control (high activity) and a no-kinase control (low activity).
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
This protocol outlines a method to confirm that an off-target interaction occurs inside intact cells.
-
Cell Treatment: Culture cells to an appropriate density. Treat the cells with either the indole derivative at various concentrations or a vehicle control (e.g., DMSO) for a set period (e.g., 1 hour) in their normal culture medium.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, then cool immediately to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells to release their protein content. This is often done by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The soluble, stabilized proteins will remain in the supernatant.
-
Detection: Collect the supernatant and analyze the amount of the specific target protein remaining soluble at each temperature using an antibody-based method like Western Blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A positive result is a shift in the melting curve to a higher temperature for the compound-treated sample, indicating that ligand binding stabilized the protein against thermal denaturation.
Conclusion and Forward Look
For any novel chemical series, including the promising this compound scaffold, a deep understanding of its selectivity profile is paramount. A reactive, "check-box" approach to safety assessment is insufficient. Instead, a proactive, integrated strategy combining in silico prediction, broad in vitro screening, and rigorous cellular validation provides the most comprehensive and reliable path forward.
By systematically identifying and quantifying off-target interactions, researchers can make informed decisions earlier in the discovery pipeline. This data enables the rational design of more selective analogues, provides a clearer understanding of a compound's true mechanism of action, and ultimately mitigates the risk of costly late-stage failures. This disciplined approach to cross-reactivity profiling is an indispensable investment in developing safer, more effective therapeutics.
References
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A Comparative Guide to the Computational and Experimental Characterization of 6-chloro-4-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic placement of substituents on the indole ring can profoundly influence its physicochemical and pharmacological properties. This guide focuses on 6-chloro-4-methoxy-1H-indole, a derivative with substituents that are known to modulate biological activity. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group create a unique electronic profile, making this molecule an interesting candidate for drug discovery programs.[2][3]
This document provides a comprehensive comparison of computational and experimental approaches for the characterization of this compound. We will delve into the causality behind the choice of specific computational methods and experimental techniques, offering a self-validating framework for researchers. By integrating theoretical predictions with experimental data, we aim to provide a holistic understanding of this molecule's properties.
I. Synthesis and Structural Characterization
The journey to understanding a molecule begins with its synthesis and the unambiguous confirmation of its structure.
A. Synthetic Approach: A Modified Fischer Indole Synthesis
While various methods exist for indole synthesis, a common and adaptable route for a substituted indole like this compound would be a variation of the Fischer indole synthesis.
Experimental Protocol: Illustrative Synthesis
-
Starting Materials: 3-chloro-5-methoxyphenylhydrazine and a suitable pyruvate derivative.
-
Condensation: React the hydrazine with the pyruvate under acidic conditions (e.g., acetic acid or sulfuric acid in ethanol) to form the corresponding phenylhydrazone.
-
Cyclization: Heat the phenylhydrazone in the presence of a polyphosphoric acid (PPA) or a Lewis acid catalyst (e.g., ZnCl₂) to induce cyclization and formation of the indole ring.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Characterization: The structure of the synthesized this compound is confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
B. Spectroscopic Characterization: The Experimental Benchmark
Spectroscopic techniques provide the foundational experimental data against which computational models are validated.
NMR spectroscopy is paramount for elucidating the precise connectivity of atoms in a molecule.
-
¹H NMR: Provides information on the chemical environment of hydrogen atoms. For this compound, we would expect distinct signals for the aromatic protons, the N-H proton, and the methoxy protons. The coupling patterns between adjacent protons would confirm their relative positions.
-
¹³C NMR: Reveals the chemical environment of carbon atoms. The spectrum would show characteristic peaks for the carbons of the indole core and the methoxy group.
IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Key expected vibrations for this compound include:
-
N-H stretching (around 3400 cm⁻¹)
-
C-H stretching (aromatic and aliphatic)
-
C=C stretching (aromatic)
-
C-O stretching (methoxy group)
-
C-Cl stretching
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extent of conjugation in the indole ring system results in characteristic absorption bands. Substituents like chlorine and methoxy groups can cause shifts in the absorption maxima (λmax).[4]
II. Computational Deep Dive: From Geometry to Reactivity
Computational chemistry offers powerful tools to predict and rationalize the properties of molecules, providing a theoretical framework to understand experimental observations. Density Functional Theory (DFT) is a widely used method for studying indole derivatives due to its balance of accuracy and computational cost.[5][6][7]
A. Geometry Optimization: The Foundation of All Calculations
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule.
Workflow for Geometry Optimization
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A Comparative Guide to Impurity Analysis in the Synthesis of 6-chloro-4-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-4-methoxy-1H-indole is a substituted indole derivative that serves as a key building block in the synthesis of various pharmacologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[1] This guide provides a comprehensive analysis of potential impurities in the synthesis of this compound, offering a comparative overview of analytical methodologies for their detection and quantification, supported by experimental insights.
Synthetic Pathway and Potential Impurities
A prevalent and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis.[2][3][4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the corresponding phenylhydrazine and a ketone or aldehyde.[2][3]
A plausible synthetic route to this compound is depicted below. The selection of this pathway allows for a systematic prediction of potential process-related impurities, which can be categorized as starting materials, intermediates, by-products, and degradation products.
Figure 1: Plausible Fischer indole synthesis route for this compound.
Based on this synthetic pathway, several potential impurities can be anticipated:
-
Starting Material Impurities: Unreacted 3-chloro-5-methoxyaniline and its isomers.
-
Process-Related Impurities:
-
Isomeric Indoles: The Fischer indole synthesis can sometimes yield isomeric products. For instance, incomplete cyclization or alternative rearrangements could lead to the formation of other chloro-methoxy-indole isomers. A notable "abnormal" Fischer indole synthesis has been reported where a 2-methoxyphenylhydrazone can yield a 6-chloroindole derivative, highlighting the complexity of these reactions.[6]
-
Over-alkylation/Side Reactions: Depending on the specific reagents and conditions, side reactions on the indole ring or with the starting materials can occur.
-
Unreacted Intermediates: Residual 3-chloro-5-methoxyphenylhydrazine or the intermediate hydrazone.
-
-
Degradation Products: Substituted indoles can be susceptible to oxidation and polymerization, especially when exposed to light, air, or acidic conditions.[1]
Comparative Analysis of Analytical Methodologies
A multi-faceted analytical approach is essential for the comprehensive profiling of impurities in the synthesis of this compound. The three primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Technique | Strengths | Limitations | Primary Application |
| HPLC-UV | Excellent for quantification of known and unknown impurities, high sensitivity, robust and reproducible.[7][8][9] | May require reference standards for definitive identification, co-elution of impurities is possible. | Purity testing, quantification of impurities, stability studies. |
| GC-MS | High separation efficiency for volatile compounds, provides structural information from fragmentation patterns. | Not suitable for non-volatile or thermally labile compounds, derivatization may be required. | Analysis of residual solvents, volatile starting materials, and certain by-products. |
| NMR Spectroscopy | Provides definitive structural elucidation of unknown impurities without the need for a reference standard, can quantify impurities with an internal standard.[10][11] | Lower sensitivity compared to HPLC and GC-MS, complex spectra can be challenging to interpret. | Structural identification of isolated impurities, quantification of major impurities. |
| LC-MS/MS | Combines the separation power of HPLC with the identification capabilities of mass spectrometry, highly sensitive and specific.[12][13][14][15] | Ionization suppression effects can impact quantification, instrumentation is more complex and expensive. | Identification and quantification of trace-level impurities, characterization of degradation products.[14][15] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This method is designed for the quantitative determination of this compound and its non-volatile impurities. A reverse-phase method is generally suitable for indole derivatives.[16][17]
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 20 20 80 25 80 25.1 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.
-
Further dilute with the same solvent to a final concentration of 0.1 mg/mL for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for the detection of residual starting materials like 3-chloro-5-methoxyaniline and other potential volatile by-products.
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 5 mL of methanol.
-
Inject 1 µL of the solution into the GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for the definitive identification of the main product and any significant impurities.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: DMSO-d6.
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC.
Sample Preparation:
-
Dissolve approximately 10-15 mg of the sample in 0.7 mL of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
Expected ¹H NMR signals for this compound (based on similar structures[18]):
-
A singlet for the methoxy protons (~3.8-4.0 ppm).
-
Aromatic protons on the benzene ring.
-
Protons on the pyrrole ring.
-
A broad singlet for the N-H proton (>10 ppm).
Visualization of the Impurity Analysis Workflow
Figure 2: A typical workflow for the analysis of impurities in this compound.
Conclusion
The comprehensive analysis of impurities in the synthesis of this compound requires a combination of orthogonal analytical techniques. HPLC-UV serves as the primary tool for quantitative purity assessment, while GC-MS is essential for monitoring volatile impurities and residual solvents. For the definitive structural elucidation of unknown impurities, NMR spectroscopy remains the gold standard. By integrating these methods into a robust analytical workflow, researchers and drug development professionals can ensure the quality, safety, and consistency of this important synthetic intermediate, thereby meeting stringent regulatory requirements.
References
- Bordi, F., et al. (1991). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
- Wikipedia. (2023). Fischer indole synthesis. [Link]
- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]
- Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 88(1), 1–17. [Link]
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
- G. V. Patil, et al. (2015). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc, 2015(vi), 161-201.
- Duca, G., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Analytical Methods, 5(13), 3225-3231.
- Royal Society of Chemistry. (n.d.). Supporting Information for "Iridium-Catalyzed C-H Methylation of Indoles and Pyrroles with Methanol". [Link]
- Iida, H., et al. (1985). Synthesis of 1-methoxyindoles and related analogs of pimprinine, (±)-chelonin a and b. The Journal of Organic Chemistry, 50(23), 4624–4630.
- Ektova, L. V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 433–438.
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- Anireddy, J. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 29.
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- Patel, P. N., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-29.
- An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. (2022). Molecules, 27(19), 6535.
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- Sundberg, R. J. (1993). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
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- International Journal of Environmental Sciences. (2025).
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A Senior Application Scientist's Guide to the Synthesis of 6-chloro-4-methoxy-1H-indole: A Comparative Analysis of Synthetic Routes
Authored for Researchers, Scientists, and Drug Development Professionals
The 6-chloro-4-methoxy-1H-indole scaffold represents a common substitution pattern in medicinal chemistry and materials science. Selecting an optimal synthetic pathway is paramount, directly influencing yield, purity, scalability, and cost-efficiency. This guide provides an in-depth comparison of the two most prominent synthetic strategies for accessing this target: the Leimgruber-Batcho and Fischer indole syntheses. While direct, comparative literature for this exact molecule is limited, this analysis synthesizes field-proven insights and data from analogous systems to provide a robust framework for methodological selection.
Route 1: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis has become a cornerstone of modern indole chemistry due to its reliability, mild conditions, and generally high yields.[1] It is particularly well-suited for constructing indoles with specific substitution patterns, as the regiochemistry is locked in by the choice of the starting ortho-nitrotoluene.
Chemical Strategy & Rationale
This two-step process begins with the condensation of an o-nitrotoluene with a formamide acetal to form a highly conjugated β-amino-nitrostyrene (enamine). This intermediate is then subjected to reductive cyclization to furnish the indole ring.[2] The key advantage is the strategic avoidance of harsh acidic conditions that can plague other methods, making it compatible with a wider range of functional groups. The required starting material for our target is 5-chloro-3-methoxy-2-methylnitrobenzene , a compound that is commercially available or accessible through standard aromatic nitration techniques.[3]
Experimental Workflow
Caption: Workflow for the Leimgruber-Batcho synthesis of the target indole.
Detailed Experimental Protocol (Representative)
This protocol is adapted from a well-established procedure for a similar substrate and represents a robust starting point for optimization.[4]
Step 1: (E)-1-(2-(5-chloro-3-methoxy-2-nitrophenyl)vinyl)pyrrolidine
-
To a solution of 5-chloro-3-methoxy-2-methylnitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~4 mL per gram of starting material), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) and pyrrolidine (1.2 eq).
-
Under a nitrogen atmosphere, heat the solution to reflux (approx. 110°C) for 3-4 hours, monitoring the reaction by TLC until consumption of the starting material.
-
Cool the mixture to room temperature and remove the volatile components under reduced pressure using a rotary evaporator.
-
The resulting red-orange residue is the crude enamine. Dissolve this residue in a minimal amount of dichloromethane and add methanol (~8 mL per gram of residue).
-
Concentrate the solution on a steam bath and then cool to 0-5°C to induce crystallization.
-
Collect the red crystalline solid by filtration, wash with cold methanol, and dry in vacuo. The enamine intermediate is typically of sufficient purity for the next step.
Step 2: this compound
-
In a flask equipped with a condenser and under a nitrogen atmosphere, dissolve the crude enamine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and methanol (~12 mL of each solvent per gram of enamine).
-
To this stirred solution at room temperature, add a slurry of Raney Nickel (approx. 10% w/w).
-
Carefully add 85% hydrazine hydrate (1.5 eq) dropwise. The reaction is exothermic and will be accompanied by vigorous gas evolution. Use a water bath to maintain the temperature between 45-50°C.
-
After the initial exotherm subsides, add two additional portions of hydrazine hydrate (1.5 eq each) at 30 and 60 minutes, respectively, while maintaining the temperature.
-
Continue stirring at 45-50°C for an additional 2 hours after the final addition.
-
Cool the mixture to room temperature and carefully filter through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite pad thoroughly with methanol and THF.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Route 2: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic, powerful method for forming the indole nucleus from a phenylhydrazine and a suitable carbonyl compound under acidic conditions.[5] While versatile, its success can be highly dependent on the substitution pattern of the hydrazine and the choice of acid catalyst.[6]
Chemical Strategy & Rationale
Experimental Workflow
Caption: Workflow for the Fischer indole synthesis of the target indole.
Detailed Experimental Protocol (Representative)
Step 1: Hydrazone Formation
-
Dissolve (3-chloro-5-methoxyphenyl)hydrazine (1.0 eq) in ethanol.
-
Add glyoxal dimethyl acetal (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2-4 hours until hydrazone formation is complete (monitored by TLC).
-
The hydrazone can often be used directly in the next step or isolated by removing the solvent if necessary.
Step 2: Indolization
-
Add the crude hydrazone from the previous step to polyphosphoric acid (PPA) (typically 10-20 times the weight of the hydrazine).
-
Heat the mixture with stirring to 80-100°C for 1-2 hours. The reaction progress should be monitored carefully by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a base (e.g., 10 M NaOH) until it is alkaline.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices & Potential Pitfalls
A critical consideration for this specific target is the presence of the meta-methoxy group on the phenylhydrazine ring. Studies by Hibino et al. have shown that methoxy-substituted phenylhydrazones can undergo abnormal reactions during Fischer indolization, particularly when using protic/Lewis acids like HCl in ethanol.[6] The methoxy group can be eliminated and replaced by a nucleophile from the reaction medium (e.g., chloride), leading to chlorinated byproducts and reduced yields of the desired indole.[6]
Why Polyphosphoric Acid (PPA)? PPA is often chosen as the acid catalyst because it serves as both the acid and the solvent, and its dehydrating nature can favor the cyclization. It is less likely to provide competing nucleophiles compared to systems like HCl/EtOH, potentially mitigating the risk of the abnormal substitution reaction. However, the reaction must be carefully monitored, as the strongly acidic and high-temperature conditions can still lead to degradation.
Comparative Analysis
| Feature | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis |
| Starting Material | 5-chloro-3-methoxy-2-methylnitrobenzene | (3-chloro-5-methoxyphenyl)hydrazine |
| Precursor Availability | Commercially available.[3] | Requires synthesis from the corresponding aniline.[7] |
| Number of Steps | 2 steps from the nitrotoluene. | 2-3 steps (hydrazine synthesis, hydrazone formation, cyclization). |
| Typical Yield | Generally high (often >75% for analogous systems).[4] | Variable; can be high but is sensitive to substrate and conditions. |
| Regioselectivity | Excellent; regiochemistry is predetermined by the starting material. | Good; however, unsymmetrical ketones can lead to isomeric mixtures. |
| Key Risk Factors | Use of pyrophoric Raney Nickel and toxic hydrazine. | Potential for abnormal reactions (demethoxylation-chlorination)[6]; harsh acidic conditions; potential for multiple products. |
| Scalability | Well-established for industrial scale-up.[1] | Generally scalable, but workup from large amounts of PPA can be cumbersome. |
Conclusion and Recommendation
For the synthesis of this compound, the Leimgruber-Batcho route is the superior and recommended strategy.
Its primary advantages are the high degree of regiochemical control and the historically robust and high yields achieved under relatively mild conditions. The availability of the necessary ortho-nitrotoluene precursor further simplifies the synthetic sequence. While it involves the use of hazardous reagents like Raney Nickel and hydrazine, the procedures are well-documented and can be managed safely with appropriate engineering controls.
References
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
- Leimgruber–Batcho indole synthesis. (2023). In Wikipedia.
- Fischer indole synthesis. (2023). In Wikipedia.
- Hibino, S., & Ishizu, T. (2010). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan, 68(11), 1209-1219.
- Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214.
- PubChem. (n.d.). 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-chloro-4-methoxy-1H-indole
Navigating the lifecycle of specialized research chemicals extends beyond their application in discovery and development; it culminates in their safe and compliant disposal. For compounds like 6-chloro-4-methoxy-1H-indole, a halogenated heterocyclic compound, this final step is critical for ensuring laboratory safety, environmental protection, and regulatory adherence. This guide provides a comprehensive framework for the proper management and disposal of this chemical, grounded in established safety protocols and regulatory standards.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including for disposal, a thorough understanding of its potential hazards is essential. While comprehensive toxicological data for this specific molecule may be limited, its structure as a chlorinated indole derivative necessitates a cautious approach. Analogous compounds are known to be irritants and potentially harmful if ingested, inhaled, or absorbed through the skin.[1][2][3]
The Causality of PPE Selection: The choice of PPE is not arbitrary; it is a direct response to the compound's anticipated hazards. The primary routes of exposure are dermal contact, ocular exposure, and inhalation of aerosolized particles. Therefore, a multi-layered defense is required.
Table 1: Hazard Profile and Required PPE
| Hazard Category | Description | Required Personal Protective Equipment (PPE) |
| Skin Contact | May cause skin irritation.[1][3] Halogenated organics can be absorbed through the skin. | Nitrile Gloves: Provides a robust barrier against chemical permeation. Ensure gloves are inspected before use and disposed of after handling. |
| Eye Contact | May cause serious eye irritation.[1][3] | Chemical Safety Goggles: Must provide a complete seal around the eyes to protect against splashes and airborne particles. |
| Inhalation | May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][3] | Fume Hood: All handling of solid material or solutions should occur within a certified chemical fume hood to control vapor and particle exposure. |
| Ingestion | Harmful if swallowed.[2] | Laboratory Coat: Protects personal clothing from contamination. Face shield may be required for splash-prone operations. |
Waste Characterization and Segregation: A Critical First Step
Proper disposal begins with accurate waste characterization. As a chlorinated organic compound, this compound falls into the category of halogenated organic waste .[4] This classification is paramount and dictates the entire disposal pathway.
Why Segregation is Non-Negotiable:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has specific regulations for halogenated organic compounds.[5][6] Improper mixing can lead to significant compliance violations.
-
Disposal Cost and Efficacy: Disposal methods for halogenated waste, typically high-temperature incineration, are specialized and more costly than those for non-halogenated waste.[7][8] Mixing a small amount of halogenated material into a large volume of non-halogenated solvent waste contaminates the entire container, dramatically increasing disposal costs.[4]
-
Safety: Mixing incompatible waste streams can lead to dangerous chemical reactions. This compound is incompatible with strong oxidizing agents.[1]
Caption: Waste segregation decision workflow.
On-Site Waste Collection and Management Protocol
Once characterized, the waste must be collected and stored safely pending pickup by a licensed disposal service.
Step-by-Step Collection Protocol:
-
Container Selection: Use only chemically compatible containers, typically polyethylene (polythene) or glass, with a secure, screw-top lid.[8] The container must be in good condition, free of leaks or external contamination.
-
Labeling: This is a critical self-validating step. The waste container must be clearly and accurately labeled at the moment the first drop of waste is added. The label should include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name of all components (e.g., "Waste this compound in Dichloromethane"). Avoid abbreviations or formulas.
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The date of accumulation start.
-
-
Collection Practices:
-
Keep the waste container closed at all times, except when adding waste.
-
Do not overfill containers; a safe maximum is 80-90% of the container's volume to allow for expansion.[8]
-
Store the waste container in a designated satellite accumulation area, which should be under the control of laboratory personnel and located at or near the point of generation.
-
Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks.
-
Approved Disposal Pathway: Incineration
For chlorinated organic compounds like this compound, the industry-standard and environmentally preferred disposal method is high-temperature incineration at an EPA-permitted hazardous waste facility.[7][9]
Mechanism of Incineration: This process involves the controlled combustion of the waste at temperatures typically exceeding 800°C. This high heat breaks the carbon-chlorine bonds and decomposes the organic material. The resulting off-gases, primarily carbon dioxide, nitrogen, and hydrogen chloride (HCl), are then passed through a series of scrubbers that neutralize the acidic HCl gas before release, preventing atmospheric pollution.[7][10]
Important Note: In-laboratory chemical treatment or neutralization of this compound is not recommended . The reactions required to de-halogenate the indole ring are complex, may produce hazardous byproducts, and are unlikely to achieve the complete destruction required for compliant disposal. All disposal must be handled by a certified hazardous waste management company.
Spill and Decontamination Procedures
Accidents require a prepared, systematic response to mitigate exposure and environmental release.
Protocol for Minor Spills (Solid Material):
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the spill area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the full PPE detailed in Table 1.
-
Contain & Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill granules). Avoid raising dust.[1]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if a flammable solvent is present.[2]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials (wipes, gloves) are considered hazardous waste and must be disposed of in the halogenated waste container.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Caption: Step-by-step minor spill response workflow.
For major spills, evacuate the area immediately and contact your institution's emergency response team or EHS office. DO NOT attempt to clean up a major spill by yourself.[8]
References
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- Disposal of Waste Solvents. (n.d.). NUS Chemistry.
- Process for the incineration of chlorinated organic materials. (1980). Google Patents.
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- Safety Data Sheet. (2025). Thermo Fisher Scientific.
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- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. (n.d.). eCFR.
- Kovac's Indole Reagent, Safety Data Sheet. (2019). Neogen.
- Kovac's Indole Reagent, Safety Data Sheet. (2024). Neogen.
- Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (n.d.). U.S. Environmental Protection Agency (EPA).
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A Senior Application Scientist's Guide to Handling 6-chloro-4-methoxy-1H-indole
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery. 6-chloro-4-methoxy-1H-indole represents a class of substituted indoles that are pivotal in medicinal chemistry.[1][2] However, with novel potential comes the responsibility of rigorous safety. This guide provides a comprehensive operational framework for the safe handling and disposal of this compound, ensuring both the safety of laboratory personnel and the integrity of your research.
Hazard Assessment: A Proactive Stance on Safety
The toxicological profile of this compound has not been fully elucidated. Therefore, a cautious approach is mandated, assuming it may possess hazards similar to related compounds. Structurally similar chemicals are known to cause a range of health effects.
Assumed Potential Hazards Based on Analogs:
-
Skin Corrosion/Irritation: Halogenated indoles are often classified as skin irritants.[4]
-
Serious Eye Damage/Irritation: Direct contact with indole derivatives can cause serious eye irritation.[3][4][6]
-
Acute Toxicity (Dermal & Oral): Some substituted indoles are considered toxic upon skin contact and harmful if swallowed.[3][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
-
Skin Sensitization: Certain indole compounds may cause an allergic skin reaction.[3]
Given these potential risks, adherence to the following personal protective equipment (PPE) and handling protocols is not merely a recommendation but a critical component of responsible laboratory practice.
Essential Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting chemical safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[4] | Protects against dust particles, splashes, and aerosols, preventing potential serious eye irritation.[3][4] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile or Neoprene), inspected for integrity before each use. Double gloving is recommended for enhanced protection.[3][7] | Prevents skin contact, mitigating the risk of irritation, sensitization, and dermal toxicity.[3][6] |
| Body Protection | A buttoned, long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat when handling significant quantities.[3][7] | Minimizes skin exposure from accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation.[3][7] If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges and a particulate pre-filter is mandatory.[3][4] | Protects against inhalation of dust or aerosols, which may cause respiratory tract irritation.[4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is crucial for minimizing exposure and preventing laboratory contamination. This protocol outlines the essential steps from preparation to post-handling cleanup.
Workflow for Safe Handling of this compound
Caption: A procedural workflow for the safe handling of this compound.
Step 1: Preparation
-
Review Documentation: Before starting, thoroughly review the safety information for structurally similar compounds, such as 6-chloro-1H-indole and 6-methoxy-1H-indole.[4][5]
-
Engineering Controls: Ensure a certified chemical fume hood is operational. The workspace within the hood should be clean and uncluttered.[3]
-
Assemble PPE: Gather all necessary PPE as detailed in the table above. Inspect gloves for any signs of degradation or punctures.[3]
-
Prepare Spill Kit: Ensure an appropriate chemical spill kit is accessible and you are familiar with its use.
Step 2: Handling
-
Weighing: When weighing the solid material, use a draft shield or conduct the process within the fume hood to prevent dust from becoming airborne. Handle the compound gently to avoid generating dust.
-
Transfers: Use a spatula for solid transfers. When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Container Management: Keep the container tightly sealed when not in use to prevent contamination and potential release.[3]
Step 3: Post-Handling & Decontamination
-
Surface Decontamination: After handling is complete, wipe down the work surface in the fume hood and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), followed by a detergent solution.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye protection. Dispose of single-use items in the designated hazardous waste container.[7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and completing all work.[4]
Spill and Exposure Procedures
Immediate and correct action is vital in the event of an exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Call for medical assistance.[4][8]
-
Small Spill (in a fume hood): Decontaminate the area using an appropriate spill kit. Absorb the material with a non-reactive absorbent, collect it in a sealed container, and dispose of it as hazardous waste.
-
Large Spill: Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) office and follow their established emergency procedures.
Disposal Plan: Ensuring Environmental Responsibility
All waste containing this compound, including the pure compound, solutions, and contaminated consumables, must be treated as hazardous chemical waste.[3][9] Never dispose of this chemical down the drain.
Waste Management Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unused solid compound and contaminated items (e.g., gloves, weigh boats, pipette tips) in a clearly labeled, sealed hazardous waste container.[9]
-
Liquid Waste: Collect solutions in a dedicated, compatible, and properly sealed hazardous waste container. Do not mix with incompatible waste streams. It is best practice to keep halogenated and non-halogenated solvent waste separate.[9][10]
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials, until they are collected by your institution's EHS department.[10]
-
Disposal: The final disposal must be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[3][10]
By integrating these safety protocols into your daily laboratory operations, you foster a culture of safety that protects yourself, your colleagues, and the integrity of your invaluable research.
References
- Hill, S. L., et al. (2017). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. Clinical Chemistry, 63(12), 1839-1849.
- U.S. Environmental Protection Agency. (2023). Personal Protective Equipment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
